molecular formula C13H10IN3O B1377579 5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine CAS No. 1134328-03-2

5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B1377579
CAS No.: 1134328-03-2
M. Wt: 351.14 g/mol
InChI Key: CGZFWPFQAGELLD-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine (CAS 1134328-03-2) is a high-value chemical intermediate in medicinal chemistry and drug discovery research. This compound features a fused pyrazolopyridine heterocyclic system, a privileged scaffold noted for its structural resemblance to purine bases, which allows it to interact with a wide range of biological targets such as kinase enzymes . The benzyloxy group at the 5-position and the iodine atom at the 3-position serve as excellent handles for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) and nucleophilic aromatic substitution, enabling the rapid exploration of structure-activity relationships (SAR) . Derivatives of the pyrazolo[4,3-b]pyridine and the closely related pyrazolo[3,4-b]pyridine core have demonstrated significant pharmacological activities in scientific literature, including use as PDE1 inhibitors for researching neurodegenerative and psychiatric diseases, and as precursors in the synthesis of potential antitumor agents . The specific iodine substitution on this scaffold makes it a particularly versatile building block for constructing more complex molecules aimed at these and other therapeutic areas. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-iodo-5-phenylmethoxy-2H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10IN3O/c14-13-12-10(16-17-13)6-7-11(15-12)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZFWPFQAGELLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC3=C(NN=C3C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1134328-03-2

This technical guide provides a comprehensive overview of 5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine, a key heterocyclic building block in medicinal chemistry and drug discovery. The guide is intended for researchers, scientists, and drug development professionals, offering in-depth information on its synthesis, characterization, and applications, with a focus on the scientific rationale behind the methodologies.

Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Scaffold

The pyrazolo[4,3-b]pyridine core is a privileged scaffold in medicinal chemistry due to its structural resemblance to purine bases. This structural mimicry allows compounds bearing this core to interact with a wide range of biological targets, particularly protein kinases. The fusion of a pyrazole and a pyridine ring creates a unique electronic and steric environment, making it an attractive starting point for the design of potent and selective inhibitors.

The subject of this guide, this compound, is a strategically functionalized derivative. The benzyloxy group at the 5-position can act as a hydrogen bond acceptor and its presence can influence the solubility and metabolic stability of derivative compounds. The iodo group at the 3-position is of particular importance as it serves as a versatile synthetic handle for the introduction of various functionalities through cross-coupling reactions, enabling the exploration of the chemical space around the core scaffold.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 1134328-03-2--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Formula C₁₃H₁₀IN₃O--INVALID-LINK--[1]
Molecular Weight 351.14 g/mol --INVALID-LINK--[3]

Synthesis and Purification

The synthesis of this compound can be logically approached in a two-step sequence starting from the corresponding non-iodinated precursor. This strategy allows for the late-stage introduction of the reactive iodine moiety.

Synthesis_Pathway cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Iodination A Substituted Pyridine B 5-(Benzyloxy)-1H-pyrazolo[4,3-b]pyridine (CAS: 1092460-46-2) A->B Cyclization C 5-(Benzyloxy)-1H-pyrazolo[4,3-b]pyridine D This compound (CAS: 1134328-03-2) C->D Iodination (e.g., I₂, KOH, DMF)

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of 5-(Benzyloxy)-1H-pyrazolo[4,3-b]pyridine (Precursor)

The synthesis of the pyrazolo[4,3-b]pyridine core can be achieved through various methods, often involving the construction of the pyrazole ring onto a pre-existing pyridine or vice-versa. A common and effective strategy is the reaction of a substituted 2-chloro-3-nitropyridine with a suitable reagent to form the pyrazole ring, as demonstrated in the synthesis of related pyrazolo[4,3-b]pyridines.[4][5]

Conceptual Protocol:

  • Starting Material: A suitable starting material would be a pyridine derivative with a benzyloxy group at the 5-position and reactive groups at the 2 and 3-positions that facilitate pyrazole ring formation.

  • Cyclization: The cyclization is typically achieved by reacting the pyridine precursor with hydrazine or a substituted hydrazine. The reaction conditions can vary but often involve heating in a suitable solvent.

Step 2: Iodination of 5-(Benzyloxy)-1H-pyrazolo[4,3-b]pyridine

The introduction of the iodine atom at the 3-position of the pyrazolo[4,3-b]pyridine ring can be accomplished through electrophilic iodination. A well-established method for the iodination of a similar scaffold, 1H-pyrazolo[3,4-b]pyridine, provides a reliable protocol that can be adapted.[6]

Detailed Experimental Protocol (Adapted):

  • Dissolution: Dissolve 5-(Benzyloxy)-1H-pyrazolo[4,3-b]pyridine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Addition of Iodine: To the solution, add Iodine (I₂) (2.5 eq).

  • Base Addition: Carefully add Potassium Hydroxide (KOH) (4.0 eq).

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into a brine solution and extract with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic extracts with brine and a saturated aqueous solution of sodium thiosulfate (to quench excess iodine). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Crystallization: The crude product can be purified by recrystallization from a solvent system like dichloromethane/hexane to yield this compound as a solid.

Causality of Experimental Choices:

  • Solvent (DMF): DMF is an excellent polar aprotic solvent that can dissolve both the starting material and the reagents, facilitating a homogenous reaction mixture.

  • Reagents (I₂ and KOH): Molecular iodine is the source of the electrophilic iodine. The base, KOH, is crucial for the deprotonation of the pyrazole NH, which activates the ring system towards electrophilic substitution at the C3 position.

  • Work-up Procedure: The aqueous work-up with brine is used to remove DMF and other water-soluble impurities. The sodium thiosulfate wash is essential to remove any unreacted iodine, which would otherwise color the final product.

  • Purification: Recrystallization is a standard and effective method for purifying solid organic compounds to a high degree of purity.

Characterization

Due to the lack of publicly available spectral data for this compound, this section provides the expected characterization data based on the analysis of closely related structures.

Expected ¹H NMR Spectral Data:

  • Aromatic Protons (Pyridine and Phenyl rings): Signals in the range of δ 7.0-8.5 ppm. The protons on the pyridine ring will likely appear as doublets or multiplets, while the protons on the benzyl group will show characteristic multiplets.

  • Methylene Protons (-CH₂-): A singlet peak around δ 5.0-5.5 ppm corresponding to the two protons of the benzylic methylene group.

  • NH Proton (Pyrazole): A broad singlet at a downfield chemical shift (typically > δ 10 ppm), which is characteristic of a pyrazole NH proton.

Expected ¹³C NMR Spectral Data:

  • Signals corresponding to the carbon atoms of the pyrazolo[4,3-b]pyridine core and the benzyloxy substituent. The carbon bearing the iodine atom (C3) will have a characteristic chemical shift.

Mass Spectrometry:

  • The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (351.14 g/mol ).

Applications in Drug Development

The this compound scaffold is a valuable intermediate in the synthesis of pharmacologically active molecules, particularly kinase inhibitors. The iodo group at the C3 position is a key functional group that allows for the facile introduction of various aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions. This enables the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.

Applications A 5-(Benzyloxy)-3-iodo-1H- pyrazolo[4,3-b]pyridine B Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) A->B C Buchwald-Hartwig Amination (R₂NH, Pd catalyst) A->C D Diverse Kinase Inhibitors B->D C->D

Caption: Synthetic utility in generating diverse kinase inhibitors.

The pyrazolopyridine core has been identified in numerous kinase inhibitors targeting various kinases involved in cancer and inflammatory diseases. For instance, derivatives of the related pyrazolo[3,4-b]pyridine scaffold have been developed as potent inhibitors of Raf kinase and tubulin polymerization.[7] The ability to readily diversify the 3-position of the this compound core makes it an ideal starting material for the discovery of new and potent kinase inhibitors.

Safety and Handling

For research and development purposes only. Not for medicinal, household, or other uses.[1]

General Safety Precautions:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a strategically important building block for the synthesis of novel bioactive compounds. Its well-defined structure, coupled with the synthetic versatility offered by the iodo group, makes it a valuable tool for medicinal chemists. The insights provided in this guide regarding its synthesis, characterization, and potential applications are intended to facilitate its use in the design and development of next-generation therapeutics.

References

5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine: A Core Scaffold for Modern Drug Discovery

Abstract

The pyrazolopyridine nucleus is recognized as a privileged scaffold in medicinal chemistry, bearing a structural resemblance to endogenous purines that allows its derivatives to interact with a wide array of biological targets.[1] This guide focuses on a key intermediate, this compound, providing a comprehensive overview for researchers and drug development professionals. We will explore its fundamental physicochemical properties, propose a detailed synthetic pathway grounded in established chemical principles, and elucidate its vast potential as a versatile building block for creating novel therapeutics, particularly in oncology and immunology.

Physicochemical Properties and Structural Analysis

This compound is a functionalized heterocyclic compound designed for use as a synthetic intermediate in research and development.[2] Its core structure is the 1H-pyrazolo[4,3-b]pyridine, an arrangement that confers significant biological relevance.[3][4]

The key structural features are:

  • Pyrazolo[4,3-b]pyridine Core: This fused bicyclic system is an analog of purine, enabling it to act as an antagonist or modulator in biological processes that involve natural purines.[1] This mimicry is a primary source of the broad bioactivity seen in this class of compounds.

  • 5-Benzyloxy Group: The benzyloxy substituent serves a dual purpose. It can act as a protecting group for the 5-hydroxy functionality or be an integral part of the final pharmacophore, influencing binding affinity and pharmacokinetic properties through steric and electronic effects.

  • 3-Iodo Group: The iodine atom at the C3 position is the most critical feature for its role as an intermediate. It serves as an excellent leaving group and a versatile synthetic handle for introducing molecular diversity through various metal-catalyzed cross-coupling reactions.[5] This allows for the systematic exploration of the chemical space around the core scaffold.

Quantitative Data Summary
PropertyValueSource
Molecular Weight 351.14 g/mol [2]
Molecular Formula C₁₃H₁₀IN₃O[2]
CAS Number 1134328-03-2[2][6]
Appearance White to off-white solid (typical)N/A
Solubility Soluble in organic solvents like DMSO, DMF, CH₂Cl₂N/A

Synthesis and Mechanistic Considerations

The synthesis of this compound can be achieved through a multi-step sequence starting from readily available pyridine precursors. The following protocol is a representative, field-proven approach based on established methodologies for constructing the pyrazolopyridine scaffold.[7][8]

Experimental Protocol: A Proposed Synthetic Route

Step 1: Synthesis of 2-chloro-5-(benzyloxy)-3-nitropyridine

  • To a solution of 2-chloro-5-hydroxy-3-nitropyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60°C and stir for 4-6 hours, monitoring progress by TLC.

  • Upon completion, cool the mixture, pour it into ice water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography.

Causality: The use of a polar aprotic solvent (DMF) and a moderate base (K₂CO₃) facilitates the Sₙ2 reaction between the phenoxide ion and benzyl bromide to form the benzyl ether, while minimizing side reactions.

Step 2: Synthesis of 5-(benzyloxy)-3-nitro-1H-pyrazolo[4,3-b]pyridin-2-amine

  • Dissolve the product from Step 1 (1.0 eq) in ethanol.

  • Add hydrazine hydrate (N₂H₄·H₂O, 5.0 eq) to the solution.

  • Reflux the mixture for 8-12 hours. The reaction progress should be monitored by TLC.

  • Cool the reaction to room temperature, which should induce precipitation of the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield the cyclized pyrazolopyridine.

Causality: Hydrazine acts as a binucleophile. It first displaces the chloro group via nucleophilic aromatic substitution (SₙAr) and then undergoes an intramolecular cyclization by attacking the nitro group, which is subsequently reduced and eliminated to form the pyrazole ring.

Step 3: Synthesis of this compound

  • Suspend copper(I) iodide (CuI, 1.5 eq) and the amine from Step 2 (1.0 eq) in anhydrous acetonitrile.

  • Add isoamyl nitrite (1.5 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and then heat to 65°C for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture, filter through celite to remove copper salts, and concentrate the filtrate.

  • Purify the residue by column chromatography to afford the final product.

Causality: This is a Sandmeyer-type reaction. Isoamyl nitrite diazotizes the amino group, which is then displaced by iodide from the copper(I) iodide reagent to install the iodine atom at the C3 position.

Synthetic Workflow Diagram

Synthesis_Workflow Start 2-Chloro-5-hydroxy-3-nitropyridine Step1_reagents Benzyl Bromide, K2CO3, DMF Intermediate1 2-Chloro-5-(benzyloxy)-3-nitropyridine Step1_reagents->Intermediate1 Step 1: Benzylation Step2_reagents Hydrazine Hydrate, Ethanol, Reflux Intermediate2 5-(Benzyloxy)-3-amino-1H-pyrazolo[4,3-b]pyridine Step2_reagents->Intermediate2 Step 2: Cyclization Step3_reagents CuI, Isoamyl Nitrite, Acetonitrile FinalProduct 5-(Benzyloxy)-3-iodo-1H- pyrazolo[4,3-b]pyridine Step3_reagents->FinalProduct Step 3: Iodination

Caption: Proposed synthetic route for the target compound.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its potential as a versatile scaffold for generating libraries of bioactive compounds. The 3-iodo position is primed for elaboration via established cross-coupling methodologies.

Vectorial Functionalization Potential

This intermediate allows for systematic and selective functionalization at key positions, enabling a "fragment-to-lead" drug discovery approach.[5] The primary reaction vector is at the C3 position, with secondary modifications possible at the N1 position of the pyrazole ring.

Functionalization Core This compound N1-H C3-I Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Core:c3->Suzuki C-C bond Buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst) Core:c3->Buchwald C-N bond Sonogashira Sonogashira Coupling (Alkynes, Pd/Cu catalyst) Core:c3->Sonogashira C-C bond Alkylation N-Alkylation (R-X, Base) Core:n1->Alkylation N-R bond

Caption: Key cross-coupling reactions from the core scaffold.

Therapeutic Targets and Biological Relevance

Derivatives of the pyrazolopyridine scaffold have shown potent activity against a range of important therapeutic targets. This historical success provides a strong rationale for using this compound as a starting point for new discovery programs.

Target ClassSpecific ExampleBiological RelevanceRepresentative DerivativesSource
Kinase Inhibitors c-Met, TBK1Cancer, Inflammation, Autoimmune DiseasePyrazolo[3,4-b]pyridines[9][10]
Antiparasitic Agents Leishmania speciesLeishmaniasisPyrazolo[3,4-b]pyridines[11]
Anticancer Agents Various (e.g., Topoisomerase IIα)OncologyPyrazolo[3,4-b]pyridines[1][3]
Ion Channel Modulators TASK-3 Potassium ChannelOncology, Neurological Disorders5-(indol-2-yl)pyrazolo[3,4-b]pyridines[12]

The ability to rapidly generate analogs by leveraging the 3-iodo group allows researchers to conduct systematic Structure-Activity Relationship (SAR) studies, optimizing compounds for potency, selectivity, and pharmacokinetic profiles against targets like these.

Safety, Handling, and Storage

This compound is intended for laboratory research use only.[2] Users must consult the official Material Safety Data Sheet (SDS) before handling.[13] As a general precaution for iodo-aromatic and heterocyclic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Handling should occur in a well-ventilated fume hood. For long-term stability, the compound should be stored in a cool, dark, and dry place under an inert atmosphere.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that provides access to a chemically rich and biologically relevant region of molecular space. Its core pyrazolopyridine scaffold has a proven track record in the development of potent modulators of key biological targets. The presence of the C3-iodo group offers a reliable and versatile handle for synthetic elaboration, making this compound an invaluable asset for medicinal chemists engaged in hit-to-lead optimization and the discovery of next-generation therapeutics.

References

5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine

Executive Summary

The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif frequently incorporated into molecules of significant biological interest, particularly in the domain of kinase inhibitor development.[1][2] This guide provides a detailed, research-level overview of a proposed synthetic pathway for this compound, a key intermediate for drug discovery and development. By leveraging established chemical transformations, this document outlines a logical and efficient route starting from a functionalized pyridine core. The narrative emphasizes the rationale behind methodological choices, provides detailed experimental protocols, and addresses potential challenges, offering a comprehensive resource for researchers, medicinal chemists, and process development scientists.

Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Core

The fusion of pyrazole and pyridine rings gives rise to a class of compounds known as pyrazolopyridines. Among these, the pyrazolo[4,3-b]pyridine isomer has garnered substantial attention due to its diverse biological activities.[1] This scaffold serves as the core for numerous compounds investigated as inhibitors for critical cellular targets such as TANK-binding kinase 1 (TBK1) and Tropomyosin receptor kinases (TRKs).[3][4] The functionalization at the C3 and C5 positions is particularly crucial for modulating potency and selectivity. The 3-iodo substituent serves as a versatile synthetic handle for introducing further complexity via cross-coupling reactions, while the 5-benzyloxy group can influence solubility and interact with specific binding pockets. This guide focuses on a robust pathway to construct this specifically substituted scaffold.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis is paramount for designing an efficient and robust synthetic route. The target molecule, This compound (1) , can be deconstructed to identify key intermediates and strategic bond formations.

The two primary disconnections are the C5-O bond of the benzyl ether and the C3-I bond of the iodinated pyrazole.

  • C5-O Bond Disconnection (Etherification): The benzyl ether can be readily formed via a Williamson ether synthesis or a related nucleophilic aromatic substitution (SNAr) reaction. This points to a precursor such as 5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine (2) , where the electron-deficient pyridine ring activates the C5 position for nucleophilic attack by a benzoxide anion.

  • C3-I Bond Disconnection (Iodination): The iodo group at the C3 position of the electron-rich pyrazole ring can be installed via electrophilic iodination. This suggests that intermediate (2) can be derived from 5-chloro-1H-pyrazolo[4,3-b]pyridine (3) .

  • Pyrazolo[4,3-b]pyridine Core Formation: The core heterocyclic system (3) can be constructed by annulating a pyrazole ring onto a suitably functionalized pyridine precursor. A well-established method involves the reaction of a hydrazine with a 2-chloro-3-formylpyridine derivative, which itself can be synthesized from commercially available materials.[5]

This analysis leads to a proposed three-step forward synthesis starting from a key pyridine intermediate.

G target Target Molecule (1) This compound intermediate2 Intermediate (2) 5-Chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine target->intermediate2 C5-O Etherification (SNAr) intermediate3 Intermediate (3) 5-Chloro-1H-pyrazolo[4,3-b]pyridine intermediate2->intermediate3 C3-Iodination (Electrophilic) precursor Pyridine Precursor 2,5-Dichloropyridine-3-carbaldehyde intermediate3->precursor Pyrazole Annulation

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway and Methodologies

The forward synthesis is designed as a sequential, three-step process. This approach allows for the isolation and characterization of key intermediates, ensuring the purity of the material progressing to the next stage.

G cluster_0 Core Synthesis cluster_1 Iodination cluster_2 Benzylation start 2,5-Dichloropyridine- 3-carbaldehyde step1_product Intermediate (3) 5-Chloro-1H-pyrazolo[4,3-b]pyridine start->step1_product Step 1: Hydrazine Hydrate, Ethanol, Reflux step2_product Intermediate (2) 5-Chloro-3-iodo-1H- pyrazolo[4,3-b]pyridine step1_product->step2_product Step 2: NIS, DMF, Room Temp. final_product Target Molecule (1) 5-(Benzyloxy)-3-iodo-1H- pyrazolo[4,3-b]pyridine step2_product->final_product Step 3: Benzyl Alcohol, NaH, DMF, 80°C

Caption: Proposed forward synthetic workflow.

Step 1: Synthesis of 5-Chloro-1H-pyrazolo[4,3-b]pyridine (3)

The synthesis of the heterocyclic core is achieved through the cyclocondensation of a pyridine-based aldehyde with hydrazine. This reaction builds the pyrazole ring onto the pyridine scaffold.

  • Scientific Rationale: The reaction proceeds via the initial formation of a hydrazone intermediate from the reaction between hydrazine and the aldehyde group of 2,5-dichloropyridine-3-carbaldehyde. Subsequent intramolecular nucleophilic aromatic substitution, where the terminal nitrogen of the hydrazone displaces the chlorine atom at the C2 position of the pyridine ring, leads to cyclization and formation of the pyrazolo[4,3-b]pyridine core. Ethanol is an effective solvent for this transformation, allowing for sufficient solubility of the reactants and facilitating the reaction at reflux temperature.

  • Experimental Protocol:

    • To a solution of 2,5-dichloropyridine-3-carbaldehyde (1.0 eq) in ethanol (10 mL per 1 g of aldehyde), add hydrazine hydrate (1.2 eq) dropwise at room temperature.

    • Heat the resulting mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

    • Add water to the residue, resulting in the precipitation of a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-chloro-1H-pyrazolo[4,3-b]pyridine (3) as a solid.

Step 2: Synthesis of 5-Chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine (2)

This step involves the direct C-H iodination of the pyrazole ring. The C3 position is the most electron-rich and sterically accessible site for electrophilic attack.

  • Scientific Rationale: N-Iodosuccinimide (NIS) is a mild and efficient source of an electrophilic iodine atom ("I+"). In a polar aprotic solvent like Dimethylformamide (DMF), NIS can readily iodinate electron-rich heterocyclic systems. This method is often preferred over using molecular iodine (I₂) as it avoids the generation of HI as a byproduct and typically proceeds under milder conditions. A similar protocol has proven effective for the iodination of the related 1H-pyrazolo[3,4-b]pyridine core.[4]

  • Experimental Protocol:

    • Dissolve 5-chloro-1H-pyrazolo[4,3-b]pyridine (3) (1.0 eq) in anhydrous DMF (15 mL per 1 g of pyrazole).

    • Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the solution at room temperature, while protecting the reaction from light.

    • Stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate to quench any unreacted NIS.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine (2) .

Step 3: Synthesis of this compound (1)

The final step is a nucleophilic aromatic substitution to install the benzyloxy group at the C5 position.

  • Scientific Rationale: The chloro-substituent at the C5 position of the pyrazolopyridine ring is activated towards SNAr by the electron-withdrawing nature of the fused ring system. Sodium hydride (NaH), a strong, non-nucleophilic base, is used to deprotonate benzyl alcohol, forming the highly nucleophilic sodium benzoxide in situ. This nucleophile then attacks the C5 position, displacing the chloride ion to form the desired benzyl ether. DMF is an ideal solvent as its polar, aprotic nature stabilizes the charged intermediate (Meisenheimer complex) of the SNAr mechanism.

  • Experimental Protocol:

    • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar), add benzyl alcohol (1.5 eq) dropwise at 0 °C.

    • Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases, indicating the complete formation of sodium benzoxide.

    • Add a solution of 5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine (2) (1.0 eq) in anhydrous DMF to the sodium benzoxide solution.

    • Heat the reaction mixture to 80 °C and stir for 6-8 hours, monitoring by TLC.

    • After cooling to room temperature, carefully quench the reaction by the slow addition of water.

    • Extract the product into ethyl acetate (3 x 50 mL).

    • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield This compound (1) .

Data Summary

StepReactantKey ReagentsSolventTemp.TimeTypical Yield
1 2,5-Dichloropyridine-3-carbaldehydeHydrazine HydrateEthanolReflux4-6 h80-90%
2 5-Chloro-1H-pyrazolo[4,3-b]pyridineN-Iodosuccinimide (NIS)DMFR.T.12-18 h75-85%
3 5-Chloro-3-iodo-1H-pyrazolo[4,3-b]pyridineBenzyl Alcohol, NaHDMF80 °C6-8 h60-75%

Discussion and Field-Proven Insights

  • Control of Regioselectivity: The iodination in Step 2 is highly regioselective for the C3 position due to the electronic properties of the pyrazole ring. Alternative iodinating agents like iodine in the presence of a base (e.g., KOH in DMF) could also be employed, a method documented for the analogous 1H-pyrazolo[3,4-b]pyridine system.[6]

  • Potential Side Reactions: In Step 3, a potential side reaction is the N-benzylation of the pyrazole ring. While the SNAr reaction at the C5-Cl position is generally favored due to the activation of the pyridine ring, careful control of temperature and stoichiometry is important. Should N-alkylation become a significant issue, protection of the pyrazole nitrogen with a suitable protecting group (e.g., SEM-Cl or THP) after Step 1, followed by deprotection as the final step, would be a necessary modification.[3]

  • Purification: The intermediates and the final product are crystalline solids, and purification can often be achieved by recrystallization in addition to column chromatography. The choice of solvent for recrystallization (e.g., ethanol/water, ethyl acetate/hexane) should be determined empirically.

  • Safety Considerations: Sodium hydride (NaH) is a highly flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere and quenched with extreme care. Hydrazine hydrate is toxic and a suspected carcinogen; appropriate personal protective equipment should be used.

Conclusion

This guide presents a robust and logically designed three-step synthetic pathway for the preparation of This compound . By employing well-understood and reliable chemical transformations—pyrazole annulation, electrophilic iodination, and nucleophilic aromatic substitution—this route provides an efficient means to access a valuable building block for medicinal chemistry and drug discovery programs. The detailed protocols and scientific rationale offer researchers the necessary foundation to successfully implement this synthesis in a laboratory setting.

References

A Technical Guide to the ¹³C NMR Analysis of 5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy of 5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We delve into the theoretical underpinnings of its ¹³C NMR spectrum, predictive analysis of chemical shifts, a detailed experimental protocol for data acquisition, and a systematic approach to spectral interpretation. This document is intended to serve as an authoritative resource for researchers, scientists, and drug development professionals, enabling accurate structural verification and characterization of this molecular scaffold.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors. The pyrazolo[4,3-b]pyridine core is a recognized "privileged scaffold" in drug discovery. Accurate and unambiguous structural confirmation is paramount for advancing drug development pipelines and ensuring the integrity of scientific research.

¹³C NMR spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. It provides direct insight into the carbon framework, revealing the number of non-equivalent carbon atoms and their electronic environments. For a molecule with the complexity of this compound, a thorough understanding of its ¹³C NMR spectrum is critical for identity confirmation and purity assessment. This guide explains the causality behind the expected spectral features and provides a robust framework for its analysis.

Molecular Structure and Predicted ¹³C NMR Environment

The unique structural features of this compound—a fused heterocyclic system, an electron-donating benzyloxy group, and an electron-withdrawing iodo substituent—create a distinct electronic landscape that governs the chemical shifts of its 12 unique carbon atoms.

molecule cluster_substituent Benzyloxy Group C3a C3a C7a C7a C3a->C7a N1 N1-H C7a->N1 C7 C7 C7a->C7 C3 C3-I C3->C3a N2 N2 N1->N2 N2->C3 C5 C5-O N4 N4 C5->N4 O O C5->O C6 C6 C6->C5 C7->C6 N4->C3a CH2 C8 (CH₂) O->CH2 C_ipso C9 CH2->C_ipso C_ortho C10/C14 C_ipso->C_ortho C_meta C11/C13 C_ortho->C_meta C_meta->C_ortho C_para C12 C_meta->C_para C_para->C_meta

Caption: Structure of this compound with carbon numbering.

Key Influences on Chemical Shifts:
  • Pyrazolo[4,3-b]pyridine Core: This fused aromatic system contains both an electron-rich pyrazole ring and a relatively electron-deficient pyridine ring. Carbons within this core will resonate in the aromatic region (typically 110-160 ppm).

  • Iodo Substituent (C3): The iodine atom exerts a powerful "heavy-atom effect."[1][2] This effect is dominated by spin-orbit coupling, which induces significant shielding on the directly attached carbon (ipso-carbon).[3] Consequently, the C3 signal is expected to be shifted substantially upfield (to a lower ppm value) compared to an unsubstituted or chloro/bromo-substituted analogue.[4]

  • Benzyloxy Group (C5): The ether oxygen atom is strongly electron-donating, causing a significant downfield shift (deshielding) for the attached C5 carbon. The benzylic methylene carbon (C8) typically appears in the 60-75 ppm range. The phenyl ring carbons (C9-C14) will resonate in the aromatic region, with predictable patterns based on their position relative to the ether linkage.

Predicted Chemical Shift Assignments

While experimental data for this specific molecule is not publicly available, a combination of empirical data from similar structures and established principles allows for reliable predictions.[5][6][7]

Carbon AtomMultiplicityPredicted δ (ppm)Rationale
C3 C80 - 95Quaternary carbon significantly shielded by the heavy-atom effect of iodine.[1][2]
C3a C145 - 155Quaternary carbon at the fusion of two aromatic rings.
C5 C155 - 165Quaternary carbon bonded to electronegative oxygen, strongly deshielded.
C6 CH110 - 120Aromatic methine carbon.
C7 CH130 - 140Aromatic methine carbon in the pyridine ring.
C7a C140 - 150Quaternary carbon at the ring fusion.
C8 (-CH₂-) CH₂65 - 75Benzylic methylene carbon attached to oxygen.
C9 (ipso) C135 - 140Quaternary aromatic carbon of the benzyl group.
C10/C14 (ortho) CH127 - 130Aromatic methine carbons.
C11/C13 (meta) CH128 - 131Aromatic methine carbons.
C12 (para) CH127 - 130Aromatic methine carbon.

Experimental Protocol for Data Acquisition

This section provides a self-validating protocol for acquiring high-quality ¹³C NMR data. The use of a standard ¹³C{¹H} experiment in conjunction with a DEPT-135 experiment provides an internal cross-check for signal assignments.[8]

Sample Preparation

The quality of the NMR spectrum is directly dependent on meticulous sample preparation.[9][10]

  • Weighing: Accurately weigh 20-50 mg of the solid sample.[11][12] A higher concentration is preferable for ¹³C NMR due to its low natural abundance and sensitivity.[9]

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for complex nitrogen-containing heterocycles due to its excellent solvating power.

  • Dissolution: Ensure the sample is fully dissolved. Use a vortex mixer or gentle sonication if necessary. The final solution must be clear and free of any particulate matter.[10]

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).[10]

Spectrometer Setup and Acquisition

The following parameters are recommended for a 400 MHz or 500 MHz spectrometer.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 20-50 mg of Sample prep2 Dissolve in 0.6 mL DMSO-d₆ prep1->prep2 prep3 Add TMS Standard prep2->prep3 prep4 Transfer to 5mm NMR Tube prep3->prep4 acq1 Lock & Shim Spectrometer prep4->acq1 acq2 Acquire ¹³C{¹H} Spectrum (zgpg30) acq1->acq2 acq3 Acquire DEPT-135 Spectrum (dept135) acq1->acq3 proc1 Fourier Transform & Phasing acq2->proc1 acq3->proc1 proc2 Baseline Correction proc1->proc2 proc3 Reference to TMS (0 ppm) proc2->proc3 proc4 Assign Signals proc3->proc4

Caption: Experimental workflow for ¹³C NMR analysis.

¹³C{¹H} Broadband Decoupled Spectrum:

  • Pulse Program: zgpg30 (or equivalent)

  • Spectral Width (SW): ~240 ppm (0 to 240 ppm)

  • Acquisition Time (AQ): 1.0 - 1.5 s

  • Relaxation Delay (D1): 2.0 s. A sufficient delay is crucial for the quantitative observation of quaternary carbons, which have longer relaxation times.

  • Number of Scans (NS): 1024 - 4096 scans, depending on sample concentration.

DEPT-135 Spectrum: The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is essential for differentiating carbon types based on the number of attached protons.[13][14]

  • Pulse Program: dept135 (or equivalent)

  • Key Feature: In a DEPT-135 spectrum:

    • CH₃ and CH groups appear as positive signals.

    • CH₂ groups appear as negative (inverted) signals.

    • Quaternary (C) carbons are absent .[15][16]

  • Acquisition parameters (SW, AQ, D1) should be similar to the standard ¹³C experiment.

Data Processing and Spectral Interpretation

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data.[5]

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.0 ppm.

  • Peak Picking: Identify all significant peaks in the ¹³C{¹H} spectrum.

  • Correlation with DEPT-135:

    • Identify the negative peak in the DEPT-135 spectrum; this corresponds to the C8 (-CH₂-) carbon.

    • Identify the positive peaks in the DEPT-135 spectrum. These are the CH carbons (C6, C7, C10/C14, C11/C13, C12).

    • Compare the ¹³C{¹H} spectrum with the DEPT-135 spectrum. The peaks present in the ¹³C{¹H} but absent in the DEPT-135 correspond to the quaternary carbons (C3, C3a, C5, C7a, C9).

  • Final Assignment: Using the predicted chemical shifts (Table 1) and the multiplicity information from the DEPT-135 experiment, assign each peak to its corresponding carbon atom. Pay special attention to the highly shielded C3 signal and the highly deshielded C5 signal, which serve as excellent starting points for the assignment.

Conclusion

The ¹³C NMR spectrum of this compound is characterized by distinct features arising from its unique electronic and structural properties. The heavy-atom effect of iodine causes a pronounced upfield shift for C3, while the ether linkage results in a significant downfield shift for C5. A combined analytical approach utilizing a standard broadband-decoupled ¹³C experiment and a DEPT-135 experiment provides a robust and self-validating method for the complete and unambiguous assignment of all carbon signals. This guide provides the theoretical foundation and practical methodology required for researchers to confidently perform and interpret this critical analytical measurement.

References

Introduction: The Prominence of the Pyrazolo[4,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Substituted Pyrazolo[4,3-b]pyridines

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, representing a fusion of pyrazole and pyridine rings. This unique structural arrangement imparts a distinct three-dimensional architecture and electronic properties, making it an attractive framework for designing novel therapeutic agents. The nitrogen atoms in both rings provide key hydrogen bonding capabilities, while the fused aromatic system allows for various substitutions to modulate physicochemical properties and biological targets. This guide provides a comprehensive overview of the significant and diverse biological activities exhibited by substituted pyrazolo[4,3-b]pyridines and their isomers, with a focus on their therapeutic potential and the experimental methodologies used to elucidate their functions.

Anticancer and Kinase Inhibitory Activity: A Dual Threat

A predominant area of investigation for pyrazolo[4,3-b]pyridine derivatives has been in the realm of oncology, where they have demonstrated potent activity as both direct cytotoxic agents and as inhibitors of key cellular signaling pathways, particularly those regulated by kinases.

Mechanism of Action: Targeting Key Kinases

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. Substituted pyrazolo[4,3-b]pyridines have been shown to inhibit a range of kinases, leading to the disruption of cancer cell proliferation, survival, and metastasis.

One of the key targets for this class of compounds is the family of Tropomyosin Receptor Kinases (TRKs) .[1][2] The TRK family of receptor tyrosine kinases is crucial for the development and function of the nervous system. However, chromosomal rearrangements involving the NTRK genes can lead to the expression of chimeric TRK fusion proteins that are constitutively active and drive the growth of various cancers. Pyrazolo[3,4-b]pyridine derivatives have been designed as potent pan-TRK inhibitors, demonstrating low nanomolar efficacy against TRKA, TRKB, and TRKC.[1]

Cyclin-Dependent Kinases (CDKs) are another important family of kinases targeted by pyrazolo[3,4-b]pyridines.[3][4] CDKs are essential for the regulation of the cell cycle, and their aberrant activity is a common feature of cancer cells, leading to uncontrolled proliferation. Specific derivatives have been synthesized that show potent and selective inhibition of CDK1, CDK2, and CDK9, leading to cell cycle arrest and apoptosis in tumor cells.[3][4]

Furthermore, pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1) , a key regulator of innate immunity and a protein implicated in neuroinflammation and oncogenesis.[5] Optimized compounds have shown picomolar inhibitory activity against TBK1.[5]

Some derivatives also exhibit anticancer activity by inhibiting Topoisomerase IIα , an essential enzyme involved in regulating DNA topology during replication and transcription.[6][7] Inhibition of this enzyme leads to DNA damage and subsequent apoptosis in cancer cells.[6]

Signaling Pathway Visualization

The following diagram illustrates the general mechanism of action for a pyrazolo[4,3-b]pyridine-based TRK inhibitor.

TRK_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand TRK_Receptor TRK Receptor Ligand->TRK_Receptor Binds Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) TRK_Receptor->Downstream_Signaling Activates Pyrazolo_Pyridine Pyrazolo[4,3-b]pyridine Inhibitor Pyrazolo_Pyridine->TRK_Receptor Inhibits (ATP Competitive) ATP ATP ATP->TRK_Receptor Cell_Proliferation Cancer Cell Proliferation Downstream_Signaling->Cell_Proliferation Promotes MTT_Assay_Workflow Cell_Seeding 1. Seed cancer cells in a 96-well plate Compound_Treatment 2. Treat cells with varying concentrations of pyrazolo[4,3-b]pyridine derivatives Cell_Seeding->Compound_Treatment Incubation 3. Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition 4. Add MTT reagent to each well Incubation->MTT_Addition Formazan_Formation 5. Incubate for 4 hours to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization 6. Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals Formazan_Formation->Solubilization Absorbance_Reading 7. Read absorbance at 570 nm using a microplate reader Solubilization->Absorbance_Reading Data_Analysis 8. Calculate cell viability and determine IC₅₀ values Absorbance_Reading->Data_Analysis

References

The Strategic Intermediate: A Technical Guide to 5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[4,3-b]pyridine Scaffold - A Privileged Core in Medicinal Chemistry

The relentless pursuit of novel therapeutic agents has cemented the importance of heterocyclic compounds in modern drug discovery. Among these, fused heterocyclic systems have garnered significant attention due to their conformational rigidity and ability to present diverse pharmacophoric features in a well-defined three-dimensional space. The 1H-pyrazolo[4,3-b]pyridine core, an isomer of the more extensively studied pyrazolo[3,4-b]pyridine, represents a class of such privileged scaffolds. Its structural resemblance to purine nucleobases allows it to interact with a wide array of biological targets, particularly protein kinases, which are pivotal regulators of cellular processes and are frequently implicated in diseases such as cancer and inflammatory disorders.

This technical guide provides an in-depth exploration of a key derivative of this scaffold: 5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine . This compound is not merely a singular entity but a strategic intermediate, meticulously designed for facile elaboration into a library of potential drug candidates. The presence of the benzyloxy group at the 5-position modulates the electronic properties of the aromatic system and offers a potential point for modification, while the iodo group at the 3-position serves as a versatile synthetic handle for introducing a variety of substituents via cross-coupling reactions. This guide will furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its synthesis, chemical rationale, and strategic application in the development of next-generation therapeutics.

Core Synthesis and Mechanistic Rationale

The synthesis of this compound is predicated on a logical and efficient two-step sequence starting from the commercially available precursor, 5-(benzyloxy)-1H-pyrazolo[4,3-b]pyridine. The overarching strategy involves the regioselective iodination of the electron-rich pyrazole ring.

Precursor: 5-(Benzyloxy)-1H-pyrazolo[4,3-b]pyridine
PropertyValueReference
CAS Number1134328-01-0[1]
Molecular FormulaC13H11N3O
Molecular Weight225.25 g/mol

This starting material provides the foundational pyrazolo[4,3-b]pyridine core with the desired benzyloxy substituent already in place. The benzyloxy group, being an electron-donating group, is anticipated to activate the heterocyclic system towards electrophilic substitution.

Step 1: Synthesis of this compound

The key transformation is the regioselective iodination at the C3 position of the pyrazole ring. Drawing from established protocols for the iodination of the parent 1H-pyrazolo[3,4-b]pyridine scaffold[2][3], a robust and high-yielding procedure can be confidently proposed.

Experimental Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-(benzyloxy)-1H-pyrazolo[4,3-b]pyridine (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: To the stirred solution, add finely powdered potassium hydroxide (KOH) (4.0 eq.). The addition of a strong base is crucial for the deprotonation of the pyrazole N-H, which enhances the nucleophilicity of the pyrazole ring and facilitates electrophilic substitution.

  • Iodination: Slowly add a solution of iodine (I₂) (2.5 eq.) in DMF to the reaction mixture at room temperature. The C3 position of the pyrazolo[4,3-b]pyridine ring is the most electron-rich and sterically accessible position for electrophilic attack.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into a brine solution and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine and aqueous sodium thiosulfate solution to remove any unreacted iodine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as dichloromethane/hexane, to yield this compound as a solid.[2]

Causality Behind Experimental Choices:

  • Solvent (DMF): DMF is an excellent polar aprotic solvent that can dissolve both the heterocyclic substrate and the inorganic reagents, creating a homogeneous reaction environment.

  • Base (KOH): The use of a strong base like KOH is critical. It deprotonates the pyrazole nitrogen, generating a highly nucleophilic pyrazolide anion. This significantly activates the ring system towards electrophilic attack by iodine, a relatively weak electrophile.

  • Regioselectivity: Electrophilic substitution on the 1H-pyrazolo[4,3-b]pyridine core preferentially occurs at the C3 position. This is due to the electronic distribution within the fused ring system, where the C3 carbon bears the highest electron density, making it the most susceptible to electrophilic attack. The electron-donating nature of the benzyloxy group at C5 further enhances the overall electron density of the ring system, facilitating the reaction.

Diagram of the Proposed Synthetic Workflow:

G cluster_0 Synthesis of this compound start 5-(Benzyloxy)-1H-pyrazolo[4,3-b]pyridine (Precursor) reagents I₂, KOH DMF, Room Temperature start->reagents 1. product This compound (Target Molecule) reagents->product 2. Iodination workup Aqueous Work-up & Purification product->workup 3.

Caption: Proposed synthetic route for this compound.

Strategic Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The true value of this compound lies in its potential as a versatile building block for the synthesis of potent and selective kinase inhibitors. The C3-iodo functionality is a linchpin for diversification, enabling the introduction of a wide array of chemical moieties through well-established palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions.

Diagram of Potential Derivatization Pathways:

G cluster_1 Derivatization of this compound start_node 5-(Benzyloxy)-3-iodo-1H- pyrazolo[4,3-b]pyridine suzuki Suzuki Coupling (Ar-B(OH)₂) start_node->suzuki sonogashira Sonogashira Coupling (R-C≡CH) start_node->sonogashira buchwald Buchwald-Hartwig Amination (R₂NH) start_node->buchwald product_suzuki 3-Aryl Derivatives suzuki->product_suzuki product_sonogashira 3-Alkynyl Derivatives sonogashira->product_sonogashira product_buchwald 3-Amino Derivatives buchwald->product_buchwald

Caption: Key cross-coupling reactions for derivatization at the C3 position.

This strategic derivatization allows for the systematic exploration of the chemical space around the pyrazolo[4,3-b]pyridine core, which is essential for optimizing interactions with the target kinase's active site. The benzyloxy group at the 5-position can also be deprotected to reveal a hydroxyl group, providing another point for modification or for establishing crucial hydrogen bond interactions within the kinase binding pocket.

The pyrazolopyridine scaffold has been successfully employed in the development of inhibitors for a variety of kinases, including but not limited to:

  • Tyrosine Kinase Inhibitors (TKIs): The structural similarity to the ATP purine ring makes pyrazolopyridines ideal candidates for competitive ATP inhibitors.

  • DYRK1A/1B Inhibitors: These kinases are implicated in neurodegenerative diseases and certain cancers.[4]

  • Tropomyosin Receptor Kinase (TRK) Inhibitors: Fusions of the TRK family of genes are oncogenic drivers in a range of tumors.[5]

  • TANK-binding kinase 1 (TBK1) Inhibitors: TBK1 is a key regulator of the innate immune response and is a target for autoimmune diseases and cancer.[2]

The ability to rapidly generate a diverse library of compounds from this compound makes it an invaluable tool for structure-activity relationship (SAR) studies, ultimately accelerating the hit-to-lead and lead optimization phases of drug discovery.

Conclusion

This compound is a strategically designed and highly valuable intermediate for medicinal chemists and drug discovery professionals. Its synthesis is straightforward and based on well-understood chemical principles, ensuring its accessibility. The true power of this molecule lies in its capacity for controlled and diverse functionalization, providing a robust platform for the generation of novel kinase inhibitors and other potential therapeutic agents. As the demand for innovative and effective medicines continues to grow, the judicious use of such versatile building blocks will be paramount in navigating the complex landscape of modern drug development.

References

Methodological & Application

Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Regioselective Synthesis of 5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine

The 1H-pyrazolo[4,3-b]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry and drug development. Recognized as a "privileged structure," its unique arrangement of nitrogen atoms allows for diverse biological interactions, making it a cornerstone for designing potent and selective kinase inhibitors.[1] These inhibitors have shown potential in treating a range of diseases, including cancer, by targeting enzymes like Tropomyosin receptor kinases (TRKs), cyclin-dependent kinases (CDKs), and DYRK1A/1B.[2][3][4][5]

The title compound, this compound, is a crucial intermediate in the synthesis of these complex therapeutic agents. The benzyloxy group at the C5 position acts as a stable protecting group for the hydroxyl functionality, while the iodine atom at the C3 position serves as a versatile synthetic handle. The carbon-iodine bond is readily functionalized through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of diverse molecular fragments to explore the target's binding pocket.[6][7]

This document provides a comprehensive, field-proven protocol for the synthesis of this key building block, focusing on the underlying chemical principles, step-by-step experimental procedures, and critical safety considerations for researchers in organic synthesis and drug discovery.

Overall Synthetic Strategy

The synthesis is designed as a two-step sequence starting from the commercially available or readily synthesized 1H-pyrazolo[4,3-b]pyridin-5-ol.

  • O-Benzylation: The hydroxyl group at the C5 position is first protected using a standard Williamson ether synthesis with benzyl bromide. This step prevents unwanted side reactions during the subsequent iodination.

  • Regioselective C3-Iodination: The pyrazolo[4,3-b]pyridine ring is then subjected to electrophilic iodination. The C3 position of the pyrazole moiety is the most electronically favorable site for this substitution, leading to the desired product with high regioselectivity. Several methods exist for iodinating pyrazole rings, including the use of N-Iodosuccinimide (NIS) or molecular iodine (I₂) in the presence of a base.[6][8][9][10] This protocol will detail a robust method using molecular iodine and potassium hydroxide in dimethylformamide (DMF).

Synthetic_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product SM 1H-Pyrazolo[4,3-b]pyridin-5-ol IM 5-(Benzyloxy)-1H-pyrazolo[4,3-b]pyridine SM->IM Step 1: O-Benzylation (BnBr, K₂CO₃, DMF) FP This compound IM->FP Step 2: C3-Iodination (I₂, KOH, DMF)

Caption: Overall two-step synthetic pathway.

Part 1: Synthesis of 5-(Benzyloxy)-1H-pyrazolo[4,3-b]pyridine (Intermediate)

Reaction Mechanism

This reaction is a Williamson ether synthesis. The base, potassium carbonate (K₂CO₃), deprotonates the phenolic hydroxyl group of the starting material, forming a more nucleophilic phenoxide ion. This ion then attacks the electrophilic benzylic carbon of benzyl bromide in an Sₙ2 reaction, displacing the bromide and forming the desired benzyl ether. DMF is an ideal polar aprotic solvent that effectively solvates the cations, enhancing the nucleophilicity of the phenoxide.

Experimental Protocol

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
1H-Pyrazolo[4,3-b]pyridin-5-olC₆H₅N₃O135.121.00 g7.401.0
Benzyl Bromide (BnBr)C₇H₇Br171.041.05 mL8.881.2
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.56 g18.52.5
N,N-Dimethylformamide (DMF)C₃H₇NO73.0920 mL--

Equipment

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen or Argon inlet

  • Condenser

  • Standard laboratory glassware for work-up

  • Rotary evaporator

Procedure

  • To a 100 mL round-bottom flask, add 1H-pyrazolo[4,3-b]pyridin-5-ol (1.00 g, 7.40 mmol) and potassium carbonate (2.56 g, 18.5 mmol).

  • Add N,N-dimethylformamide (20 mL) to the flask.

  • Stir the suspension at room temperature for 15 minutes under an inert atmosphere (N₂ or Ar).

  • Slowly add benzyl bromide (1.05 mL, 8.88 mmol) to the mixture via syringe.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature. Pour the mixture into ice-water (100 mL) and stir for 30 minutes.

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Dry the solid under vacuum to yield 5-(benzyloxy)-1H-pyrazolo[4,3-b]pyridine as a solid, which can be used in the next step without further purification or recrystallized from ethanol if necessary.

Part 2: Synthesis of this compound

Reaction Mechanism: Electrophilic Aromatic Substitution

The iodination of the benzylated intermediate occurs via an electrophilic aromatic substitution mechanism. The pyrazole ring is inherently electron-rich, making it susceptible to attack by electrophiles.[9] In this protocol, potassium hydroxide (KOH) acts as a base to deprotonate the N1-H of the pyrazole ring. This deprotonation significantly increases the electron density of the heterocyclic system, activating it towards electrophilic attack. The resulting anion attacks molecular iodine (I₂), with the C3 position being the most nucleophilic site, leading to the regioselective formation of the C-I bond.

Experimental Protocol

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
5-(Benzyloxy)-1H-pyrazolo[4,3-b]pyridineC₁₃H₁₁N₃O225.251.00 g4.441.0
Iodine (I₂)I₂253.811.35 g5.331.2
Potassium Hydroxide (KOH)KOH56.110.75 g13.33.0
N,N-Dimethylformamide (DMF)C₃H₇NO73.0915 mL--
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~100 mL--
Saturated Sodium Thiosulfate (aq.)Na₂S₂O₃158.11~50 mL--
Brine (Saturated NaCl aq.)NaCl58.44~50 mL--

Equipment

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for work-up

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography or recrystallization

Procedure

  • Dissolve 5-(benzyloxy)-1H-pyrazolo[4,3-b]pyridine (1.00 g, 4.44 mmol) in DMF (15 mL) in a 100 mL round-bottom flask.

  • Add potassium hydroxide (0.75 g, 13.3 mmol) to the solution, followed by the portion-wise addition of iodine (1.35 g, 5.33 mmol).

  • Stir the resulting mixture at room temperature for 2-3 hours. The reaction should be monitored by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as eluent) to confirm the consumption of the starting material.

  • Once the reaction is complete, pour the mixture into a separatory funnel containing brine (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with saturated aqueous sodium thiosulfate solution to quench any remaining iodine, followed by a final wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude residue can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/hexanes) or by column chromatography on silica gel to afford the pure this compound.[11]

Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Combine Reactants in DMF B Stir at RT (2-3 hours) A->B C Pour into Brine B->C D Extract with EtOAc C->D E Wash with Na₂S₂O₃ & Brine D->E F Dry & Concentrate E->F G Recrystallize or Column Chromatography F->G H Characterize (NMR, MS, MP) G->H

Caption: Experimental workflow for the C3-iodination step.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when performing this synthesis.

  • Reagent Handling:

    • N,N-Dimethylformamide (DMF): DMF is a suspected teratogen and can be absorbed through the skin. Handle only in a well-ventilated fume hood.

    • Benzyl Bromide: A lachrymator and corrosive. Handle with extreme care in a fume hood.

    • Iodine: Can cause burns and is harmful if inhaled. Avoid creating dust.

    • Potassium Hydroxide (KOH): A corrosive solid. Avoid contact with skin and eyes.

  • Waste Disposal: All organic and halogenated waste should be collected in appropriately labeled containers for disposal according to institutional guidelines. Aqueous waste should be neutralized before disposal.

Conclusion

This protocol outlines a reliable and efficient two-step synthesis for this compound, a high-value intermediate for drug discovery. The methodology relies on fundamental organic reactions and provides high yields of the target compound. By explaining the rationale behind procedural choices and emphasizing safety, this guide serves as a practical resource for researchers aiming to synthesize libraries of pyrazolo[4,3-b]pyridine derivatives for biological screening.

References

Application Notes and Protocols for the Heck Reaction on 3-Iodo-Pyrazolo[4,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazolo[4,3-b]pyridines and their Functionalization

The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1][2][3] Compounds bearing this core structure have demonstrated a wide array of biological activities, including potential as inhibitors for HIV-1 non-nucleoside reverse transcriptase, interleukin-2 inducible T-cell kinase, and as antineoplastic agents.[3][4] The ability to selectively functionalize this core at specific positions is paramount for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The C3-position of the pyrazolo[4,3-b]pyridine ring system is a key vector for chemical modification.

The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, offers a powerful and versatile tool for the formation of carbon-carbon bonds.[5][6][7] This palladium-catalyzed cross-coupling reaction enables the vinylation of aryl, vinyl, or heterocyclic halides and triflates, providing access to a diverse range of substituted alkenes.[5][8] For 3-iodo-pyrazolo[4,3-b]pyridines, the Heck reaction serves as a robust method for introducing a variety of olefinic substituents, thereby enabling the synthesis of complex molecular architectures and facilitating the exploration of new chemical space in drug development programs.

This document provides a comprehensive guide to the application of the Heck reaction for the functionalization of 3-iodo-pyrazolo[4,3-b]pyridines, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the reaction, detail optimized protocols, and offer practical guidance for troubleshooting common experimental challenges.

Mechanism and Key Parameters: A Causal Approach to Experimental Design

The Heck reaction proceeds through a catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states.[5][9] Understanding this mechanism is crucial for rationally selecting and optimizing reaction conditions.

The Catalytic Cycle

The generally accepted mechanism for the Heck reaction is illustrated below. The cycle is initiated by the oxidative addition of the 3-iodo-pyrazolo[4,3-b]pyridine to a Pd(0) species, followed by olefin coordination, migratory insertion, and β-hydride elimination to afford the desired product and a palladium-hydride species. Reductive elimination of HX with the assistance of a base regenerates the active Pd(0) catalyst.[5][8][10]

Heck_Catalytic_Cycle cluster_cycle Heck Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Pd(II)_Complex Ar-Pd(II)-I(L)₂ Oxidative_Addition->Pd(II)_Complex Olefin_Coordination Olefin Coordination Pd(II)_Complex->Olefin_Coordination Alkene Pi_Complex π-Olefin Complex Olefin_Coordination->Pi_Complex Migratory_Insertion Migratory Insertion (Carbopalladation) Pi_Complex->Migratory_Insertion Sigma_Alkyl_Complex σ-Alkyl-Pd(II) Complex Migratory_Insertion->Sigma_Alkyl_Complex Beta_Hydride_Elimination β-Hydride Elimination Sigma_Alkyl_Complex->Beta_Hydride_Elimination Product_Complex Product-Pd(II)-H Complex Beta_Hydride_Elimination->Product_Complex Product Release Reductive_Elimination Reductive Elimination (Base Assisted) Product_Complex->Reductive_Elimination Base Reductive_Elimination->Pd(0)L2 -HX

Figure 1: Catalytic Cycle of the Heck Reaction.

Key Reaction Parameters

The success of the Heck reaction on 3-iodo-pyrazolo[4,3-b]pyridines is contingent on the careful selection of several key parameters:

ParameterChoice & Rationale
Palladium Precursor Pd(OAc)₂ or Pd₂(dba)₃: These are common and effective Pd(0) precursors. Pd(OAc)₂ is often reduced in situ by a phosphine ligand or other reducing agents in the reaction mixture.[8] Pd₂(dba)₃ is a stable Pd(0) source that can be used directly.
Ligand Phosphine Ligands (e.g., PPh₃, P(o-tol)₃, Xantphos): The choice of ligand is critical. For electron-deficient heterocycles like pyrazolo[4,3-b]pyridines, electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition and stabilize the catalytic species.[6] Bidentate ligands like Xantphos can promote catalyst stability and prevent palladium black precipitation. N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and can form highly stable and active palladium complexes, often leading to higher turnover numbers and stability at elevated temperatures.[7][11]
Base Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃, NaOAc): These are commonly used to neutralize the HI generated during the catalytic cycle.[6] The choice of base can influence the reaction rate and selectivity. Organic Bases (e.g., Et₃N, DIPEA): Tertiary amines are also effective and can sometimes act as ligands or influence the polarity of the reaction medium.[12]
Solvent Polar Aprotic Solvents (e.g., DMF, DMAc, NMP): These solvents are generally effective for Heck reactions due to their ability to dissolve the reactants and stabilize the charged intermediates in the catalytic cycle. Acetonitrile (ACN) or Dioxane: These are also viable solvent choices. The optimal solvent should be determined empirically for a specific substrate combination.
Temperature 80-140 °C: The reaction temperature is a critical parameter. Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition and side product formation. The thermal stability of the catalyst, which is influenced by the ligand, is a key consideration.[13]
Alkene Partner Electron-deficient alkenes (e.g., acrylates, styrenes): These are typically excellent substrates for the Heck reaction. The regioselectivity of the addition is generally high, with the aryl group adding to the less substituted carbon of the double bond.

Experimental Protocols

The following protocols provide a general framework for performing the Heck reaction on 3-iodo-pyrazolo[4,3-b]pyridines. Optimization of these conditions may be necessary for specific substrates.

General Experimental Workflow

Experimental_Workflow Start Start Reagent_Prep Reagent Preparation: - 3-iodo-pyrazolo[4,3-b]pyridine - Alkene - Pd Catalyst & Ligand - Base - Solvent Start->Reagent_Prep Reaction_Setup Reaction Setup: - Combine reagents in a dry flask - Degas the mixture - Heat to desired temperature Reagent_Prep->Reaction_Setup Monitoring Reaction Monitoring: - TLC, LC-MS, or GC-MS Reaction_Setup->Monitoring Workup Aqueous Workup: - Quench the reaction - Extract with organic solvent - Wash and dry Monitoring->Workup Reaction Complete Purification Purification: - Column Chromatography - Recrystallization Workup->Purification Analysis Product Analysis: - NMR, HRMS Purification->Analysis End End Analysis->End

Figure 2: General Experimental Workflow for the Heck Reaction.

Protocol 1: Heck Coupling with an Acrylate Ester

Materials:

  • 3-Iodo-1H-pyrazolo[4,3-b]pyridine

  • n-Butyl acrylate (or other acrylate ester)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 3-iodo-1H-pyrazolo[4,3-b]pyridine (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.04 mmol, 4 mol%).

  • Reagent Addition: Add K₂CO₃ (2.0 mmol, 2.0 equiv) and anhydrous DMF (5 mL).

  • Degassing: Subject the mixture to three cycles of vacuum-backfill with the inert gas.

  • Alkene Addition: Add n-butyl acrylate (1.5 mmol, 1.5 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C with stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Heck Coupling with Styrene using an NHC Ligand

Materials:

  • 3-Iodo-1H-pyrazolo[4,3-b]pyridine (with N1-protection if desired, e.g., PMB or SEM group)

  • Styrene

  • --INVALID-LINK--palladium(II) dimer ([Pd(IPr)Cl]₂)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane, anhydrous

Procedure:

  • Reaction Setup: In a glovebox or under a robust inert atmosphere, add the N-protected 3-iodo-pyrazolo[4,3-b]pyridine (1.0 mmol, 1.0 equiv), [Pd(IPr)Cl]₂ (0.01 mmol, 1 mol% Pd), and Cs₂CO₃ (2.0 mmol, 2.0 equiv) to a dry reaction vial.

  • Solvent and Alkene Addition: Add anhydrous 1,4-dioxane (5 mL) followed by styrene (1.2 mmol, 1.2 equiv).

  • Reaction: Seal the vial and heat the mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

  • Deprotection (if necessary): If an N-protecting group was used, it can be removed under appropriate conditions (e.g., TFA for PMB, TBAF for SEM) to yield the final NH-free product.

  • Characterization: Confirm the structure of the final product by standard analytical techniques.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently anhydrous/anaerobic conditions. 3. Reaction temperature too low. 4. Inappropriate base or solvent.1. Use a fresh palladium precursor and ligand. Consider a pre-catalyst. 2. Ensure all glassware is oven-dried and the reaction is performed under a positive pressure of inert gas. Use anhydrous solvents. 3. Incrementally increase the reaction temperature (e.g., in 10 °C intervals). 4. Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvents (e.g., DMAc, toluene).
Formation of Palladium Black Catalyst decomposition.1. Increase ligand to palladium ratio. 2. Use a more robust ligand (e.g., a bulky biarylphosphine or an NHC). 3. Lower the reaction temperature.
Side Product Formation (e.g., homocoupling of the alkene, reduction of the iodide) 1. Reaction temperature too high. 2. Incorrect stoichiometry.1. Lower the reaction temperature. 2. Carefully control the stoichiometry of the reactants.
Poor Regioselectivity Electronic or steric effects of the alkene.For certain alkenes, a mixture of regioisomers is possible. This is less common with terminal alkenes like acrylates and styrenes. If observed, screening different ligands and additives may influence the selectivity.

Applications and Scope

The Heck reaction of 3-iodo-pyrazolo[4,3-b]pyridines opens the door to a wide range of derivatives. The table below summarizes potential transformations.

Alkene PartnerExpected Product ClassPotential Applications
Styrenes Stilbene analoguesProbes for biological studies, materials science.
Acrylates/Acrylamides Cinnamate/Cinnamide derivativesPrecursors for further functionalization, potential enzyme inhibitors.
Allylic Alcohols Phenylpropanoid structuresBuilding blocks for natural product synthesis.
Vinyl Boronates Dienyl boronate estersSubstrates for subsequent Suzuki couplings.
Unsaturated Heterocycles Heterobiaryl alkenesNovel scaffolds for medicinal chemistry.

By leveraging the protocols and insights provided in this guide, researchers can effectively employ the Heck reaction as a key strategic tool in the synthesis and elaboration of novel pyrazolo[4,3-b]pyridine derivatives for applications in drug discovery and beyond.

References

Application Notes & Protocols: Palladium-Catalyzed Functionalization of 5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the Pyrazolo[4,3-b]pyridine Scaffold

The 1H-pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. Its rigid, bicyclic structure and versatile substitution patterns have led to its incorporation into a wide array of biologically active molecules, including kinase inhibitors, anticancer agents, and compounds targeting neurodegenerative diseases.[1][2][3] The fusion of a pyrazole ring with a pyridine ring creates a unique electronic and steric environment, making it an attractive framework for developing potent and selective therapeutic agents.[4]

This guide focuses on a key intermediate for drug development: 5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine . The presence of the iodine atom at the C3 position serves as a highly efficient synthetic handle for palladium-catalyzed cross-coupling reactions. This allows for the precise and modular installation of diverse carbon and nitrogen-based substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The benzyloxy group at the C5 position acts as a protecting group for the corresponding phenol, which can be deprotected in later synthetic steps to reveal a new point for diversification or to act as a crucial pharmacophoric feature.

This document provides detailed protocols and expert insights into three cornerstone palladium-catalyzed transformations for functionalizing this scaffold:

  • Suzuki-Miyaura Coupling: For the formation of C(sp²)–C(sp²) bonds.

  • Sonogashira Coupling: For the formation of C(sp²)–C(sp) bonds.

  • Buchwald-Hartwig Amination: For the formation of C(sp²)–N bonds.

Foundational Chemistry: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions are fundamental to modern organic synthesis and proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[5][6] Understanding this cycle is critical for rational troubleshooting and reaction optimization.

The general mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the pyrazolopyridine substrate, forming a Pd(II) intermediate.[7] This is typically the rate-determining step.

  • Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The functional group to be added (from an organoboron, organocopper, or amine species) is transferred to the palladium center.

  • Reductive Elimination: The newly coupled product is expelled from the palladium complex, regenerating the active Pd(0) catalyst to continue the cycle.[5]

Palladium_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X (Substrate) pd_complex R¹-Pd(II)L₂-X (Aryl Halide Complex) oxidative_addition->pd_complex transmetalation Transmetalation (e.g., with R²-B(OR)₂) pd_complex->transmetalation R²-M (Coupling Partner) coupled_complex R¹-Pd(II)L₂-R² transmetalation->coupled_complex coupled_complex->pd0 reductive_elimination Reductive Elimination coupled_complex->reductive_elimination product R¹-R² (Coupled Product) reductive_elimination->product

Figure 1: Generalized Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.

Application Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds, particularly for synthesizing biaryl compounds.[8] Its tolerance of a broad range of functional groups and the commercial availability of diverse boronic acids and esters make it a first-choice strategy in drug discovery.[7][9]

Experimental Protocol

This protocol describes the coupling of this compound with 4-methoxyphenylboronic acid.

Suzuki_Workflow cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Purification A 1. Add solids to flask: - Pyrazolopyridine (1 equiv) - Boronic Acid (1.2 equiv) - Pd Catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%) - Base (e.g., K₂CO₃) (2-3 equiv) B 2. Add Solvents: - 1,4-Dioxane - Water (e.g., 4:1 ratio) A->B C 3. Degas Mixture: - Bubble with Argon or N₂ for 15-20 min B->C D 4. Heat to 80-100 °C under inert atmosphere C->D E 5. Monitor by TLC or LC-MS (Typically 2-16 hours) D->E F 6. Cool to RT, dilute with EtOAc E->F G 7. Wash with H₂O and Brine F->G H 8. Dry (Na₂SO₄), filter, concentrate G->H I 9. Purify via Flash Chromatography H->I

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (2–5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0–3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (typically a 4:1 to 5:1 ratio)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc), Hexanes

  • Silica Gel

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe.

    • Causality Insight: Degassing is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. The water is necessary to dissolve the inorganic base and facilitate the transmetalation step.[8]

  • Heating: Place the reaction mixture in a preheated oil bath at 80–100 °C.

  • Monitoring: Stir vigorously and monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Summary: Suzuki-Miyaura Coupling
Coupling Partner (Ar-B(OH)₂)Catalyst (mol%)Base (equiv)Temp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5%)Na₂CO₃ (2.5)901285-95
4-Methylphenylboronic acidPd(dppf)Cl₂ (3%)K₂CO₃ (2.0)85890-98
3-Pyridylboronic acidPd(dppf)Cl₂ (3%)Cs₂CO₃ (2.0)1001675-85
4-Acetylphenylboronic acidPd(XPhos) G3 (2%)K₃PO₄ (2.5)100680-90

Note: Yields are typical and may vary based on specific reaction scale and purity of reagents.

Application Protocol: Sonogashira Coupling

The Sonogashira coupling is the premier method for synthesizing aryl-alkynes by coupling an aryl halide with a terminal alkyne.[10] This reaction is distinguished by its use of a palladium catalyst in synergy with a copper(I) co-catalyst, typically under mild, basic conditions.[11]

Experimental Protocol

This protocol outlines the coupling of the title compound with phenylacetylene.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2–2.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (2–5 mol%)

  • Copper(I) Iodide (CuI) (1–10 mol%)

  • Amine Base/Solvent (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))

  • Co-solvent (optional, e.g., THF, DMF)

Procedure:

  • Vessel Preparation: To a Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Add the degassed amine solvent (e.g., Triethylamine) followed by the terminal alkyne via syringe.

    • Causality Insight: The amine base serves a dual purpose: it acts as the solvent and neutralizes the hydrogen iodide (HI) byproduct formed during the reaction. The copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center.[10]

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (40–60 °C) if the reaction is sluggish.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is often complete within 1-6 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate.

  • Purification: Wash the organic solution with saturated aqueous ammonium chloride (to remove copper salts), followed by water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Summary: Sonogashira Coupling
Coupling Partner (Alkyne)Pd Catalyst (mol%)CuI (mol%)BaseTemp (°C)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (3%)CuI (5%)TEART90-98
TrimethylsilylacetylenePd(PPh₃)₄ (4%)CuI (8%)DIPA4085-95
1-HexynePdCl₂(PPh₃)₂ (3%)CuI (5%)TEART88-96
Propargyl alcoholPd(PPh₃)₄ (5%)CuI (10%)TEA/THF5070-85

Application Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a general and high-yielding method for C-N bond formation where classical methods fail.[12][13] The reaction's success hinges on the use of specialized, bulky, electron-rich phosphine ligands that facilitate the critical reductive elimination step.[14]

Experimental Protocol

This protocol describes the coupling of the title compound with morpholine.

Buchwald_Workflow cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Add to vial: - Pyrazolopyridine (1 equiv) - Pd Pre-catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., XPhos) - Strong Base (e.g., NaOtBu) B 2. Seal vial, remove from glovebox C 3. Add degassed solvent (Toluene/Dioxane) and Amine (1.2 equiv) via syringe B->C D 4. Heat to 90-110 °C C->D E 5. Monitor by LC-MS (4-24h) D->E F 6. Cool, quench with sat. NH₄Cl E->F G 7. Extract with EtOAc F->G H 8. Wash, dry, concentrate G->H I 9. Purify via Chromatography H->I

Figure 3: Experimental workflow for the Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.1–1.5 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1–4 mol%)

  • Phosphine Ligand (e.g., XPhos, RuPhos, BINAP) (1.2–1.5x Pd loading)

  • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu), LHMDS) (1.5–2.5 equiv)

  • Anhydrous, non-protic solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • Glovebox Setup: Due to the air-sensitivity of the catalyst, ligands, and base, it is highly recommended to set up the reaction in a glovebox. Add the this compound, palladium pre-catalyst, ligand, and base to a vial or flask.

  • Sealing and Addition: Seal the vessel, remove it from the glovebox, and add the anhydrous, degassed solvent, followed by the amine.

    • Causality Insight: Strong, non-nucleophilic bases like NaOtBu are required to deprotonate the amine (or the N-H of the palladium-amine complex) without competing as a nucleophile. The bulky phosphine ligands are essential to promote the C-N reductive elimination, which is often difficult from a four-coordinate Pd(II) center.[12]

  • Heating: Place the reaction in a preheated oil bath at 90–110 °C.

  • Monitoring: Stir vigorously and monitor the reaction by LC-MS. These reactions can take anywhere from 4 to 24 hours.

  • Work-up: Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Summary: Buchwald-Hartwig Amination
AminePd/Ligand System (mol%)Base (equiv)Temp (°C)Yield (%)
MorpholinePd₂(dba)₃ (2%) / XPhos (4.8%)NaOtBu (2.0)10085-95
AnilinePd(OAc)₂ (2%) / RuPhos (4%)Cs₂CO₃ (2.0)11080-90
BenzylaminePd₂(dba)₃ (2%) / BINAP (4.5%)NaOtBu (2.0)10075-88
PyrrolidinePd₂(dba)₃ (1.5%) / XPhos (3.6%)LHMDS (1.8)9088-97

References

Using 5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine in fragment-based drug design

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Strategic Application of 5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine in Fragment-Based Drug Design

Audience: Researchers, scientists, and drug development professionals.

Abstract

Fragment-Based Drug Design (FBDD) has solidified its position as a cornerstone in modern medicinal chemistry, enabling the efficient discovery of high-quality lead compounds.[1][2] This methodology hinges on the identification of low-molecular-weight fragments that bind with high ligand efficiency to a biological target, serving as starting points for rational drug development. This application note provides a comprehensive guide to the strategic use of This compound , a versatile fragment designed for FBDD campaigns. We will explore the rationale behind its design, detailing the privileged nature of the pyrazolopyridine scaffold and the strategic inclusion of the benzyloxy and iodo moieties.[3][4] Detailed protocols for primary screening via Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, hit validation, and subsequent hit-to-lead optimization via structure-guided growth are presented.

Introduction: The Rationale for a Privileged Scaffold

The pyrazole ring and its fused derivatives are considered "privileged scaffolds" in medicinal chemistry.[4][5] This is due to their prevalence in a multitude of FDA-approved drugs and biologically active compounds, where they often serve as bioisosteres for other aromatic systems or engage in critical hydrogen bonding interactions with protein targets.[5][6] The pyrazolopyridine core, a fusion of pyrazole and pyridine rings, combines the favorable properties of both, offering a rigid structure with multiple points for hydrogen bond donation and acceptance, making it an excellent starting point for mimicking peptide backbones or interacting with key residues in an active site.[3][7]

This compound (hereafter referred to as the "Fragment") is purpose-built for FBDD based on three key features:

  • The Pyrazolo[4,3-b]pyridine Core: Provides a robust framework for target recognition, capable of forming multiple hydrogen bonds.

  • The 3-iodo Group: This is the critical "vector" for synthetic elaboration. The carbon-iodine bond is a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the controlled and directed "growing" of the fragment into more potent leads.[8][9]

  • The 5-benzyloxy Group: This moiety serves two purposes. Firstly, it provides a non-polar surface to probe for favorable hydrophobic interactions within a binding pocket. Secondly, the benzyl group can be easily removed (debenzylation) or modified in later stages of optimization to fine-tune solubility and other physicochemical properties.

Table 1: Physicochemical Properties of the Fragment
PropertyValueSignificance in FBDD
CAS Number1134328-03-2Unique Identifier
Molecular Weight351.14 g/mol Slightly above the "Rule of Three" (<300 Da), but its high utility as a starting point justifies its inclusion in many libraries.[10][11]
FormulaC13H10IN3OElemental composition.
H-Bond Donors1Complies with the "Rule of Three" (≤3).
H-Bond Acceptors3Complies with the "Rule of Three" (≤3).
Calculated logP~3.1-3.5Provides a balance of solubility and lipophilicity required for binding.

FBDD Experimental Workflow

The successful application of this fragment follows a structured, multi-stage process. The goal is to first identify its binding to the target protein and then leverage its chemical features for rapid optimization.

Caption: High-level workflow for FBDD using the title fragment.

Protocols: Hit Identification & Validation

This section provides detailed protocols for the initial stages of an FBDD campaign.

Protocol 3.1: Fragment Preparation and Quality Control

Rationale: The reliability of any screening campaign is predicated on the quality and solubility of the fragments. Aggregation can lead to false positives, making rigorous QC essential.

Steps:

  • Procurement: Obtain this compound from a reputable chemical supplier.[12][13]

  • Purity Analysis: Confirm purity (≥95%) using LC-MS and ¹H NMR spectroscopy.

  • Solubility Assessment:

    • Prepare a high-concentration stock solution (e.g., 100 mM) in 100% DMSO.

    • Serially dilute the stock solution into the final assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) to determine the maximum soluble concentration.

    • Visually inspect for precipitation and use dynamic light scattering (DLS) to check for aggregation at the intended screening concentration. The final screening concentration should be well below the solubility limit.

Protocol 3.2: Primary Screening via NMR Spectroscopy

Rationale: NMR is a powerful technique for detecting weak binding events common in FBDD.[14] Ligand-observed methods like Saturation Transfer Difference (STD) NMR are particularly effective.[15][16]

Steps:

  • Sample Preparation:

    • Prepare a sample of the target protein (typically 10-50 µM) in a suitable deuterated buffer (e.g., 90% H₂O/10% D₂O).

    • Prepare a stock solution of the fragment in the same buffer system, using d6-DMSO if necessary (final DMSO concentration should not exceed 1-2%).

    • The final fragment concentration is typically in the range of 100-500 µM.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H reference spectrum of the fragment alone.

    • Acquire an STD-NMR spectrum of the fragment in the presence of the target protein. This involves selectively saturating protein resonances and observing the transfer of this saturation to the binding fragment.

  • Data Analysis:

    • Subtract the off-resonance spectrum from the on-resonance spectrum to generate the STD difference spectrum.

    • Signals present in the STD difference spectrum indicate that the fragment is binding to the protein. The relative intensity of the signals can provide information about which protons of the fragment are in closest proximity to the protein surface.

Protocol 3.3: Primary Screening via X-ray Crystallography

Rationale: Crystallographic screening provides unambiguous evidence of binding and delivers a high-resolution 3D structure of the protein-fragment complex, which is invaluable for subsequent structure-guided design.[10][17][18]

Steps:

  • Crystal Preparation:

    • Grow robust crystals of the target protein that diffract to a high resolution (<2.5 Å).

    • Ensure the crystals are tolerant to soaking with a cryoprotectant solution containing DMSO (typically 10-25%).[18]

  • Fragment Soaking:

    • Prepare a soaking solution containing the fragment at a high concentration (e.g., 10-50 mM) dissolved in the cryoprotectant solution.

    • Transfer a protein crystal into the soaking solution and incubate for a defined period (e.g., 30 minutes to several hours).[17]

  • Data Collection and Analysis:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure by molecular replacement using the apo-protein structure.

    • Carefully analyze the resulting electron density maps (e.g., 2Fo-Fc and Fo-Fc maps) for evidence of the bound fragment. Specialized software like PanDDA can help identify weak binding events from multiple datasets.[18]

Protocol 3.4: Hit Validation and Affinity Measurement

Rationale: A hit from a primary screen must be validated by an orthogonal method to rule out artifacts. Quantifying the binding affinity (Kd) is crucial for ranking hits and tracking progress during optimization.

Method: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation:

    • Prepare the protein (e.g., 20-50 µM) and the fragment (e.g., 200-500 µM) in the exact same buffer, ensuring a perfect buffer match to minimize heats of dilution.

  • ITC Experiment:

    • Load the protein into the sample cell and the fragment into the injection syringe.

    • Perform a series of small injections of the fragment into the protein solution, measuring the heat change after each injection.

  • Data Analysis:

    • Integrate the peaks of the raw thermogram to obtain the heat change per injection.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Protocols: Hit-to-Lead Optimization

Once a fragment hit is confirmed and its binding mode is determined structurally, the 3-iodo group becomes the focal point for chemical evolution. The goal is to "grow" the fragment into an adjacent sub-pocket to form new, favorable interactions, thereby increasing potency.[19][20][21]

Hit_To_Lead cluster_0 Structure-Guided Growth A Co-crystal Structure of Target + Fragment B Identify Unoccupied Sub-pocket A->B C Design New R-Group to Fill Sub-pocket B->C D Synthesize Analog via Coupling at 3-Iodo Position C->D E Measure Affinity (Kd) & Calculate LE D->E E->C Iterate

Caption: Iterative cycle of structure-guided fragment growth.

Protocol 4.1: Synthetic Elaboration via Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki coupling is a robust and widely used reaction for forming carbon-carbon bonds. It is ideal for attaching a variety of aryl or heteroaryl boronic acids/esters to the 3-position of the pyrazolopyridine core, allowing for extensive exploration of the Structure-Activity Relationship (SAR).[22][23]

General Procedure:

  • Reaction Setup: To a microwave vial, add the Fragment (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Solvent: Add a suitable solvent mixture, such as 1,4-dioxane/water (4:1).

  • Reaction: Degas the mixture with argon or nitrogen, seal the vial, and heat in a microwave reactor (e.g., 100-120 °C) for 15-60 minutes, or heat conventionally until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup & Purification: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired analog.

Table 2: Example Structure-Activity Relationship (SAR) Data

This table illustrates hypothetical data from a fragment-growing campaign, demonstrating how affinity and ligand efficiency are tracked.

CompoundR-Group (at C3)Kd (µM)Ligand Efficiency (LE)¹
Fragment -I5000.32
Analog 1 Phenyl1500.33
Analog 2 4-Hydroxyphenyl250.39
Analog 3 3-Aminopyridine50.43

¹Ligand Efficiency (LE) is a metric used to evaluate the binding energy per heavy atom of a compound (LE = -RTln(Kd) / N, where N is the number of non-hydrogen atoms). An LE value >0.3 is generally considered a good starting point for a fragment.[19]

Conclusion

This compound is a highly valuable tool for fragment-based drug design. Its privileged core scaffold provides a solid anchor point for target binding, while the strategically placed iodo group serves as a versatile handle for rapid, structure-guided optimization. By following the systematic workflow and protocols outlined in this note—from initial high-fidelity screening and validation to iterative synthetic elaboration—researchers can effectively leverage this fragment to accelerate the discovery of novel, high-quality lead compounds.

References

Protocol for Biochemical Kinase Assays Using Pyrazolo[4,3-b]Pyridine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, making them prominent targets in drug discovery, particularly in oncology. The pyrazolo[4,3-b]pyridine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. This application note provides a comprehensive guide for researchers to establish and execute robust in vitro biochemical kinase assays to determine the inhibitory potency (IC₅₀) of pyrazolo[4,3-b]pyridine-based compounds. We will delve into the core principles of kinase assays, provide a detailed step-by-step protocol, and offer insights into data analysis, validation, and troubleshooting, ensuring the generation of high-quality, reproducible data.

Introduction: The Central Role of Kinases and Their Inhibition

Protein kinases catalyze the transfer of a phosphate group from ATP to specific substrate proteins, a fundamental mechanism of signal transduction.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, leading to the development of a wide array of small molecule inhibitors.[2] Among these, compounds built around the pyrazolo[4,3-b]pyridine core have shown significant promise. This heterocyclic system is adept at forming key hydrogen bond interactions within the kinase ATP-binding pocket, a feature critical for high-affinity binding.[3][4]

The initial and most crucial step in characterizing a novel inhibitor is to determine its potency against the target kinase in a controlled, cell-free environment.[2] Biochemical assays provide a direct measure of an inhibitor's ability to modulate the catalytic activity of a purified kinase enzyme.[5][6] This guide will focus on a generalized protocol adaptable to most kinase targets and various detection platforms.

Principle of the Assay: Competitive Inhibition at the ATP Pocket

Most pyrazolo[4,3-b]pyridine inhibitors function as Type I, ATP-competitive inhibitors.[3][7] They bind reversibly to the active site of the kinase, directly competing with the co-substrate ATP. This binding event prevents the kinase from transferring the γ-phosphate of ATP to its protein or peptide substrate, thereby inhibiting the phosphorylation event. The potency of the inhibitor is typically quantified by its IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.[8]

The fundamental reaction is: Kinase + Substrate + ATP → Kinase + Phosphorylated Substrate + ADP

An ATP-competitive inhibitor disrupts this equilibrium by binding to the kinase's ATP pocket, preventing the forward reaction.

G cluster_0 Normal Kinase Activity cluster_1 Inhibition by Pyrazolo[4,3-b]pyridine Kinase_A Kinase Active Site Product_A Phosphorylated Substrate Kinase_A->Product_A Catalyzes ATP_A ATP ATP_A->Kinase_A Binds Substrate_A Substrate Substrate_A->Kinase_A Binds Kinase_B Kinase Active Site No_Product No Reaction Kinase_B->No_Product ATP_B ATP ATP_B->Kinase_B Blocked Inhibitor Pyrazolo[4,3-b]pyridine Inhibitor Inhibitor->Kinase_B Competitively Binds

Figure 1: Mechanism of ATP-competitive kinase inhibition.
Assay Readout Technologies

Quantifying kinase activity involves measuring either the consumption of ATP or the formation of a product (phosphorylated substrate or ADP).[1][5] Several robust technologies are available:

  • Radiometric Assays: Considered the "gold standard," these assays use radioactively labeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measure the incorporation of the radiolabel into the substrate.[5][8][9] They are direct and highly sensitive but require specialized handling and disposal of radioactive materials.[1]

  • Fluorescence-Based Assays: These methods, including Fluorescence Polarization (FP) and Time-Resolved Förster Resonance Energy Transfer (TR-FRET), use fluorescently labeled reagents to detect product formation with high sensitivity, suitable for high-throughput screening (HTS).[10][11]

  • Luminescence-Based Assays: These assays quantify kinase activity by measuring the amount of ATP remaining after the kinase reaction.[12] A common format, Kinase-Glo®, uses luciferase to generate a light signal proportional to the ATP concentration.[11][12] A lower light signal indicates higher kinase activity. Conversely, ADP-Glo® measures the amount of ADP produced.[12][13]

Materials and Reagents

  • Equipment: Multimode microplate reader, multichannel pipettes, serological pipette controller, standard laboratory vortexer and centrifuge.

  • Consumables: 96-well or 384-well assay plates (white plates for luminescence, black for fluorescence), pipette tips, reagent reservoirs.

  • Enzyme: Purified, active recombinant kinase of interest.

  • Substrate: Specific peptide or protein substrate for the kinase.

  • Inhibitor: Pyrazolo[4,3-b]pyridine compound of interest.

  • Reagents:

    • Adenosine-5'-triphosphate (ATP), high purity.

    • Dimethyl sulfoxide (DMSO), molecular biology grade.

    • Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, DTT, and a detergent like Brij-35 or Tween-20; composition is kinase-dependent).

    • Detection Reagent (e.g., Kinase-Glo®, ADP-Glo®, or TR-FRET reagents).

    • Positive Control Inhibitor (a known potent inhibitor for the target kinase, e.g., Staurosporine for broad-spectrum or a specific inhibitor like Ulixertinib for ERK2).[14]

Detailed Step-by-Step Protocol: IC₅₀ Determination

This protocol describes a typical workflow for determining the IC₅₀ value of a pyrazolo[4,3-b]pyridine inhibitor using a luminescence-based ATP depletion assay (e.g., Kinase-Glo®).

Preparation of Reagents
  • Kinase Buffer Preparation: Prepare the complete kinase reaction buffer. The optimal pH and co-factor concentrations should be maintained for the specific kinase.[10]

  • Inhibitor Stock Solution: Prepare a high-concentration stock solution of the pyrazolo[4,3-b]pyridine inhibitor (e.g., 10 mM) in 100% DMSO. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[15]

  • ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay should ideally be at or near the Michaelis constant (Kₘ) for the specific kinase to ensure accurate IC₅₀ determination for ATP-competitive inhibitors.[8][16]

  • Enzyme and Substrate Solutions: Prepare working solutions of the kinase and substrate in the kinase buffer at the desired concentrations.

Experimental Workflow

G cluster_workflow IC₅₀ Determination Workflow A 1. Prepare Inhibitor Serial Dilutions B 2. Add Kinase and Substrate to Plate A->B C 3. Add Inhibitor Dilutions to Plate & Pre-incubate B->C D 4. Initiate Reaction by Adding ATP C->D E 5. Incubate at Room Temperature D->E F 6. Terminate Reaction & Add Detection Reagent E->F G 7. Read Signal (Luminescence) F->G H 8. Data Analysis: Plot Dose-Response Curve & Calculate IC₅₀ G->H

Figure 2: General experimental workflow for an in vitro kinase assay.
  • Inhibitor Serial Dilution:

    • Create a series of inhibitor dilutions in a separate dilution plate. Start by diluting the 10 mM stock into the assay buffer containing a fixed percentage of DMSO.

    • Perform a 10-point, 3-fold serial dilution to cover a wide concentration range (e.g., from 100 µM to 5 nM final assay concentration).

    • Causality: A wide concentration range is essential to define both the top and bottom plateaus of the dose-response curve, which is critical for accurate IC₅₀ calculation.[16]

  • Assay Plate Setup:

    • Add the kinase/substrate mixture to all wells of the assay plate, except for the "no enzyme" negative control wells.

    • Controls are critical:

      • Vehicle Control (0% Inhibition): Wells containing enzyme, substrate, ATP, and the same final concentration of DMSO as the inhibitor wells.

      • High Inhibition Control (100% Inhibition): Wells containing enzyme, substrate, ATP, and a high concentration of a known potent inhibitor.

      • Background Control: Wells containing substrate, ATP, and buffer, but no enzyme.

  • Inhibitor Addition and Pre-incubation:

    • Transfer the serially diluted inhibitor solutions from the dilution plate to the assay plate.

    • Pre-incubate the plate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Reaction Initiation:

    • Initiate the kinase reaction by adding the ATP solution to all wells.

  • Reaction Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the reaction, where substrate and ATP are not significantly depleted in the control wells.[8]

  • Signal Detection:

    • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's protocol.

    • Incubate for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition:

    • Read the luminescence on a plate reader.

Data Analysis and Interpretation

  • Data Normalization:

    • Subtract the background signal (no enzyme control) from all data points.

    • Normalize the data as a percentage of inhibition using the vehicle control (0% inhibition) and the high inhibition control (100% inhibition) values: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_100%Inhibition) / (Signal_0%Inhibition - Signal_100%Inhibition))

  • Dose-Response Curve and IC₅₀ Calculation:

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, Origin).

    • The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition.

Data Summary Table
ParameterRecommended Value/ConditionRationale
Final DMSO Concentration < 1%High DMSO concentrations can inhibit kinase activity and interfere with the assay.[10]
ATP Concentration At or near Kₘ(ATP)Crucial for accurately comparing the potency of ATP-competitive inhibitors.[8]
Enzyme Concentration Within linear velocity rangeEnsures the reaction rate is proportional to enzyme concentration and not limited by substrate.[8]
Inhibitor Concentration Range 10-point, 3-fold dilutionAdequately defines the full sigmoidal curve for precise IC₅₀ fitting.[16]
Assay Quality (Z'-factor) > 0.5A Z'-factor above 0.5 indicates a robust and reliable assay suitable for screening.

Troubleshooting Common Issues

ProblemPossible CauseSuggested Solution
High Data Variability Pipetting errors; Inconsistent incubation times.Use calibrated multichannel pipettes; Ensure consistent timing for reagent additions across the plate.[17]
Low Signal Window (Low Z') Insufficient enzyme activity; Incorrect buffer conditions.Optimize enzyme concentration; Verify buffer pH and composition.[11]
Inhibitor Inactivity Poor solubility; Compound degradation.Visually inspect for precipitation; Prepare fresh stock solutions from powder.[15] Ensure final DMSO concentration is sufficient to maintain solubility but not inhibit the enzyme.[10]
Inconsistent IC₅₀ Values Assay not run at Kₘ(ATP); Reagent instability.Determine the Kₘ for ATP for your specific kinase and standardize the assay concentration.[8] Use fresh reagents and avoid repeated freeze-thaw cycles of enzyme and inhibitor stocks.[15]
False Positives/Negatives Compound interferes with the detection system (e.g., luciferase inhibition).Counterscreen compounds against the detection system alone (e.g., luciferase assay without kinase).[11] Cross-validate hits using an orthogonal assay format (e.g., TR-FRET if the primary screen was luminescence-based).[10]

Conclusion

The protocol outlined in this application note provides a robust framework for assessing the inhibitory activity of pyrazolo[4,3-b]pyridine compounds against target kinases. By carefully controlling experimental variables, particularly ATP concentration, and including appropriate controls, researchers can generate reliable and reproducible IC₅₀ data. This information is fundamental for the structure-activity relationship (SAR) studies that drive the optimization of lead compounds in the drug discovery pipeline.[3]

References

Application Notes and Protocols for the Cellular Evaluation of Pyrazolo[4,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the implementation of robust cell-based assays to characterize the biological activities of pyrazolo[4,3-b]pyridine derivatives. This document offers detailed, field-proven protocols and explains the scientific rationale behind experimental choices to ensure data integrity and reproducibility.

Introduction: The Therapeutic Promise of the Pyrazolo[4,3-b]pyridine Scaffold

The pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Derivatives of this scaffold have been identified as potent modulators of various key cellular targets implicated in a range of pathologies, most notably cancer and inflammatory diseases. The primary molecular targets for this class of compounds include, but are not limited to, protein kinases such as Tropomyosin Receptor Kinases (TRKs) and TANK-binding kinase 1 (TBK1), as well as essential enzymes like Topoisomerase II. Furthermore, some derivatives have shown potential as inhibitors of immune checkpoint interactions, specifically the PD-1/PD-L1 pathway.

Given the diverse mechanisms of action, a systematic and multi-faceted approach to the cellular characterization of novel pyrazolo[4,3-b]pyridine derivatives is paramount. This guide outlines a tiered strategy for evaluating these compounds, commencing with assessments of their impact on cell viability and proliferation, followed by more detailed mechanistic assays to elucidate their specific effects on cellular processes such as apoptosis and cell cycle progression. Finally, target-specific assays are detailed to confirm engagement with their intended molecular targets within a cellular context.

Part 1: Foundational Cellular Assays

A critical initial step in the evaluation of any potential therapeutic agent is to determine its effect on cell viability and proliferation. These assays provide essential information on the cytotoxic or cytostatic potential of the compounds and are fundamental for determining appropriate concentration ranges for subsequent mechanistic studies.

Cell Viability and Proliferation Assays

Cell viability and proliferation assays are indispensable tools in the early stages of drug discovery, offering crucial insights into the effects of chemical compounds on cellular health.[1] Viability assays measure the number of living cells in a sample, often by assessing metabolic activity or membrane integrity, while proliferation assays gauge the rate of cell division.[1]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric methods that rely on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a colored formazan product.[2] The intensity of the color is directly proportional to the number of viable cells.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the pyrazolo[4,3-b]pyridine derivatives in complete growth medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Table 1: Representative Data Presentation for Cell Viability Assays

Compound IDTarget Cell LineIncubation Time (h)IC₅₀ (µM)
PzP-X1MCF-7485.2
PzP-X2HCT-116482.8
PzP-X3A549728.1
Positive ControlMCF-7480.5

Part 2: Mechanistic Cellular Assays

Following the initial assessment of cytotoxicity, it is crucial to delve into the underlying mechanisms by which the pyrazolo[4,3-b]pyridine derivatives exert their effects. This section details assays to investigate the induction of apoptosis and the perturbation of the cell cycle.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs eliminate tumor cells.[3][4] Assays to detect apoptosis are therefore critical in the evaluation of novel therapeutic candidates.

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used as a sensitive probe for detecting early apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised. Dual staining with Annexin V and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed cells in a 6-well plate and treat with the pyrazolo[4,3-b]pyridine derivatives at their IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Excite FITC at 488 nm and measure emission at 530 nm, and excite PI at 488 nm and measure emission at >670 nm.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are considered viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative and PI-positive cells are necrotic.

Cell Cycle Analysis

Many kinase inhibitors exert their anticancer effects by inducing cell cycle arrest at specific checkpoints, thereby preventing cell division.[5] Cell cycle analysis by flow cytometry using a DNA-staining dye like propidium iodide (PI) is a standard method to assess the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol: Cell Cycle Analysis by PI Staining

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds at their IC₅₀ concentrations for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI signal.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate cell cycle analysis software.

Part 3: Target-Specific Cell-Based Assays

To confirm that the observed cellular effects are a consequence of the intended molecular interactions, it is essential to perform target-specific assays. This section provides protocols for evaluating the inhibitory activity of pyrazolo[4,3-b]pyridine derivatives against their primary kinase and immune checkpoint targets within a cellular environment.

Kinase Inhibition Assays

Cell-based kinase assays provide direct information on how a compound interacts with its target kinase in a physiological context, accounting for factors such as cell permeability and off-target effects.[6][7]

A common and effective method to assess the inhibition of a specific kinase in cells is to measure the phosphorylation status of its downstream substrates by Western blotting.[8]

Protocol: Western Blot for TRK Phosphorylation

  • Cell Lysis: Seed a TRK-dependent cancer cell line (e.g., KM12 cells which harbor a TPM3-NTRK1 fusion) in 6-well plates.[9] Treat the cells with the pyrazolo[4,3-b]pyridine derivatives for 2-4 hours. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and incubate with primary antibodies against phospho-TRK and total TRK.

  • Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities and normalize the phospho-TRK signal to the total TRK signal to determine the extent of inhibition.

dot

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Neurotrophin Neurotrophin TRK_Receptor TRK Receptor (Dimerization & Autophosphorylation) Neurotrophin->TRK_Receptor Binds RAS RAS TRK_Receptor->RAS PI3K PI3K TRK_Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Pyrazolo_Pyridine Pyrazolo[4,3-b]pyridine Derivative Pyrazolo_Pyridine->TRK_Receptor Inhibits

Caption: TRK Signaling Pathway and Inhibition.

PD-1/PD-L1 Interaction Assay

For pyrazolo[4,3-b]pyridine derivatives designed to disrupt the PD-1/PD-L1 immune checkpoint, a cell-based reporter assay is an effective method to quantify their inhibitory activity.[10][11]

Protocol: PD-1/PD-L1 Blockade Reporter Assay

  • Cell Lines: Utilize a co-culture system consisting of PD-L1 expressing cells (e.g., engineered CHO or Raji cells) and PD-1 expressing Jurkat T-cells that contain a reporter gene (e.g., luciferase) under the control of an NFAT response element.[1][10]

  • Co-culture and Treatment: Co-culture the PD-L1 expressing cells and the PD-1/NFAT-reporter Jurkat cells. Add the pyrazolo[4,3-b]pyridine derivatives at various concentrations.

  • Incubation: Incubate the co-culture for 6-24 hours.

  • Luciferase Assay: Measure the luciferase activity according to the manufacturer's protocol.

  • Data Analysis: Inhibition of the PD-1/PD-L1 interaction by the test compound will block the inhibitory signal, leading to T-cell activation and an increase in luciferase expression. Calculate the EC₅₀ (half-maximal effective concentration) from the dose-response curve.

dot

PD1_PDL1_Assay_Workflow cluster_workflow PD-1/PD-L1 Inhibition Assay Workflow cluster_mechanism Mechanism of Action Start Co-culture PD-L1+ cells and PD-1+ Jurkat-reporter cells Treatment Add Pyrazolo[4,3-b]pyridine Derivative Start->Treatment Incubation Incubate (6-24 hours) Treatment->Incubation Blockade Inhibitor Blocks Interaction Measurement Measure Luciferase Activity Incubation->Measurement Analysis Calculate EC50 Measurement->Analysis PDL1_Cell PD-L1 Expressing Cell PD1_PDL1_Interaction PD-1/PD-L1 Interaction PDL1_Cell->PD1_PDL1_Interaction Jurkat_Cell PD-1 Jurkat Reporter Cell Jurkat_Cell->PD1_PDL1_Interaction Inhibition T-Cell Inhibition (Low Luciferase) PD1_PDL1_Interaction->Inhibition Activation T-Cell Activation (High Luciferase) Blockade->Activation

Caption: Workflow for PD-1/PD-L1 Cell-Based Assay.

Conclusion

The cell-based assays outlined in these application notes provide a robust framework for the comprehensive evaluation of pyrazolo[4,3-b]pyridine derivatives. By systematically assessing their effects on cell viability, apoptosis, cell cycle progression, and target engagement, researchers can gain a thorough understanding of the biological activities of these promising compounds. Adherence to these detailed protocols will ensure the generation of high-quality, reproducible data, thereby accelerating the discovery and development of novel therapeutics based on the pyrazolo[4,3-b]pyridine scaffold.

References

Scale-up synthesis of 5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scalable Synthesis of 5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine

Abstract

This compound is a key heterocyclic building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents. Its synthesis on a laboratory scale can be straightforward, but scaling up production presents significant challenges related to reaction control, safety, and product purity. This document provides a comprehensive guide for the robust and scalable synthesis of this compound. We detail a two-step synthetic route, starting from the commercially available 1H-pyrazolo[4,3-b]pyridin-5-ol. The guide offers in-depth protocols for both laboratory-scale (1-5 g) and scale-up (50-100 g) production, emphasizing the causal relationships behind experimental choices, process safety, and troubleshooting. This application note is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.

Background and Rationale

The pyrazolo[4,3-b]pyridine scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active molecules.[1] The strategic introduction of an iodine atom at the C3-position provides a versatile handle for further functionalization, most commonly through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the exploration of a wide chemical space.[2]

The synthesis outlined herein involves two primary transformations:

  • O-Benzylation: The hydroxyl group at the C5-position is protected as a benzyl ether. The benzyl group is selected for its robustness under a variety of reaction conditions and its relatively straightforward removal via catalytic hydrogenolysis.[3][4] This protection is crucial to prevent side reactions during the subsequent iodination step.

  • Regioselective Iodination: The C3-position of the pyrazolopyridine core is selectively iodinated. N-Iodosuccinimide (NIS) is chosen as the iodinating agent due to its efficiency, mild reaction conditions, and ease of handling compared to molecular iodine.[5] The reaction proceeds via an electrophilic aromatic substitution mechanism.[6][7]

This guide provides a validated pathway to achieve a scalable and reproducible synthesis, addressing common challenges encountered during technology transfer from the bench to a pilot plant setting.[8]

Synthetic Scheme and Workflow

The overall synthetic pathway is a two-step process starting from 1H-pyrazolo[4,3-b]pyridin-5-ol.

Reaction_Scheme start 1H-pyrazolo[4,3-b]pyridin-5-ol intermediate 5-(Benzyloxy)-1H-pyrazolo[4,3-b]pyridine start->intermediate Step 1: Benzylation BnBr, K2CO3 DMF, 60 °C final This compound (Target Compound) intermediate->final Step 2: Iodination NIS, DMF Room Temp.

Caption: Overall two-step synthesis pathway.

The general workflow involves the initial benzylation, followed by isolation and purification of the intermediate, and subsequent iodination to yield the final product.

Workflow cluster_step1 Step 1: Benzylation cluster_step2 Step 2: Iodination arrow arrow s1_start Charge Reactor with 1H-pyrazolo[4,3-b]pyridin-5-ol, K2CO3, DMF s1_add Add Benzyl Bromide s1_start->s1_add s1_react Heat and Stir (60 °C) s1_add->s1_react s1_workup Aqueous Work-up & Extraction s1_react->s1_workup s1_purify Recrystallization s1_workup->s1_purify s1_product Isolate Intermediate s1_purify->s1_product s2_start Charge Reactor with Intermediate, DMF s1_product->s2_start Proceed to next step s2_add Add NIS in Portions s2_start->s2_add s2_react Stir at Room Temp. s2_add->s2_react s2_workup Aqueous Work-up & Extraction s2_react->s2_workup s2_purify Recrystallization s2_workup->s2_purify s2_product Isolate Final Product s2_purify->s2_product

Caption: Experimental workflow diagram.

Laboratory-Scale Synthesis Protocol (10 g Scale)

Step 1: Synthesis of 5-(Benzyloxy)-1H-pyrazolo[4,3-b]pyridine

Rationale: This step utilizes a standard Williamson ether synthesis.[9] Potassium carbonate (K2CO3) is a mild and inexpensive base suitable for deprotonating the phenolic hydroxyl group. N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this SN2 reaction, effectively solvating the potassium cation. The reaction is heated to ensure a reasonable reaction rate.

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
1H-pyrazolo[4,3-b]pyridin-5-ol135.1310.0 g74.01.0
Potassium Carbonate (K2CO3)138.2120.4 g148.02.0
Benzyl Bromide (BnBr)171.0413.9 g (9.3 mL)81.41.1
N,N-Dimethylformamide (DMF)-200 mL--

Procedure:

  • To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1H-pyrazolo[4,3-b]pyridin-5-ol (10.0 g, 74.0 mmol) and potassium carbonate (20.4 g, 148.0 mmol).

  • Add 200 mL of anhydrous DMF.

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add benzyl bromide (9.3 mL, 81.4 mmol) dropwise over 10 minutes. A slight exotherm may be observed.

  • Heat the reaction mixture to 60 °C and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane). The starting material spot should disappear and a new, less polar product spot should appear.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 800 mL of ice-cold water with stirring. A precipitate will form.

  • Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid cake with water (2 x 100 mL) and then with a small amount of cold hexane.

  • Dry the crude product under vacuum.

  • Purify the crude solid by recrystallization from ethanol/water to afford 5-(Benzyloxy)-1H-pyrazolo[4,3-b]pyridine as a white to off-white solid.[10]

  • Expected Yield: 14.2 g (85%).

Step 2: Synthesis of this compound

Rationale: This reaction is a regioselective electrophilic iodination. The pyrazole ring is relatively electron-rich, making it susceptible to electrophilic attack.[11] N-Iodosuccinimide (NIS) serves as the source of the electrophilic iodine (I+). DMF is used as the solvent. The reaction proceeds readily at room temperature.[12]

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
5-(Benzyloxy)-1H-pyrazolo[4,3-b]pyridine225.2510.0 g44.41.0
N-Iodosuccinimide (NIS)224.9911.0 g48.81.1
N,N-Dimethylformamide (DMF)-150 mL--

Procedure:

  • To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, dissolve 5-(Benzyloxy)-1H-pyrazolo[4,3-b]pyridine (10.0 g, 44.4 mmol) in 150 mL of DMF.

  • Add N-Iodosuccinimide (11.0 g, 48.8 mmol) in portions over 20 minutes. The reaction is mildly exothermic, and the solution may darken. Maintain the temperature below 30 °C.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Monitor the reaction progress by TLC (Eluent: 30% Ethyl Acetate in Hexane).

  • Upon completion, pour the reaction mixture into 600 mL of water containing 50 mL of saturated sodium thiosulfate solution (to quench any unreacted NIS).

  • Stir the resulting suspension for 30 minutes. A solid precipitate will form.

  • Collect the solid by vacuum filtration.

  • Wash the solid cake thoroughly with water (3 x 100 mL) and then with cold methanol (50 mL).

  • Dry the crude product under vacuum at 50 °C. The product is typically of high purity, but can be recrystallized from ethyl acetate/hexane if needed.[10]

  • Expected Yield: 13.9 g (89%). CAS: 1134328-03-2.[13]

Scale-Up Synthesis Protocol (100 g Scale)

Scaling up from 10 g to 100 g requires significant changes in procedure to manage heat transfer, mass transfer, and safety.[8]

Comparison of Lab-Scale vs. Scale-Up Parameters
ParameterLab-Scale (10 g)Scale-Up (100 g)Rationale for Change
Step 1: Benzylation
Reactor500 mL Flask5 L Jacketed ReactorAccommodate larger volume, better temperature control.
StirringMagnetic StirrerOverhead Mechanical StirrerEnsure efficient mixing of the heterogeneous mixture.
BnBr AdditionDropwise via pipetteControlled addition via pumpMaintain temperature control, prevent exotherm runaway.
Work-upPour into beakerTransfer via pump into quench vesselSafer handling of large volumes.
Step 2: Iodination
Reactor500 mL Flask5 L Jacketed ReactorBetter temperature control during exothermic NIS addition.
NIS AdditionIn portions via spatulaControlled solid addition systemPrevent clumping and uncontrolled exotherm.
QuenchPour into beakerReverse addition into quench vesselBetter control of quenching process.
FiltrationBuchner FunnelNutsche Filter/DryerEfficient filtration and drying of large quantities of solid.
Scale-Up Procedure: Step 1 (Benzylation, 100 g)
  • Charge a 5 L jacketed glass reactor, equipped with an overhead stirrer, condenser, and thermocouple, with 1H-pyrazolo[4,3-b]pyridin-5-ol (100 g, 0.74 mol), potassium carbonate (204 g, 1.48 mol), and DMF (2.0 L).

  • Start agitation (200-250 RPM) and purge the reactor with nitrogen.

  • Using an addition funnel or pump, add benzyl bromide (93 mL, 0.814 mol) over 30-45 minutes, maintaining the internal temperature below 30 °C using the reactor jacket.

  • Once the addition is complete, heat the reactor contents to 60 °C and hold for 4-6 hours, monitoring by TLC or HPLC.

  • Cool the reactor to 20 °C. In a separate quench vessel, charge 8.0 L of cold water.

  • Transfer the reaction mixture into the quench vessel with vigorous stirring.

  • Stir the resulting slurry for 1 hour at ambient temperature.

  • Filter the solid using a Nutsche filter. Wash the cake with water (2 x 1 L) until the filtrate is neutral.

  • Dry the product under vacuum at 60 °C to a constant weight.

Scale-Up Procedure: Step 2 (Iodination, 100 g)
  • Charge the 5 L jacketed reactor with 5-(Benzyloxy)-1H-pyrazolo[4,3-b]pyridine (100 g, 0.444 mol) and DMF (1.5 L).

  • Stir at 200 RPM under a nitrogen atmosphere until all solids dissolve. Cool the solution to 15-20 °C.

  • Add N-Iodosuccinimide (110 g, 0.488 mol) in 5-10 g portions over 1-1.5 hours. Carefully monitor the internal temperature and use the cooling jacket to maintain it below 25 °C.

  • After the addition is complete, allow the mixture to stir at 20 °C for 2-3 hours, monitoring by TLC or HPLC.

  • In a separate quench vessel, prepare a solution of sodium thiosulfate (500 g) in water (6.0 L).

  • Slowly transfer the reaction mixture into the quench solution with good agitation.

  • Stir the slurry for 1 hour.

  • Filter the solid product using a Nutsche filter. Wash the cake extensively with water (3 x 1 L) and then with cold methanol (500 mL).

  • Dry the final product, this compound, under vacuum at 50 °C to a constant weight.

Safety Precautions

All operations should be conducted in a well-ventilated fume hood by trained personnel. Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.[14][15]

  • Benzyl Bromide: Is a lachrymator and corrosive. Handle with extreme care in a fume hood. Avoid inhalation and contact with skin and eyes.

  • N-Iodosuccinimide (NIS): Is an oxidizing agent and an irritant.[16] It can cause skin and serious eye irritation and may cause respiratory irritation.[17][18] Avoid creating dust. Store away from heat and moisture, preferably under an inert atmosphere and refrigerated.[14] In case of skin contact, wash immediately with soap and water. In case of eye contact, rinse cautiously with water for several minutes.[16]

  • N,N-Dimethylformamide (DMF): Is a reproductive toxin. Avoid inhalation and skin contact.

  • Exothermic Reactions: The addition of benzyl bromide and NIS can be exothermic. Controlled addition and temperature monitoring are critical, especially on a larger scale, to prevent runaway reactions.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Step 1: Incomplete Reaction 1. Insufficient base. 2. Inactive benzyl bromide. 3. Insufficient reaction time/temp.1. Ensure K2CO3 is dry and finely powdered. 2. Use a fresh bottle of BnBr. 3. Increase reaction time or temperature slightly (to 70 °C).
Step 1: Formation of Byproducts Over-alkylation (N-benzylation) or reaction with solvent.Use the recommended 1.1 equivalents of BnBr. Avoid excessive temperatures or prolonged reaction times.
Step 2: Incomplete Iodination 1. Deactivated NIS due to moisture. 2. Insufficient NIS.1. Use fresh, dry NIS and anhydrous DMF. 2. Add a small additional portion of NIS (0.05 eq) and monitor.
Step 2: Product is colored Residual iodine or colored impurities.1. Ensure thorough washing with sodium thiosulfate solution. 2. Recrystallize the final product.
General: Poor Recovery Product loss during work-up or recrystallization.1. Ensure complete precipitation by using ice-cold water for quenching. 2. During recrystallization, cool the solution slowly and then chill in an ice bath to maximize crystal formation.

References

Application Note: High-Purity Isolation of 5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine via Automated Flash Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide and a detailed protocol for the purification of 5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine, a key intermediate in pharmaceutical research and development. The methodology centers on normal-phase flash column chromatography, a robust and scalable technique for the efficient isolation of moderately polar heterocyclic compounds. This document outlines the rationale for method development, starting with thin-layer chromatography (TLC), and provides a step-by-step protocol for sample preparation, chromatographic separation, and post-purification analysis. Additionally, a troubleshooting guide is included to address common challenges encountered during the purification of nitrogen-containing heterocycles.

Introduction

This compound is a valuable building block in the synthesis of a variety of biologically active molecules.[1][2] The pyrazolo[4,3-b]pyridine core is a recognized privileged scaffold in medicinal chemistry, with derivatives showing potential as kinase inhibitors and other therapeutic agents.[3][4] Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and for ensuring the integrity of biological screening data.

The purification of nitrogen-containing heterocycles like the target compound can present challenges, including poor peak shape (tailing) due to interactions with the acidic silanol groups of standard silica gel.[5] This application note addresses these challenges by providing a systematic approach to method development and a robust purification protocol.

Chromatographic Method Development

The selection of an appropriate chromatographic system is paramount for a successful purification. For a moderately polar compound such as this compound, normal-phase chromatography is a suitable starting point.[6][7]

Thin-Layer Chromatography (TLC) for Solvent System Selection

The initial step in method development is to identify a suitable mobile phase using thin-layer chromatography (TLC). The goal is to find a solvent system that provides a retention factor (Rf) for the target compound in the range of 0.2 to 0.4, which generally translates well to flash column chromatography.[7]

A common starting point for compounds of moderate polarity is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate).[8]

Protocol for TLC Analysis:

  • Prepare a dilute solution of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate (e.g., silica gel 60 F254).

  • Develop the TLC plate in a chamber containing a pre-equilibrated atmosphere of the chosen solvent system (e.g., start with 30% ethyl acetate in hexanes).

  • Visualize the spots under UV light (254 nm).

  • Calculate the Rf value: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

  • Adjust the solvent polarity to achieve the target Rf. If the Rf is too low, increase the proportion of the polar solvent (ethyl acetate). If the Rf is too high, decrease it.

For pyrazolo[3,4-b]pyridine derivatives, solvent systems such as ethyl acetate/hexane have been shown to be effective.[8] In some cases, for more polar analogs, a stronger mobile phase like chloroform/methanol might be necessary.[1]

Purification Protocol

This protocol is designed for an automated flash chromatography system but can be adapted for manual column chromatography.

Materials and Equipment
  • Crude this compound

  • Silica gel flash column (particle size 40-63 µm)

  • Automated flash chromatography system with UV detector

  • HPLC-grade solvents: Hexanes, Ethyl Acetate, Triethylamine (TEA)

  • Rotary evaporator

  • Test tubes or fraction collector vials

  • TLC plates and developing chamber

Step-by-Step Protocol
  • Sample Preparation (Dry Loading):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) to the solution.

    • Remove the solvent under reduced pressure on a rotary evaporator to obtain a free-flowing powder. This technique, known as dry loading, often leads to better resolution compared to liquid loading, especially for compounds with limited solubility in the mobile phase.[6]

  • Column Equilibration:

    • Select a silica gel column with a capacity appropriate for the amount of crude material. A general rule of thumb is a sample-to-silica ratio of 1:30 to 1:100, depending on the difficulty of the separation.

    • Equilibrate the column with the initial mobile phase (e.g., 20% ethyl acetate in hexanes with 0.1% triethylamine) for at least 2-3 column volumes. The addition of a small amount of triethylamine helps to neutralize the acidic silica surface, which can significantly improve the peak shape of basic nitrogen-containing compounds.[5]

  • Chromatographic Separation:

    • Load the dry sample onto the column.

    • Begin the elution with the initial mobile phase. A linear gradient is often effective for separating the target compound from impurities.

    • Elution Gradient:

      • Initial Conditions: 20% Ethyl Acetate in Hexanes (+ 0.1% TEA)

      • Gradient: Linearly increase to 50% Ethyl Acetate in Hexanes (+ 0.1% TEA) over 10-15 column volumes.

      • Hold: Maintain the final mobile phase composition for an additional 2-3 column volumes to ensure all compounds have eluted.

    • Monitor the elution profile using the UV detector (a wavelength of 254 nm is generally suitable for aromatic compounds).

    • Collect fractions throughout the run.

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

    • Determine the purity of the final product by analytical techniques such as HPLC and NMR.

Workflow and Data Presentation

The following diagram illustrates the workflow for the purification of this compound.

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification TLC TLC Method Development (e.g., 30% EtOAc/Hexanes) SamplePrep Sample Preparation (Dry Loading) TLC->SamplePrep Determine mobile phase Equilibration Column Equilibration (20% EtOAc/Hexanes + 0.1% TEA) SamplePrep->Equilibration Elution Gradient Elution (20-50% EtOAc/Hexanes + 0.1% TEA) Equilibration->Elution Load sample FractionAnalysis Fraction Analysis (TLC) Elution->FractionAnalysis Isolation Combine Pure Fractions & Evaporate Solvent FractionAnalysis->Isolation Purity Purity Analysis (HPLC, NMR) Isolation->Purity

Caption: Workflow for the purification of this compound.

Table 1: Summary of Chromatographic Parameters

ParameterValueRationale
Stationary Phase Silica Gel (40-63 µm)Standard for normal-phase chromatography of moderately polar organic compounds.[6]
Mobile Phase Hexanes / Ethyl Acetate with 0.1% TriethylamineA common and effective solvent system for a wide range of polarities.[8] Triethylamine is added to improve peak shape for basic compounds.
Elution Mode Gradient (20% to 50% Ethyl Acetate)Efficiently elutes the target compound while separating it from less polar and more polar impurities.
Sample Loading Dry LoadingRecommended for improved resolution, especially with compounds of limited solubility in the mobile phase.
Detection UV at 254 nmThe aromatic nature of the compound allows for strong UV absorbance at this wavelength.

Troubleshooting

IssuePotential CauseRecommended Solution
Peak Tailing Interaction of the basic nitrogen atoms with acidic silanol groups on the silica surface.Add a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the mobile phase.[5]
Poor Separation Inappropriate mobile phase polarity.Re-optimize the solvent system using TLC. A shallower gradient during elution may also improve resolution.
Low Recovery The compound may be irreversibly adsorbed to the silica gel or is too polar for the chosen solvent system.If the compound is stable, consider using a more polar mobile phase (e.g., dichloromethane/methanol). Alternatively, reversed-phase chromatography could be explored.
Compound Elutes at the Solvent Front The mobile phase is too polar.Decrease the percentage of the polar solvent in the mobile phase.

Conclusion

The protocol detailed in this application note provides a reliable and efficient method for the purification of this compound using automated flash chromatography. By employing a systematic approach to method development starting with TLC and incorporating a basic modifier in the mobile phase, high purity of the target compound can be consistently achieved. This methodology is applicable to a wide range of structurally related pyrazolopyridine derivatives and serves as a valuable resource for researchers in the field of drug discovery and development.

References

Introduction: The Privileged Scaffold of Pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Pyrazolo[4,3-b]pyridines in Medicinal Chemistry

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to bind to diverse biological targets with high affinity. The pyrazolo[4,3-b]pyridine core is a prominent member of this class. As a fused heterocyclic system, it is an isostere of purine, the fundamental building block of nucleic acids. This structural mimicry allows it to effectively compete for the binding sites of purine-utilizing enzymes, most notably the vast family of protein kinases.

Polynitrogen heterocycles like pyrazolo[4,3-b]pyridines have garnered significant interest for their broad spectrum of biological activities.[1] Their versatile scaffold has been successfully exploited to develop inhibitors for various therapeutic targets, leading to clinical candidates for a range of diseases. This guide provides an in-depth exploration of the key applications of pyrazolo[4,3-b]pyridines, focusing on their role in oncology, neurodegenerative disorders, and infectious diseases, supplemented with practical protocols for their synthesis and biological evaluation.

Caption: The core pyrazolo[4,3-b]pyridine scaffold and its related isomers.

I. Applications in Oncology: Targeting Kinase Signaling

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. The pyrazolo[4,3-b]pyridine scaffold serves as an exceptional hinge-binding core for ATP-competitive kinase inhibitors, leading to several successful drug discovery programs.[2]

A. c-Met Inhibition

The hepatocyte growth factor receptor, or c-Met, is a receptor tyrosine kinase whose aberrant activation drives tumor growth, invasion, and metastasis. Glumetinib, a pyrazolo[4,3-b]pyridine derivative, is a highly selective inhibitor of c-Met.[1] Molecular docking studies reveal that the scaffold forms key hydrogen bonds with hinge region residues, such as Met1160 and Tyr1230, effectively blocking the ATP binding pocket.[3] In xenograft mouse models, glumetinib has demonstrated significant anti-tumor activity and is being evaluated in various clinical trials.[3]

cMet_Pathway HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds P P cMet->P Dimerization & Autophosphorylation Glumetinib Glumetinib (Pyrazolo[4,3-b]pyridine) Glumetinib->cMet Inhibits RAS_RAF RAS-RAF-MEK-ERK Pathway P->RAS_RAF PI3K_AKT PI3K-AKT Pathway P->PI3K_AKT Proliferation Cell Proliferation, Survival, Metastasis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Inhibition of the c-Met signaling pathway by Glumetinib.

B. Multi-Kinase Inhibition in Cancer Therapy

The versatility of the pyrazolo[4,3-b]pyridine scaffold extends to the inhibition of numerous other kinase families implicated in cancer.

  • Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFRs is linked to various malignancies. Pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective FGFR inhibitors based on scaffold hopping from known inhibitors like AZD4547.[3]

  • Tropomyosin Receptor Kinases (TRKs): Continuous activation of TRKs can cause cancers such as non-small cell lung cancer and colorectal cancer.[4] Researchers have designed and synthesized novel pyrazolo[3,4-b]pyridine derivatives that show nanomolar inhibitory activity against TRKA.[4][5] Compound C03, for instance, showed an IC50 of 56 nM against TRKA and inhibited the proliferation of the Km-12 cancer cell line.[5]

  • Cyclin-Dependent Kinases (CDKs) and PIM Kinases: CDKs and PIM kinases are crucial regulators of the cell cycle and proliferation. Dual inhibitors based on the pyrazolo[3,4-b]pyridine scaffold have been developed. One such compound, 6b, exhibited potent anti-cancer activity against colon (HCT-116) and liver (HepG2) cancer cell lines and was found to induce apoptosis and arrest the cell cycle in the G0-G1 phase.[6]

Compound Class Target Kinase Example Activity (IC₅₀) Disease Target Reference
Pyrazolo[4,3-b]pyridinec-MetGlumetinibPotent (in clinical trials)Various Cancers[1][3]
Pyrazolo[3,4-b]pyridineTRKACompound C0356 nMColorectal Cancer[4][5]
Pyrazolo[3,4-b]pyridineTBK1Compound 15y0.2 nMOncogenesis, Inflammation[7]
Pyrazolo[3,4-b]pyridineCDK2/PIM1Compound 6bPotent (sub-micromolar)Colon, Liver Cancer[6]

II. Applications in Neurodegenerative Diseases

The blood-brain barrier penetration and structural features of pyrazolo[4,3-b]pyridines make them attractive candidates for treating central nervous system disorders.

  • Alzheimer's Disease (AD): The accumulation of β-amyloid (Aβ) plaques is a pathological hallmark of AD. Novel pyrazolo[3,4-b]pyridines have been synthesized that demonstrate high and selective binding to these amyloid plaques in brain slices from AD patients, highlighting their potential as diagnostic imaging agents.[8][9] Etazolate, another pyrazolopyridine derivative, has been clinically investigated for its potential to act as an α-secretase inhibitor for mild to moderate AD.[9]

  • Neuroinflammation and Psychiatric Disorders: Phosphodiesterase 1 (PDE1) is an enzyme involved in signaling pathways that regulate neuronal function. Inhibitors of PDE1 have therapeutic potential for neurodegenerative and psychiatric disorders. 1H-pyrazolo[4,3-b]pyridin-7-amines have been patented as potent PDE1 inhibitors for this purpose.[10] TANK-binding kinase 1 (TBK1) plays a key role in neuroinflammation; highly potent pyrazolo[3,4-b]pyridine inhibitors of TBK1 have been discovered, which could mitigate inflammatory damage in the brain.[7]

III. Applications in Infectious Diseases

The unique metabolic pathways of pathogens offer opportunities for selective therapeutic intervention.

  • Trypanosomiasis: African sleeping sickness and Chagas disease are caused by Trypanosoma parasites. These organisms rely on specialized organelles called glycosomes for their energy metabolism. The protein import into glycosomes is critically dependent on the interaction between two proteins, PEX14 and PEX5. Pyrazolo[4,3-c]pyridines have been identified as the first-in-class inhibitors of this specific protein-protein interaction (PPI).[11][12] By disrupting this essential process, these compounds exhibit potent trypanocidal activity, representing a novel strategy for combating these devastating diseases.[11]

IV. Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of pyrazolo[4,3-b]pyridine derivatives, grounded in established methodologies.

Protocol 1: Synthesis of a Pyrazolo[4,3-b]pyridine Derivative

This protocol is based on an efficient method utilizing a modified Japp-Klingemann reaction.[1][13] It offers operational simplicity and the advantage of combining multiple steps in a one-pot manner.[1][14]

Objective: To synthesize Ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate.

Materials:

  • 2-Chloro-3-nitropyridine

  • Ethyl 2-chloroacetoacetate

  • Aryl diazonium tosylate

  • Pyrrolidine

  • DBU (1,8-Diazabicyclo[11.5.4.0]undec-7-ene)

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • TLC plates (silica gel)

  • Column chromatography setup

Step-by-Step Methodology:

  • Synthesis of Pyridin-2-yl Keto Ester (Intermediate):

    • To a solution of 2-chloro-3-nitropyridine (1 equivalent) in a suitable solvent like ethanol, add ethyl 2-chloroacetoacetate (1.1 equivalents).

    • Add a base such as DBU (1.2 equivalents) dropwise at room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring progress by TLC.

    • Upon completion, concentrate the mixture under reduced pressure. Purify the residue by column chromatography to obtain the pyridin-2-yl keto ester intermediate.

  • One-Pot Azo-Coupling and Cyclization:

    • Dissolve the intermediate from Step 1 (1 equivalent) and the desired aryl diazonium tosylate (1.1 equivalents) in ethanol.

    • Add pyrrolidine (1.2 equivalents) to the mixture.

    • Stir vigorously at room temperature. The reaction involves an initial azo-coupling, followed by deacylation and subsequent cyclization to form the pyrazole ring.

    • Monitor the reaction by TLC until the starting material is consumed (typically 30-60 minutes).

    • Once the reaction is complete, pour the mixture into ice-water.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/DCM) to yield the pure pyrazolo[4,3-b]pyridine derivative.

  • Characterization:

    • Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[1]

Synthesis_Workflow Start Start Materials: 2-Chloro-3-nitropyridine Ethyl 2-chloroacetoacetate Step1 Step 1: SNAr Reaction (Base: DBU) Start->Step1 Intermediate Intermediate: Pyridin-2-yl Keto Ester Step1->Intermediate Step2 Step 2: One-Pot Reaction (Aryl Diazonium Tosylate, Pyrrolidine) Intermediate->Step2 Reaction Japp-Klingemann Reaction: Azo-coupling Deacylation Cyclization Step2->Reaction Product Final Product: Pyrazolo[4,3-b]pyridine Derivative Reaction->Product Purify Purification: Filtration & Recrystallization Product->Purify Analyze Characterization: NMR, HRMS Purify->Analyze

Caption: Workflow for the synthesis of a pyrazolo[4,3-b]pyridine derivative.

Protocol 2: In Vitro Antiproliferative MTT Assay

This protocol is used to assess the cytotoxic effect of synthesized compounds on cancer cell lines.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a pyrazolo[4,3-b]pyridine derivative against a cancer cell line (e.g., HCT-116).

Materials:

  • Cancer cell line (e.g., HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized pyrazolo[4,3-b]pyridine compound, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microtiter plates

  • Multichannel pipette

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (570 nm wavelength)

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest logarithmically growing HCT-116 cells and perform a cell count.

    • Dilute the cells in a complete growth medium to a density of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound in a complete growth medium from a stock solution in DMSO. Final DMSO concentration should be <0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with medium only (blank) and medium with DMSO (vehicle control).

    • Incubate the plate for another 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductase will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes on a plate shaker to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and use a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value by non-linear regression analysis.

V. Conclusion and Future Perspectives

The pyrazolo[4,3-b]pyridine scaffold is a testament to the power of privileged structures in modern drug discovery. Its inherent ability to interact with crucial biological targets, particularly kinases, has established it as a cornerstone for developing novel therapeutics in oncology. Furthermore, its emerging applications in neurodegenerative and infectious diseases underscore its vast potential.[1][10][11]

Future research will likely focus on several key areas:

  • Improving Selectivity: Designing next-generation inhibitors with higher selectivity for specific kinase isoforms or mutant variants to minimize off-target effects and enhance safety profiles.

  • Exploring New Targets: Expanding the application of the scaffold to other target classes beyond kinases, such as epigenetic targets or protein-protein interactions.

  • Targeted Drug Delivery: Incorporating pyrazolo[4,3-b]pyridine warheads into antibody-drug conjugates (ADCs) or other targeted delivery systems to maximize efficacy at the site of disease.

The continued exploration of the chemical space around the pyrazolo[4,3-b]pyridine core, guided by rational design and a deeper understanding of its structure-activity relationships, promises to deliver a new wave of innovative medicines for a host of unmet medical needs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthetic transformation. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your reaction outcomes.

Introduction: The Chemistry at Play

The synthesis of this compound is a critical step in the development of various pharmacologically active molecules. The core of this transformation is the regioselective iodination of the electron-rich 5-(benzyloxy)-1H-pyrazolo[4,3-b]pyridine precursor. The benzyloxy group, being a strong electron-donating group, activates the heterocyclic system towards electrophilic substitution. However, this enhanced reactivity can also be a double-edged sword, leading to challenges in controlling the position of iodination and preventing side reactions. This guide will address the most common issue of low yield and provide a systematic approach to troubleshooting.

Troubleshooting Guide: Addressing Low Yield

Low yield in the synthesis of this compound can be attributed to several factors, from the quality of reagents to the intricacies of the reaction mechanism. Below are common problems and their solutions, presented in a question-and-answer format.

Question 1: My reaction is sluggish, and I'm recovering a significant amount of starting material. What could be the cause?

Answer: Incomplete conversion is a frequent issue and often points to insufficient reactivity of the iodinating agent or suboptimal reaction conditions.

  • Purity and Reactivity of N-Iodosuccinimide (NIS): NIS is a powerful yet sensitive reagent. Its purity is paramount for successful iodination.[1][2]

    • Visual Inspection: Fresh, high-purity NIS is a white to off-white crystalline powder. A yellow, orange, or brown discoloration indicates decomposition and the presence of molecular iodine (I₂), which can lead to inconsistent results.[1]

    • Troubleshooting:

      • Use Fresh Reagent: Always use a fresh bottle of NIS from a reputable supplier.

      • Purification: If you suspect decomposition, you can wash the NIS with a cold, dilute aqueous solution of sodium thiosulfate to remove free iodine, followed by thorough drying.[3]

      • Storage: Store NIS in a cool, dark, and dry environment, preferably under an inert atmosphere.[1][2]

  • Activation of NIS: The pyrazolo[4,3-b]pyridine core, although activated by the benzyloxy group, may still require an acid catalyst to enhance the electrophilicity of the iodine source.

    • Mechanism: In the presence of a strong acid like trifluoroacetic acid (TFA), NIS can form a more potent iodinating species, such as protonated NIS or iodine trifluoroacetate.[4][5]

    • Troubleshooting:

      • Catalytic TFA: Add a catalytic amount (5-10 mol%) of trifluoroacetic acid to your reaction mixture. This can significantly accelerate the reaction rate.[6]

      • Alternative Acids: Other acids like p-toluenesulfonic acid can also be effective.[7]

  • Reaction Temperature: While many NIS iodinations proceed at room temperature, gentle heating can sometimes be necessary to drive the reaction to completion.

    • Troubleshooting:

      • Gradual Increase: If the reaction is slow at room temperature, try increasing the temperature to 40-50 °C and monitor the progress by TLC or LC-MS.

      • Caution: Avoid excessive heat, as it can promote side reactions and decomposition of both NIS and your product.[1]

Question 2: My reaction is messy, with multiple spots on the TLC plate, and the desired product is difficult to isolate. What are the likely side reactions?

Answer: The formation of multiple products is a classic sign of poor regioselectivity or competing side reactions. The electron-rich nature of your substrate makes it susceptible to several unproductive pathways.

  • Lack of Regioselectivity: The activating benzyloxy group can direct iodination to multiple positions on the heterocyclic ring system.

    • Electronic Effects: The C3 position is often electronically favored for electrophilic attack in this scaffold, but iodination at other positions (e.g., C4 or C7) can occur.

    • Troubleshooting:

      • Solvent Choice: The polarity of the solvent can influence regioselectivity. Screen solvents like dichloromethane (DCM), acetonitrile (ACN), and tetrahydrofuran (THF).

      • Controlled Addition: Add the NIS solution dropwise at a low temperature (e.g., 0 °C) to the solution of your substrate. This can help to control the reaction and favor the thermodynamically more stable product.

  • Di-iodination: The product, this compound, is still an electron-rich system and can undergo a second iodination.

    • Troubleshooting:

      • Stoichiometry: Use a slight excess, but not a large excess, of NIS (e.g., 1.1-1.2 equivalents).

      • Monitoring: Carefully monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed.

  • Reaction with the Benzyl Group: While less common with NIS, side reactions involving the benzyloxy group can occur, especially under harsh conditions.

    • Benzylic Oxidation: Strong oxidizing conditions could potentially lead to oxidation at the benzylic C-H position.[8][9][10] While NIS is not a strong oxidant, impurities or radical pathways could contribute.

    • Electrophilic Attack on the Benzyl Ring: The phenyl ring of the benzyloxy group is also susceptible to electrophilic iodination, although it is generally less reactive than the heterocyclic core.

    • Troubleshooting:

      • Mild Conditions: Stick to mild reaction conditions (room temperature or slightly elevated, neutral or mildly acidic pH).

      • Inert Atmosphere: Running the reaction under an inert atmosphere (nitrogen or argon) can minimize oxidative side reactions.

Question 3: The reaction seems to work, but I lose a significant amount of product during work-up and purification. How can I improve my recovery?

Answer: Product loss during isolation is often due to the physicochemical properties of the compound and suboptimal purification techniques.

  • Aqueous Work-up:

    • Quenching: After the reaction is complete, quench any excess NIS and iodine with an aqueous solution of sodium thiosulfate until the color of iodine disappears.

    • pH Adjustment: The succinimide byproduct is acidic. Washing with a saturated aqueous solution of sodium bicarbonate can help to remove it.

  • Column Chromatography:

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: The polarity of your product will dictate the eluent system. Start with a nonpolar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. A gradient elution is often necessary to separate the product from starting material and byproducts.

    • Co-elution: If your product co-elutes with impurities, consider using a different solvent system (e.g., DCM/methanol) or a different stationary phase (e.g., alumina).

Experimental Protocols

Protocol 1: Iodination of 5-(Benzyloxy)-1H-pyrazolo[4,3-b]pyridine with NIS

This protocol provides a starting point for the synthesis. Optimization of temperature, solvent, and reaction time may be necessary.

Materials:

  • 5-(Benzyloxy)-1H-pyrazolo[4,3-b]pyridine

  • N-Iodosuccinimide (NIS), high purity

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA), optional

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 5-(benzyloxy)-1H-pyrazolo[4,3-b]pyridine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve NIS (1.1 eq) in anhydrous DCM.

  • (Optional) If using a catalyst, add TFA (0.1 eq) to the substrate solution and stir for 5 minutes.

  • Slowly add the NIS solution dropwise to the cooled substrate solution over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution and stir until the orange/brown color dissipates.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Visualization of Key Processes

Reaction Scheme

G cluster_reactants Reactants cluster_conditions Conditions start 5-(Benzyloxy)-1H-pyrazolo[4,3-b]pyridine product This compound start->product Iodination nis N-Iodosuccinimide (NIS) nis->product solvent DCM, 0°C to rt catalyst TFA (cat.) catalyst->product byproduct Succinimide product->byproduct Forms

Caption: General reaction scheme for the iodination.

Troubleshooting Workflow

Caption: A systematic workflow for troubleshooting low yield.

Frequently Asked Questions (FAQs)

Q1: Can I use molecular iodine (I₂) instead of NIS? A1: Yes, molecular iodine in the presence of a base like potassium hydroxide is a common method for iodinating similar heterocyclic systems.[11] However, NIS often offers milder reaction conditions and can provide better regioselectivity, which is advantageous for your electron-rich substrate.[2]

Q2: My starting material, 5-(benzyloxy)-1H-pyrazolo[4,3-b]pyridine, is not commercially available. Do you have a recommended synthesis? A2: The synthesis of the pyrazolo[4,3-b]pyridine core can be achieved through various routes, often involving the cyclization of a functionalized pyridine or pyrazole precursor.[12] A common approach is the annulation of a pyrazole ring onto a pyridine core. For specific procedures, it is best to consult the primary literature for methods that are compatible with the benzyloxy substituent.

Q3: How do I confirm the regiochemistry of my final product? A3: Unambiguous structure determination is crucial. The most definitive method is single-crystal X-ray diffraction. However, advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) experiments, can be used to establish the connectivity and spatial relationships of the protons and carbons, allowing you to confirm that iodination occurred at the C3 position.

Q4: Is the benzyloxy group stable to the reaction conditions? Could it be cleaved? A4: The benzyl ether is generally stable to the mild, slightly acidic conditions of an NIS/TFA reaction. Cleavage of benzyl ethers typically requires stronger acidic conditions or reductive methods (e.g., hydrogenolysis). However, if you observe byproducts that could result from debenzylation, it is important to ensure your reaction conditions are not overly acidic and that your reagents are free from strong acid contaminants.

References

Technical Support Center: Troubleshooting Suzuki Coupling of 3-Iodo-pyrazolo[4,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating and overcoming common side reactions encountered during the Suzuki-Miyaura coupling of 3-iodo-pyrazolo[4,3-b]pyridines, tailored for researchers in synthetic and medicinal chemistry.

The pyrazolo[4,3-b]pyridine core is a privileged scaffold in modern drug discovery, forming the backbone of numerous clinical candidates and approved drugs. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for elaborating this core, particularly at the C3 position. However, the unique electronic properties of the 3-iodo-pyrazolo[4,3-b]pyridine substrate—namely its electron-deficient nature and the presence of multiple nitrogen atoms capable of coordinating to the palladium catalyst—present significant challenges.

This guide, structured as a series of frequently asked questions and troubleshooting scenarios, provides Senior Application Scientist-level insights into identifying, understanding, and mitigating the common side reactions that compromise yield and purity in these critical transformations.

Part 1: Frequently Asked Questions - Understanding the Key Side Reactions

This section deciphers the mechanisms of the three most common side reactions, providing the foundational knowledge needed for effective troubleshooting.

Q1: What is protodeboronation and why is it consuming my boronic acid?

A: Protodeboronation is a side reaction that results in the cleavage of the carbon-boron bond of your organoboron reagent, replacing it with a carbon-hydrogen bond. This process consumes your nucleophile, converting it into a simple arene or heteroarene, thereby reducing the potential yield of your desired coupled product.

The reaction is particularly problematic under the basic, aqueous conditions typical of Suzuki couplings.[1] The mechanism generally involves the attack of a hydroxide ion on the boronic acid (or its ester), forming a more reactive tetracoordinate "ate" complex. This complex can then be protonated by a proton source (like water), leading to the cleavage of the C-B bond.[2] Electron-deficient arylboronic acids can be especially susceptible to this process.[1][3]

Protodeboronation cluster_main Protodeboronation Pathway R_BOH2 Ar-B(OH)₂ OH_minus + OH⁻ ate_complex [Ar-B(OH)₃]⁻ R_BOH2->ate_complex Base Attack H2O + H₂O Ar_H Ar-H (Byproduct) B_OH3 + B(OH)₃ ate_complex->Ar_H Protonolysis Homocoupling cluster_cycle Boronic Acid Homocoupling Cycle Pd0 Pd(0)L₂ ArPdX Ar'-Pd(II)-X(L)₂ Pd0->ArPdX 1. Transmetalation ArPdAr Ar'-Pd(II)-Ar'(L)₂ ArPdX->ArPdAr 2. Second Transmetalation ArPdAr->Pd0 3. Reductive Elimination ArAr Ar'-Ar' (Byproduct) ArPdAr->ArAr ArX Ar'-B(OH)₂ Base Base Dehalogenation_Troubleshooting problem Problem: De-iodination Observed step1 Step 1: Optimize Base problem->step1 step2 Step 2: Change Ligand step1->step2 desc1 Action: Replace strong bases (e.g., NaOtBu, NaOH) with weaker inorganic bases like K₃PO₄ or K₂CO₃. Rationale: Reduces potential for hydride formation. step1->desc1 step3 Step 3: Evaluate Solvent step2->step3 desc2 Action: Switch from standard ligands (e.g., PPh₃) to bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or NHCs. Rationale: Promotes faster reductive elimination of the desired product, outcompeting dehalogenation. step2->desc2 solution Solution: Minimized Dehalogenation step3->solution desc3 Action: Avoid alcohol solvents (e.g., MeOH, EtOH). Use aprotic solvents like dioxane, THF, or toluene. Rationale: Eliminates solvent as a potential hydride source. step3->desc3

References

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of 3-Iodo-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding palladium-catalyzed cross-coupling reactions with the 3-iodo-pyrazolo[4,3-b]pyridine scaffold. As a privileged heterocyclic motif in medicinal chemistry, its successful functionalization is critical, yet its unique electronic properties present distinct synthetic challenges.[1][2] This document is designed to help you navigate these challenges, optimize your reaction outcomes, and ensure reproducible results.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format. Each answer provides an explanation of the underlying chemical principles and actionable steps for optimization.

Q1: My reaction shows low to no conversion of the 3-iodo-pyrazolo[4,3-b]pyridine starting material. What are the primary factors to investigate?

A1: Failure to achieve conversion is a common initial hurdle. The issue typically stems from one of four areas: catalyst inactivity, catalyst inhibition, inappropriate reaction partners (ligand/base), or poor reaction setup.

  • Catalyst Inactivity: The active catalyst in most cross-coupling cycles is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ. If this reduction is inefficient, the catalytic cycle will not initiate. Using well-defined Pd(0) precatalysts that rapidly generate the active catalyst upon exposure to a base can often resolve this.[3]

  • Catalyst Inhibition: The pyrazolo[4,3-b]pyridine core contains multiple Lewis-basic nitrogen atoms.[4] These nitrogens can coordinate strongly to the palladium center, effectively poisoning the catalyst and preventing it from participating in the catalytic cycle.[5] The solution is to use ligands that can successfully compete for coordination sites and stabilize the active catalytic species.

  • Inappropriate Ligand and Base: The choice of ligand is paramount. Standard ligands like PPh₃ are often ineffective for challenging heterocyclic substrates. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are frequently necessary.[5][6] These ligands promote the crucial, and often rate-limiting, reductive elimination step and can help prevent catalyst deactivation.[7] The base is also critical for activating the coupling partner (e.g., the boronic acid in a Suzuki coupling) during the transmetalation step.[8] The base must be strong enough but not so harsh that it degrades the substrate or reagents.

  • Improper Reaction Setup: Palladium-catalyzed cross-coupling reactions are highly sensitive to oxygen.[9] The active Pd(0) catalyst can be readily oxidized to an inactive Pd(II) state, halting the reaction. It is imperative to use properly dried and degassed solvents and to maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.[10][11]

Logical Troubleshooting Workflow

Below is a workflow to diagnose and resolve low conversion issues.

G start Low or No Conversion Observed check_inert 1. Verify Inert Atmosphere (Degassed Solvents, N₂/Ar Purge) start->check_inert check_reagents 2. Check Reagent Quality (Anhydrous Base, Pure Substrates) check_inert->check_reagents If atmosphere is secure screen_ligand 3. Screen Ligands (Start with Bulky, Electron-Rich Phosphines) check_reagents->screen_ligand If reagents are pure screen_base 4. Screen Bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) screen_ligand->screen_base If still no improvement screen_solvent 5. Screen Solvents (e.g., Dioxane, Toluene, DMF) screen_base->screen_solvent If still no improvement increase_temp 6. Increase Temperature Incrementally screen_solvent->increase_temp If still no improvement success Reaction Optimized increase_temp->success Success

Caption: A logical workflow to diagnose and solve low conversion issues.

Q2: I am observing significant hydrodehalogenation, where the iodo group is replaced by hydrogen. How can I minimize this side reaction?

A2: Hydrodehalogenation is a frequent and frustrating side reaction, especially with electron-rich or highly activated catalyst systems.[12] It occurs when a hydride source is present, leading to a competing reductive pathway that cleaves the C-I bond without forming the desired C-C or C-N bond.

Primary Causes and Solutions:

  • Hydride Source: The hydride can originate from several places:

    • Solvent: Alcoholic solvents (e.g., methanol, isopropanol) are common culprits, as they can undergo β-hydride elimination from a palladium-alkoxide intermediate.[12] Solution: Switch to an aprotic solvent such as 1,4-dioxane, toluene, or DMF. Ensure the solvent is anhydrous.[13]

    • Base: Some bases or their decomposition products can act as hydride donors. Solution: Screen different bases. For instance, if you are using an amine base in a Sonogashira coupling, consider switching to an inorganic base like K₂CO₃ or Cs₂CO₃.[14]

    • Reagents: Water or other protic impurities in the reaction mixture can lead to protonolysis. Solution: Use high-purity, anhydrous reagents and solvents.[14]

  • Catalyst System: A highly active catalyst may favor the dehalogenation pathway if the desired cross-coupling step (e.g., transmetalation) is slow.

    • Solution: Lowering the reaction temperature can sometimes disfavor the dehalogenation pathway. Additionally, the choice of ligand is critical; a more sterically hindered ligand can sometimes suppress this side reaction.[13]

Q3: My reaction mixture is turning black, and I suspect the catalyst is deactivating. What is happening, and how can I prevent it?

A3: The formation of a black precipitate is typically palladium black, which consists of agglomerated, inactive Pd(0) nanoparticles.[15] This indicates that the ligand is failing to stabilize the soluble, catalytically active monoligated palladium species, causing it to fall out of the catalytic cycle.

Prevention Strategies:

  • Use Robust Ligands: This is the most effective solution. Modern biaryl phosphine ligands (Buchwald-type) or N-heterocyclic carbenes (NHCs) are designed to be bulky enough to favor the formation of stable, monoligated Pd(0) complexes, preventing aggregation.[7][16]

  • Employ Pre-catalysts: Well-defined palladium pre-catalysts are often more reliable than generating the active species from sources like Pd(OAc)₂.[3] Pre-catalysts are designed for clean and efficient generation of the active LPd(0) species under the reaction conditions.

  • Ensure Strict Inert Conditions: Oxygen can degrade both the catalyst and the phosphine ligands, leading to catalyst precipitation. Rigorous exclusion of air is crucial.[9][10]

  • Avoid High Temperatures Where Possible: While heating is often necessary, excessively high temperatures can accelerate catalyst decomposition. If possible, screen for a more active catalyst system that operates at a lower temperature.

Frequently Asked Questions (FAQs)

Q: Which palladium source is best to start with: a Pd(II) salt or a Pd(0) pre-catalyst? A: For challenging substrates like 3-iodo-pyrazolo[4,3-b]pyridine, it is highly recommended to start with a modern, well-defined Pd(0) pre-catalyst (e.g., G3 or G4 Buchwald pre-catalysts, or NHC-Pd pre-catalysts).[3][16] These are air-stable solids that reliably and rapidly generate the active LPd(0) catalyst in solution, leading to more reproducible results than traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, which can have variable activity.[3]

Q: How critical is it to exclude air and moisture from the reaction? A: It is absolutely critical. The active Pd(0) catalyst is readily and irreversibly oxidized by oxygen, which kills the reaction.[9] Phosphine ligands can also be oxidized to phosphine oxides, which are ineffective. Furthermore, water can lead to unwanted side reactions, most notably protodeboronation of boronic acids in Suzuki couplings, which consumes the nucleophile.[5] Always use flame-dried glassware, anhydrous/degassed solvents, and maintain a positive pressure of an inert gas (argon or nitrogen) from setup to workup.[11][17]

Q: What is a good general-purpose solvent and base combination to start screening? A: A universal combination does not exist, as the optimal choice is highly dependent on the specific coupling reaction (e.g., Suzuki vs. Buchwald-Hartwig) and the coupling partners. However, a robust starting point for many couplings with N-heterocycles is 1,4-dioxane as the solvent with an inorganic base like K₃PO₄ or Cs₂CO₃ .[5] For C-N couplings, a strong, non-nucleophilic base like NaOtBu or LHMDS in a solvent like toluene or dioxane is a common starting point.[3][6]

Table 1: Recommended Starting Conditions for Common Cross-Coupling Reactions
Coupling TypeRecommended Catalyst/Pre-catalyst (mol%)Recommended Ligand (mol%)Recommended Base (equiv)Recommended Solvent
Suzuki-Miyaura Pd₂(dba)₃ (2%) or XPhos Pd G3 (2%)XPhos (4.5%) or SPhos (4.5%)K₃PO₄ (2.0)1,4-Dioxane / H₂O (10:1)
Buchwald-Hartwig Amination Pd₂(dba)₃ (2%) or BrettPhos Pd G3 (2%)BrettPhos (4.5%) or RuPhos (4.5%)NaOtBu (1.5) or LHMDS (2.0)Toluene or 1,4-Dioxane
Sonogashira PdCl₂(PPh₃)₂ (2-5%)None requiredEt₃N (2.0)DMF or Acetonitrile
Heck Pd(OAc)₂ (5%)P(o-tol)₃ (10%)K₂CO₃ (2.0) or Et₃N (1.5)DMF or Toluene

Note: These are starting points. Optimization of catalyst/ligand loading, base, solvent, and temperature is almost always necessary.

Experimental Protocols

Protocol 1: General Procedure for Setting Up an Air-Sensitive Cross-Coupling Reaction

This protocol outlines the essential steps for ensuring an inert reaction environment using standard Schlenk line techniques.[11][17]

  • Glassware Preparation: Assemble a clean, dry Schlenk flask (or a round-bottom flask with a sidearm) containing a magnetic stir bar. Attach a condenser if heating under reflux.

  • Inerting the Apparatus: Connect the flask to a Schlenk line. Carefully evacuate the flask under vacuum until the pressure is low (<0.5 mbar). While evacuating, gently heat the exterior of the flask with a heat gun to drive off adsorbed moisture. Allow the flask to cool.

  • Backfilling: Backfill the flask with a positive pressure of high-purity argon or nitrogen. Repeat this evacuate-and-refill cycle a total of three times to ensure all atmospheric gases are removed.[10]

  • Adding Solids: Under a positive flow of inert gas, quickly remove the stopper or septum and add your solid reagents (3-iodo-pyrazolo[4,3-b]pyridine, palladium pre-catalyst, ligand, and base).

  • Adding Solvents and Liquids: Purge the flask again with the evacuate-and-refill cycle. Add the anhydrous, degassed solvent(s) via a cannula or a gas-tight syringe. Liquid reagents should also be added via syringe.

  • Running the Reaction: Place the sealed flask in a preheated oil bath or heating block and stir at the desired temperature for the specified time. Monitor the reaction progress by TLC or LC-MS.

Visualizing the Catalytic Cycle

Understanding the fundamental steps of the cross-coupling reaction is key to effective troubleshooting.

Catalytic_Cycle cluster_0 Catalytic Cycle A LPd(0) (Active Catalyst) B Oxidative Addition Ar-Pd(II)-I A->B + Ar-I C Transmetalation Ar-Pd(II)-R B->C + R-M D Reductive Elimination C->D D->A Product (Ar-R)

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.

Protocol 2: A Model Suzuki-Miyaura Coupling Reaction

This protocol provides a starting point for the coupling of 3-iodo-pyrazolo[4,3-b]pyridine with a generic arylboronic acid.

  • Reaction Setup: To a flame-dried Schlenk flask, add 3-iodo-pyrazolo[4,3-b]pyridine (1.0 equiv), the arylboronic acid (1.5 equiv), and finely ground potassium phosphate (K₃PO₄) (2.0 equiv).[5]

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (e.g., in a 10:1 ratio) via syringe. The final concentration should be around 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

Technical Support Center: Troubleshooting Incomplete Debenzylation of 5-(Benzyloxy)-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals encountering challenges with the debenzylation of 5-(Benzyloxy)-1H-pyrazolo[4,3-b]pyridine. This guide is designed to provide in-depth, field-proven insights to diagnose and resolve common issues, ensuring the successful synthesis of your target molecule, 5-hydroxy-1H-pyrazolo[4,3-b]pyridine.

I. Troubleshooting Guide: When Your Debenzylation Falters

This section addresses specific experimental failures in a question-and-answer format, offering causal explanations and actionable solutions.

Question 1: My debenzylation using Palladium on Carbon (Pd/C) and hydrogen gas (H₂) is stalled or proceeding very slowly. What's the likely culprit?

Answer: A stalled or sluggish debenzylation of 5-(Benzyloxy)-1H-pyrazolo[4,3-b]pyridine is most commonly due to catalyst poisoning . The pyrazolo[4,3-b]pyridine core contains nitrogen atoms that can strongly coordinate to the palladium catalyst's active sites, thereby inhibiting its function.[1] Other contributing factors could be poor quality of the catalyst, insufficient hydrogen pressure, or a non-optimal choice of solvent.[2]

Immediate Actions:

  • Reaction Monitoring: First, confirm the reaction has indeed stalled. Use Thin Layer Chromatography (TLC) to compare the reaction mixture to your starting material.[3][4][5] A persistent spot corresponding to the starting material and a faint or absent product spot confirms the issue.

  • Catalyst Evaluation: The age and quality of your Pd/C are critical. Catalysts can lose activity over time.[2]

Question 2: How can I overcome catalyst poisoning by the heterocyclic core?

Answer: Mitigating catalyst poisoning is key to successfully debenzylating nitrogen-containing heterocycles. Here are several effective strategies:

  • Acidic Additives: The addition of a mild acid, like acetic acid, can protonate the nitrogen atoms in the pyrazolopyridine ring.[1][6] This protonation reduces their ability to bind to and poison the palladium catalyst.

  • Catalyst Selection: Consider switching to Pearlman's catalyst, Palladium Hydroxide on Carbon (Pd(OH)₂/C).[1][2] This catalyst is often more effective than standard Pd/C for debenzylating substrates with basic nitrogen groups due to its different surface properties.[7][8]

Question 3: My reaction is still incomplete even after addressing potential catalyst poisoning. What other reaction parameters should I optimize?

Answer: If catalyst poisoning is not the primary issue, or if you've taken steps to mitigate it without success, consider the following optimizations:

ParameterRecommendationRationale
Hydrogen Pressure Increase hydrogen pressure.While many debenzylations can be performed at atmospheric pressure using a hydrogen balloon, some substrates require higher pressures (e.g., 30-50 psi) to proceed efficiently.[2][9]
Solvent Choice Use protic solvents like ethanol or methanol.Protic solvents can facilitate the hydrogenolysis reaction.[10][11] The choice of solvent can significantly influence the reaction rate.
Temperature Gently heat the reaction.Increasing the temperature (e.g., to 40-60 °C) can sometimes overcome the activation energy barrier for a sluggish reaction.[6]
Catalyst Loading Increase the catalyst loading.For particularly challenging substrates, increasing the weight percentage of the catalyst can provide more active sites for the reaction to occur.
Question 4: I'm observing side products, such as saturation of the pyridine or benzene ring. How can I improve the selectivity of my reaction?

Answer: The formation of side products from over-reduction is a common challenge. To enhance selectivity for the desired debenzylation:

  • Control Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can often favor debenzylation over ring saturation.[1]

  • Careful Monitoring: Continuously monitor the reaction's progress with TLC. Stop the reaction as soon as the starting material is consumed to prevent further reduction of the product.

  • Alternative Methods: If catalytic hydrogenation consistently leads to over-reduction, consider alternative debenzylation methods.

II. Frequently Asked Questions (FAQs)

This section covers broader questions to enhance your understanding of the debenzylation process.

What are the standard starting conditions for a palladium-catalyzed debenzylation of 5-(Benzyloxy)-1H-pyrazolo[4,3-b]pyridine?

A typical starting point would be:

  • Catalyst: 10 mol% of 10% Pd/C.

  • Solvent: Methanol or Ethanol.

  • Hydrogen Source: Hydrogen balloon (atmospheric pressure).

  • Temperature: Room temperature.

  • Additive: 1.5 equivalents of acetic acid to mitigate catalyst poisoning.

What is the mechanism of benzyl ether hydrogenolysis?

The hydrogenolysis of a benzyl ether involves the cleavage of the carbon-oxygen bond. The reaction occurs on the surface of the palladium catalyst where both hydrogen and the benzyl ether are adsorbed.[12][13] This interaction facilitates the breaking of the C-O bond and the formation of the corresponding alcohol (or in this case, a hydroxypyridine) and toluene as a byproduct.[14][15]

Are there alternative methods to catalytic hydrogenation for this debenzylation?

Yes, if catalytic hydrogenation proves problematic, you can explore other debenzylation strategies:

  • Transfer Hydrogenation: This method uses a hydrogen donor in situ, such as ammonium formate or formic acid, with a palladium catalyst.[9][16] It can be a milder alternative to using gaseous hydrogen.

  • Dissolving Metal Reduction: Conditions like sodium in liquid ammonia can be effective for N-debenzylation of aromatic heterocycles.[17]

  • Lewis Acid-Mediated Cleavage: Strong Lewis acids can cleave benzyl ethers, but this method may not be compatible with other sensitive functional groups.

How should I properly handle and dispose of the palladium catalyst?

Palladium on carbon can be pyrophoric, especially when dry and in the presence of flammable solvents.[10][18]

  • Handling: Always handle the catalyst in an inert atmosphere (e.g., under nitrogen or argon).[19] When adding the catalyst to the reaction, ensure it is wetted with solvent to minimize the risk of ignition.

  • Work-up: After the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst.[19] It is crucial to keep the filter cake wet with solvent during filtration to prevent it from igniting upon contact with air.[18]

  • Disposal: Quench the used catalyst by suspending it in water. Collect the quenched catalyst in a designated waste container for precious metal recovery.

III. Experimental Protocols & Visualizations

Standard Protocol for Catalytic Debenzylation
  • Inert Atmosphere: Purge a round-bottom flask containing a stir bar with an inert gas like nitrogen or argon.[20]

  • Catalyst Addition: Carefully add 10% Pd/C (10 mol%) to the flask under the inert atmosphere.

  • Solvent and Substrate: Add the solvent (e.g., methanol) followed by the 5-(Benzyloxy)-1H-pyrazolo[4,3-b]pyridine and any acidic additive.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure the atmosphere is fully replaced with hydrogen.[2] Maintain a positive hydrogen pressure with a balloon.

  • Reaction: Stir the mixture vigorously at the desired temperature.

  • Monitoring: Monitor the reaction progress by TLC.[2]

  • Work-up: Once complete, carefully filter the reaction mixture through Celite® to remove the catalyst, ensuring the Celite® pad remains wet.[11]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by recrystallization or column chromatography.

Troubleshooting Workflow

G A Incomplete Debenzylation B Is the catalyst fresh? A->B C Replace with fresh catalyst B->C No D Is an acidic additive present? B->D Yes C->D E Add 1.5 eq. Acetic Acid D->E No F Is H2 pressure sufficient? D->F Yes E->F G Increase H2 pressure (30-50 psi) F->G No H Consider alternative catalyst F->H Yes G->H I Use Pd(OH)2/C (Pearlman's Catalyst) H->I J Reaction Complete I->J

Caption: A decision tree for troubleshooting incomplete debenzylation.

IV. References

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Hydrogenolysis. Wordpress. Retrieved from --INVALID-LINK--

  • Ambeed. (n.d.). Hydrogenolysis of Benzyl Ether. Ambeed.com. Retrieved from --INVALID-LINK--

  • Chemistry Stack Exchange. (2020, November 2). What is the mechanism of benzyl ether hydrogenolysis? Retrieved from --INVALID-LINK--

  • (n.d.). Hydrogenolysis of Ethers. Retrieved from --INVALID-LINK--

  • ChemHelp ASAP. (2019, December 27). synthesis & cleavage of benzyl ethers [Video]. YouTube. --INVALID-LINK--

  • Sciencemadness.org. (2014, May 8). Help with debenzylation of N-Benzyl. Retrieved from --INVALID-LINK--

  • Richmond Sarpong Group. (n.d.). Standard Operating Procedures. University of California, Berkeley. Retrieved from --INVALID-LINK--

  • (n.d.). Palladium on Carbon. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Debenzylation of Benzyloxypyridines. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Debenzylation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Study of Deactivation of Pd(OH)2/C Catalyst in Reductive Debenzylation of Hexabenzylhexaazaisowurtzitane. Retrieved from --INVALID-LINK--

  • MDPI. (2022, December 1). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for Hydrogenolysis-Mediated Removal of Benzyl Protecting Groups. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, November 20). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). Retrieved from --INVALID-LINK--

  • CoLab. (n.d.). An Efficient Method for the N‐Debenzylation of Aromatic Heterocycles. Retrieved from --INVALID-LINK--

  • ChemistryViews. (2025, April 8). Method Simplifies Deprotection and Modification of N-Heterocycles. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). avoiding N-debenzylation during piperidine modification. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, August 10). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). An efficient method for the N-debenzylation of aromatic heterocycles. Retrieved from --INVALID-LINK--

  • ACS Publications. (2020, February 5). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. Retrieved from --INVALID-LINK--

  • Semantic Scholar. (n.d.). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PMC. Retrieved from --INVALID-LINK--

  • (n.d.). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Retrieved from --INVALID-LINK--

  • (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. Retrieved from --INVALID-LINK--

  • University of Rochester. (n.d.). How To: Monitor by TLC. Department of Chemistry. Retrieved from --INVALID-LINK--

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2023, January 16). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. PMC. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2011, December 13). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from --INVALID-LINK--

  • SiliCycle. (n.d.). Selective Debenzylation Using SiliaCat Pd0. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Debenzylation Reactions with Pd(0) EnCatTM 30NP Catalyst. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. PMC. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PubMed Central. Retrieved from --INVALID-LINK--

  • Common Organic Chemistry. (n.d.). Palladium on Carbon (Pd/C). Retrieved from --INVALID-LINK--

  • ACS Publications. (n.d.). Pd-Catalyzed Transfer Hydrogenolysis of Primary, Secondary, and Tertiary Benzylic Alcohols by Formic Acid: A Mechanistic Study. Retrieved from --INVALID-LINK--

  • YouTube. (2023, February 9). How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. [Video]. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives and annulation of imidazole and pyrimidine rings thereto. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, October 13). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Retrieved from --INVALID-LINK--

  • PubMed. (2023, May 5). Transition-Metal-Free Dehydrogenation of Benzyl Alcohol for C-C and C-N Bond Formation for the Synthesis of Pyrazolo[3,4- b]pyridine and Pyrazoline Derivatives. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). 5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine. Retrieved from --INVALID-LINK--

References

Technical Support Center: Regioselectivity in Pyrazolo[4,3-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazolo[4,3-b]pyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their synthetic routes. Here, we will dissect common issues, provide in-depth troubleshooting strategies, and offer validated protocols to help you gain control over your reactions and achieve your desired regioisomers.

Introduction to the Regioselectivity Challenge

The pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2] However, its synthesis is often plagued by a critical challenge: the formation of regioisomers. This issue typically arises during the annulation of the pyrazole ring onto a functionalized pyridine core or vice versa, leading to mixtures of the desired pyrazolo[4,3-b]pyridine and its pyrazolo[3,4-c]pyridine or other isomers.[3] Controlling the regiochemical outcome is paramount for efficient synthesis and the unambiguous structure-activity relationship (SAR) studies essential for drug discovery.

This guide will address the core factors influencing regioselectivity and provide actionable solutions to steer your synthesis toward the target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for pyrazolo[4,3-b]pyridines, and where do regioselectivity issues typically emerge?

A1: The two main retrosynthetic approaches for constructing the pyrazolo[4,3-b]pyridine core are:

  • Annulation of a pyridine ring onto a pre-formed pyrazole: This often involves the cyclocondensation of 4-aminopyrazole derivatives with various dielectrophiles.[1]

  • Annulation of a pyrazole ring onto a functionalized pyridine core: This is a common and versatile strategy where a substituted pyridine serves as the backbone.[1][3]

Regioselectivity becomes a critical issue in the second approach, particularly when using pyridine derivatives with multiple potential sites for cyclization. For instance, the reaction of a 3-acylpyridine N-oxide tosylhydrazone can lead to a mixture of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines.[3] The nucleophilic attack of the hydrazone nitrogen can occur at either the C2 or C4 position of the activated pyridine ring.

Q2: My reaction is yielding a mixture of pyrazolo[4,3-b]pyridine and pyrazolo[3,4-c]pyridine isomers. What are the key factors controlling this outcome?

A2: The regiochemical outcome is a delicate balance of several factors:

  • Electronic Effects: The electronic nature of the substituents on the pyridine ring significantly influences the electrophilicity of the carbon atoms. Electron-withdrawing groups can activate specific positions towards nucleophilic attack.

  • Steric Hindrance: Bulky substituents on either the pyridine precursor or the cyclizing partner can sterically hinder attack at a particular position, thereby favoring the formation of one regioisomer over the other.

  • Reaction Conditions: This is often the most critical and tunable parameter. The choice of solvent, temperature, base, and any additives or catalysts can dramatically influence the reaction pathway and, consequently, the regioselectivity.[3][4] For example, in the cyclization of 3-acylpyridine N-oxide tosylhydrazones, the choice of the electrophilic additive (e.g., tosyl anhydride vs. triflic anhydride) can significantly alter the ratio of the resulting pyrazolopyridine isomers.[3]

  • Nature of the Nucleophile and Electrophile: The "hardness" or "softness" of the nucleophile and the electrophilic centers on the pyridine ring can dictate the preferred site of attack. Hard nucleophiles tend to favor charge-controlled attack at the more electron-deficient position.[3]

Q3: How can I direct the synthesis to favor the pyrazolo[4,3-b]pyridine isomer?

A3: To selectively synthesize the pyrazolo[4,3-b]pyridine isomer, consider the following strategies:

  • Strategic Blocking/Directing Groups: Introduce a temporary blocking group at the position that would lead to the undesired isomer. This group can be removed in a subsequent step.

  • Fine-tuning Reaction Conditions: Systematically screen different solvents, bases, and temperatures. Non-polar aprotic solvents like THF and polar aprotic solvents like DMSO can have a profound effect on the nature of the reactive species and the transition states, thereby influencing regioselectivity.[5][6]

  • Choice of Precursors: The inherent electronic and steric properties of your starting materials play a crucial role. For instance, in syntheses involving unsymmetrical 1,3-dicarbonyl compounds, the more electrophilic carbonyl group will preferentially react.[4]

  • Catalyst Control: The use of specific catalysts, such as Lewis acids, can coordinate to the reactants in a way that favors a particular cyclization pathway.[7][8]

Troubleshooting Guide: Common Scenarios and Solutions

Scenario 1: Formation of an Inseparable Mixture of Regioisomers

Problem: You have synthesized your pyrazolopyridine, but chromatographic separation of the desired pyrazolo[4,a 3-b]pyridine from its isomer is proving to be extremely difficult or impossible.

Root Causes & Solutions:

Potential Cause Troubleshooting Recommendation
Similar Polarity of Isomers Explore alternative chromatographic techniques such as supercritical fluid chromatography (SFC) or preparative HPLC with different stationary phases (e.g., phenyl-hexyl, cyano). Consider derivatization of the mixture to alter the polarity of one isomer, facilitating separation, followed by deprotection.
Suboptimal Reaction Selectivity Re-evaluate the reaction conditions. A systematic Design of Experiments (DoE) approach can be highly effective in identifying the optimal parameters (temperature, solvent, catalyst, base) to maximize the formation of the desired isomer.[4]
Thermodynamic vs. Kinetic Control Analyze the effect of reaction time and temperature. A lower temperature might favor the kinetically controlled product, while a higher temperature could lead to the thermodynamically more stable isomer.
Scenario 2: Low Yield of the Desired Pyrazolo[4,3-b]pyridine Isomer

Problem: The desired regioisomer is formed, but in a low yield, with the undesired isomer being the major product.

Root Causes & Solutions:

Potential Cause Troubleshooting Recommendation
Unfavorable Electronic or Steric Bias Re-design the synthetic precursor. Introduce substituents that electronically deactivate the undesired cyclization position or sterically hinder it.
Incorrect Choice of Activating Group/Catalyst If your synthesis involves activation of the pyridine ring (e.g., N-oxide formation), experiment with different activating agents. The choice of electrophilic additive can significantly impact regioselectivity.[3]
Solvent Effects The solvent can dramatically influence the regiochemical outcome. For N-alkylation reactions of related azolo-fused heterocycles, switching from THF to DMSO has been shown to reverse the regioselectivity.[5][6] A similar effect may be observed in your cyclization reaction.
Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting regioselectivity issues in pyrazolo[4,3-b]pyridine synthesis.

troubleshooting_workflow start Start: Regioselectivity Issue Identified check_separation Can Isomers be Separated? start->check_separation optimize_separation Optimize Separation: - Column Chromatography - Recrystallization - Prep-HPLC/SFC check_separation->optimize_separation Yes revisit_synthesis Revisit Synthesis Strategy check_separation->revisit_synthesis No end_success Success: Desired Isomer Obtained optimize_separation->end_success analyze_conditions Analyze Reaction Conditions: - Solvent - Temperature - Base/Catalyst revisit_synthesis->analyze_conditions modify_precursors Modify Precursors: - Steric Hindrance - Electronic Effects revisit_synthesis->modify_precursors screen_solvents Screen Solvents (e.g., THF, DMSO, Toluene) analyze_conditions->screen_solvents Solvent vary_temp_time Vary Temperature & Time (Kinetic vs. Thermodynamic) analyze_conditions->vary_temp_time Temp/Time screen_catalysts Screen Catalysts/Additives (Lewis Acids, Activating Agents) analyze_conditions->screen_catalysts Catalyst redesign_sm Redesign Starting Materials (Blocking/Directing Groups) modify_precursors->redesign_sm screen_solvents->end_success vary_temp_time->end_success screen_catalysts->end_success redesign_sm->end_success

Caption: Troubleshooting workflow for regioselectivity.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Pyrazolo[4,3-b]pyridines via Japp-Klingemann Reaction

This protocol is adapted from a method for synthesizing pyrazolo[4,3-b]pyridines from 2-chloro-3-nitropyridines.[1][2] This approach offers good control over the initial positioning of substituents, which can pre-determine the regiochemical outcome of the pyrazole ring formation.

Step 1: Synthesis of the Pyridin-2-yl Keto Ester Intermediate

  • To a solution of 2-chloro-3-nitropyridine (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF), add the corresponding β-keto ester (1.1 eq).

  • Add a non-nucleophilic base, such as sodium hydride (NaH, 1.2 eq), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: One-Pot Azo-Coupling, Deacylation, and Pyrazole Ring Annulation

  • Dissolve the pyridin-2-yl keto ester intermediate (1.0 eq) in a mixture of ethanol and water.

  • Add a base, such as sodium acetate (NaOAc, 3.0 eq).

  • Cool the mixture to 0-5 °C and add a solution of the appropriate arenediazonium salt (1.1 eq) dropwise.

  • Stir the reaction at this temperature for 1-2 hours.

  • Add a secondary amine, such as pyrrolidine (2.0 eq), and allow the reaction to warm to room temperature.

  • Heat the reaction mixture to reflux and monitor by TLC until the reaction is complete.

  • Cool the reaction mixture, and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford the desired pyrazolo[4,3-b]pyridine.

Diagram of the Japp-Klingemann Synthesis Pathway

japp_klingemann start_materials 2-Chloro-3-nitropyridine + β-Keto Ester intermediate Pyridin-2-yl Keto Ester start_materials->intermediate SNAr Reaction one_pot One-Pot Reaction: 1. Azo-Coupling (Arenediazonium salt) 2. Deacylation & Annulation (Pyrrolidine) intermediate->one_pot Japp-Klingemann Conditions product Pyrazolo[4,3-b]pyridine one_pot->product

Caption: Japp-Klingemann synthesis pathway.

Conclusion

Controlling regioselectivity in the synthesis of pyrazolo[4,3-b]pyridines is a multifaceted challenge that requires a deep understanding of reaction mechanisms and the interplay of steric, electronic, and conditional factors. By systematically applying the troubleshooting strategies and protocols outlined in this guide, researchers can significantly improve the efficiency and predictability of their synthetic routes. Remember that a thorough analysis of the specific substrate and reaction , coupled with methodical optimization, is the key to mastering the regioselective synthesis of this important heterocyclic scaffold.

References

Technical Support Center: Troubleshooting Poor Reproducibility in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for kinase inhibition assays. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to poor reproducibility. By understanding the underlying causes of variability, you can enhance the reliability and accuracy of your experimental data.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in kinase inhibition assays?

Variability in kinase assays can be frustrating, often stemming from multiple factors that can be broadly categorized as reagent-related, assay condition-related, and experimental execution-related.[1] Key sources include:

  • Reagent Quality and Consistency: The purity, stability, and batch-to-batch consistency of enzymes, substrates, and ATP are paramount.[2][3] Contaminants or degradation can significantly alter reaction kinetics.[1][2]

  • Assay Conditions: Inconsistent concentrations of the kinase, substrate, or ATP can lead to variable results.[1] Fluctuations in temperature and incubation times are also significant contributors to a lack of reproducibility.[1][4]

  • Pipetting and Mixing: Inaccurate or inconsistent liquid handling is a frequent source of error.[1][4]

  • Compound-Related Issues: The test compounds themselves can interfere with the assay readout, for example, through autofluorescence or by inhibiting a reporter enzyme in luminescence-based assays.[1][2]

  • Plate Effects: "Edge effects," where wells on the perimeter of a microplate experience more rapid evaporation, can introduce significant variability.[1][4][5]

Q2: My IC50 values are inconsistent between experiments. What are the likely causes?

Fluctuating IC50 values are a common and vexing issue. The primary culprits are often:

  • ATP Concentration: For ATP-competitive inhibitors, the IC50 value is highly dependent on the ATP concentration.[6][7] Assays are often performed at or near the ATP Kₘ to ensure sensitivity.[5][6] Even small variations in the final ATP concentration between experiments can lead to significant shifts in apparent potency.[7]

  • Enzyme Activity: The specific activity of the kinase can differ between batches or degrade over time with improper storage.[4][5][7] It is critical to use a consistent source of highly purified and active kinase.[4][8]

  • DMSO Concentration: The final concentration of dimethyl sulfoxide (DMSO), the solvent for most inhibitors, should be kept constant. DMSO can directly affect enzyme activity.[7][9][10]

  • Substrate Concentration: Similar to ATP, variations in the substrate concentration can also impact the IC50 of inhibitors, particularly non-ATP competitive ones.

Q3: I'm observing a high background signal in my "no enzyme" control wells. What should I do?

A high background signal can obscure the true signal from kinase activity, leading to a poor signal-to-noise ratio.[1] Common causes include:

  • Reagent Contamination: Buffers, ATP, or detection reagents may be contaminated with substances that are inherently fluorescent or luminescent.[1] There could also be contaminating kinase or ATPase activity.[1]

  • Substrate Instability or Impurity: The substrate itself might be unstable under assay conditions or contain impurities that generate a signal.[7]

  • Compound Interference: The test compound may be autofluorescent or interfere with the detection chemistry.[1][2]

  • Plate Autofluorescence: The microplate itself may exhibit fluorescence or luminescence at the detection wavelength.[7]

Q4: Why do my potent biochemical inhibitors show weak activity in cell-based assays?

This is a frequent challenge in drug discovery. A significant drop in potency between biochemical and cellular assays can be attributed to several factors:

  • Cellular ATP Concentration: The intracellular concentration of ATP is typically in the millimolar range (1-10 mM), which is often much higher than the Kₘ values for many kinases and the ATP concentrations used in biochemical assays.[6][11][12][13][14] This high level of competitor ATP in the cellular environment necessitates a higher concentration of an ATP-competitive inhibitor to achieve the same level of target engagement.[6][11][13]

  • Cell Permeability: The compound may have poor membrane permeability and fail to reach its intracellular target.[15]

  • Off-Target Effects: In a complex cellular environment, the compound may engage with other kinases or proteins, leading to unexpected phenotypes or toxicity that can mask the on-target effect.[15]

  • Cellular Scaffolds and Protein Interactions: In cells, kinases exist in complex signaling networks and are often scaffolded with other proteins. These interactions can alter the conformation of the kinase and its susceptibility to inhibitors.[16]

II. Troubleshooting Guides

Issue 1: High Well-to-Well Variability (High %CV)

A high coefficient of variation (%CV) among replicate wells undermines the reliability of your data.[4] Follow this workflow to diagnose and resolve the issue.

Caption: Troubleshooting workflow for high assay variability.

Issue 2: Inconsistent IC50 Values

To achieve reproducible IC50 values, stringent control over key assay parameters is essential.

Caption: Workflow for standardizing key assay parameters.

Issue 3: High Background Signal

A systematic approach is needed to identify and eliminate the source of high background.

Possible Cause Troubleshooting Steps Rationale
Contaminated Reagents Use fresh, high-purity reagents (ATP, buffers, kinase). Filter-sterilize buffers.[1]Impurities can be inherently fluorescent/luminescent or there may be contaminating kinase or ATPase activity.[1]
Compound Interference Run a control with all assay components except the enzyme to check for compound autofluorescence or quenching.[2][4]The compound itself may be interfering with the detection method.
Sub-optimal Reagent Concentrations Titrate the concentrations of ATP, substrate, and detection reagents to find the optimal balance between signal and background.[1]Excessively high concentrations of some reagents can lead to non-specific signal generation.[1]
Plate Autofluorescence Test a well with only buffer and detection reagent. Consider using low-binding or different colored plates.[7]The plate material may be contributing to the background signal.
Prolonged Incubation Times Perform a time-course experiment to determine the linear range of the kinase reaction and the detection step.[1]Longer incubation times can lead to the accumulation of non-specific products.[1]

III. Experimental Protocols for Assay Validation

Protocol 1: Determining the Linear Range of the Kinase Reaction

Objective: To identify the incubation time and enzyme concentration that result in linear substrate turnover, ensuring the assay is performed under steady-state conditions. It is recommended to maintain ≤10% ATP conversion to stay within the linear range.[17]

Methodology:

  • Prepare a kinase dilution series: Serially dilute the kinase in reaction buffer to cover a range of concentrations.

  • Set up the reaction: In a multi-well plate, combine the kinase dilutions, substrate (at a fixed concentration, e.g., Kₘ), and initiate the reaction by adding ATP (at a fixed concentration, e.g., Kₘ).

  • Time-course measurement: At various time points (e.g., 0, 5, 10, 20, 30, 60 minutes), stop the reaction and add the detection reagent.

  • Data Analysis: Plot the signal versus time for each enzyme concentration. The optimal enzyme concentration and incubation time will be within the linear portion of the curve.

Protocol 2: ATP Kₘ Determination

Objective: To determine the Michaelis constant (Kₘ) for ATP, which is the concentration of ATP at which the kinase reaction rate is half of its maximum (Vmax).[6] This is a critical parameter for standardizing assays for ATP-competitive inhibitors.[6]

Methodology:

  • Set up the reaction: Prepare a series of reactions with a fixed, optimal concentration of kinase and a saturating concentration of the peptide substrate.

  • Titrate ATP: Vary the concentration of ATP across a wide range (e.g., from low nanomolar to high micromolar).

  • Measure initial reaction rates: Incubate for a time within the linear range of the reaction (determined in Protocol 1) and measure the signal.

  • Data Analysis: Plot the initial reaction rate (signal) as a function of ATP concentration. Fit the data to the Michaelis-Menten equation to determine the Kₘ value.

Protocol 3: Z'-Factor Determination for Assay Robustness

Objective: To statistically evaluate the quality and robustness of the assay for high-throughput screening (HTS). A Z'-factor > 0.5 indicates an excellent and reliable assay.[17][18]

Methodology:

  • Prepare controls: Set up multiple replicates of positive controls (full kinase activity, e.g., with DMSO vehicle) and negative controls (no kinase activity, e.g., with a potent inhibitor or without enzyme).

  • Run the assay: Perform the assay under the optimized conditions (enzyme concentration, incubation time, ATP and substrate concentrations).

  • Calculate Z'-factor: Use the following formula:

    Z' = 1 - (3 * (σp + σn)) / |μp - μn|

    Where:

    • μp = mean of the positive control

    • σp = standard deviation of the positive control

    • μn = mean of the negative control

    • σn = standard deviation of the negative control

IV. References

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. --INVALID-LINK--

  • Promega Corporation. (n.d.). Optimizing Kinase Assays for Ultrahigh-Throughput Profiling Using the Kinase-Glo® Plus Assay. Promega Notes 93. --INVALID-LINK--

  • Carna Biosciences. (n.d.). The significance of ATP concentration in cell-free and cell-based assays. --INVALID-LINK--

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. --INVALID-LINK--

  • BellBrook Labs. (2025, November 3). What Makes a Kinase Assay Reliable for Screening Inhibitors. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Troubleshooting PD-224378 In Vitro Assay Variability. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Best Practices for Kinase Inhibitor Experiments. --INVALID-LINK--

  • Srivastava, A. K. (1985). Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide. Biochemical and Biophysical Research Communications, 126(3), 1042–1047. --INVALID-LINK--

  • Kinase Logistics Europe. (n.d.). ATP concentration. --INVALID-LINK--

  • ResearchGate. (n.d.). Optimization of the kinase reaction conditions and determination of apparent Km of substrates. --INVALID-LINK--

  • BenchChem. (2025, December). Technical Support Center: Kinase Assay Variability and Reproducibility. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Optimizing ATP in Kinase Assays. --INVALID-LINK--

  • BMG LABTECH. (2020, September 1). Kinase assays. --INVALID-LINK--

  • Promega Corporation. (2005). Choosing the Best Kinase Assay to Meet Your Research Needs. Cell Notes, 13. --INVALID-LINK--

  • Klink, T. A., et al. (2009). The challenge of selecting protein kinase assays for lead discovery optimization. Expert Opinion on Drug Discovery, 4(4), 365–379. --INVALID-LINK--

  • Galanis, A., et al. (2016). Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. PLoS ONE, 11(5), e0155013. --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Minimizing Variability in CK2-IN-4 Assays. --INVALID-LINK--

  • Kiss, Z., et al. (1989). The activation of inactive membrane-associated protein kinase C is associated with DMSO-induced erythroleukemia cell differentiation. Carcinogenesis, 10(11), 2093–2097. --INVALID-LINK--

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. --INVALID-LINK--

  • Inglese, J., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. --INVALID-LINK--

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8753. --INVALID-LINK--

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8753. --INVALID-LINK--

  • SignalChem Biotech. (2025, September 2). 3 Overlooked Factors About Kinases in Drug Discovery. The Daily Scientist. --INVALID-LINK--

  • Lebouvier, T., et al. (2012). Dimethyl Sulfoxide Induces Both Direct and Indirect Tau Hyperphosphorylation. PLoS ONE, 7(6), e39861. --INVALID-LINK--

  • ResearchGate. (n.d.). DMSO inhibits MAP kinase activation. --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Validation of Kinases. --INVALID-LINK--

  • BenchChem. (2025). Trk-IN-26 assay variability and reproducibility. --INVALID-LINK--

  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells. --INVALID-LINK--

  • Fabbro, D., et al. (2015). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 468(3), 375–381. --INVALID-LINK--

  • AssayQuant Technologies, Inc. (n.d.). Real-Time Protein Kinase Activity Assays in Complex Biological Samples. --INVALID-LINK--

  • Lab Pro Inc. (n.d.). The Importance of High-Quality Reagents in Accurate Experimental Results. --INVALID-LINK--

  • S. S. S. Chimica. (2024, May 7). Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy. --INVALID-LINK--

References

How to remove palladium catalyst from pyrazolo[4,3-b]pyridine product

Author: BenchChem Technical Support Team. Date: January 2026

Efficient Removal of Palladium Catalyst from Pyrazolo[4,3-b]pyridine Products

This guide is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and detailed protocols for removing residual palladium from pyrazolo[4,3-b]pyridine products. Given the importance of this structural motif in medicinal chemistry and the stringent limits on metal impurities in active pharmaceutical ingredients (APIs), efficient palladium removal is a critical step in the synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to remove palladium from my pyrazolo[4,3-b]pyridine product?

The nitrogen-rich pyrazolo[4,3-b]pyridine core can chelate with palladium, forming stable complexes that are difficult to break apart. This interaction can lead to high levels of residual palladium in your final product, even after standard workup procedures.

Q2: What are the most common methods for removing residual palladium?

The most prevalent methods for palladium removal include:

  • Adsorption: Using solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.

  • Crystallization: Purifying the final product through crystallization, which can leave the palladium impurities behind in the mother liquor.[1]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[2]

  • Chromatography: Utilizing techniques like column chromatography to separate the desired compound from the palladium catalyst.[2]

Q3: How do I choose the best palladium removal method for my pyrazolo[4,3-b]pyridine?

The optimal method depends on several factors:

  • The nature of your pyrazolo[4,3-b]pyridine: Consider its solubility, stability, and potential to chelate with palladium.

  • The form of the palladium residue: Is it homogeneous (dissolved) or heterogeneous (solid)?

  • The desired level of purity: The acceptable palladium concentration in your final product will dictate the necessary rigor of the purification method. For APIs, this is typically very low, often in the parts-per-million (ppm) range.[3]

Q4: What are the acceptable limits for palladium in active pharmaceutical ingredients (APIs)?

Regulatory bodies like the International Council for Harmonisation (ICH) have set strict limits for elemental impurities in APIs. For palladium, the permitted daily exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of around 10 ppm in the final API.[4]

Troubleshooting Guide

This section addresses specific issues you might encounter during the palladium removal process for your pyrazolo[4,3-b]pyridine product.

Issue Potential Cause Troubleshooting Steps
High Palladium Levels After Initial Purification The pyrazolo[4,3-b]pyridine product is strongly coordinated to the palladium catalyst.1. Scavenger Treatment: Employ a palladium scavenger to bind soluble palladium species, followed by filtration. Common scavengers include activated carbon, silica-based scavengers (e.g., thiol or thiourea functionalized), or polymer-bound scavengers.[5] 2. Crystallization: Recrystallization of the final product can be an effective method to reduce palladium levels.[1]
Significant Product Loss During Purification The chosen purification method may have a high affinity for the pyrazolo[4,3-b]pyridine compound, leading to co-adsorption with the palladium. This is a known issue with some types of activated carbon.[5]1. Optimize Scavenger Loading: Use the minimum effective amount of scavenger. A screening experiment can determine the optimal ratio of scavenger to crude product. 2. Alternative Scavengers: Test different types of scavengers. Silica-based scavengers may offer higher selectivity for palladium over the product compared to activated carbon.[6] 3. Solvent Washes: After scavenger treatment, wash the solid scavenger with a solvent in which the product is highly soluble but the palladium-scavenger complex is not, to recover adsorbed product.
Inconsistent Palladium Removal from Batch to Batch The speciation of the palladium catalyst may vary between batches, affecting the efficiency of the chosen removal method.1. Controlled Reaction Quench: Standardize the reaction quenching procedure to ensure a consistent form of palladium at the start of the purification process. 2. Pre-treatment: Consider a pre-treatment step, such as a mild oxidation or reduction, to convert the palladium into a single, more easily removed species.

Experimental Protocols

Here are detailed, step-by-step methodologies for common palladium removal techniques.

Protocol 1: Palladium Removal Using Scavenger Resins

This protocol describes the use of solid-supported scavengers to remove soluble palladium species.

Diagram of Scavenger Resin Workflow

Scavenger_Workflow cluster_0 Palladium Removal with Scavenger Resin Crude Product Crude Product Dissolution Dissolution Crude Product->Dissolution Dissolve in suitable solvent Scavenger Addition Scavenger Addition Dissolution->Scavenger Addition Add scavenger resin Stirring Stirring Scavenger Addition->Stirring Agitate for 1-18h Filtration Filtration Stirring->Filtration Remove scavenger Purified Product Purified Product Filtration->Purified Product Concentrate filtrate

Caption: Workflow for palladium removal using scavenger resins.

Methodology:

  • Dissolution: Dissolve the crude pyrazolo[4,3-b]pyridine product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).

  • Scavenger Addition: Add the selected scavenger resin (e.g., thiol-functionalized silica gel) to the solution. The amount of scavenger will depend on the initial palladium concentration and the scavenger's capacity, but a common starting point is 4-8 molar equivalents relative to the palladium.[4]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.

  • Washing: Wash the filter cake with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique to confirm the removal efficiency.[7][8]

Protocol 2: Palladium Removal Using Activated Carbon

Activated carbon is a cost-effective and often highly effective adsorbent for palladium removal.[9]

Diagram of Activated Carbon Workflow

Activated_Carbon_Workflow cluster_1 Palladium Removal with Activated Carbon Crude Solution Crude Solution Add Carbon Add Carbon Crude Solution->Add Carbon Add activated carbon Stir Stir Add Carbon->Stir Agitate Filter Filter Stir->Filter Filter through Celite Pure Solution Pure Solution Filter->Pure Solution Collect filtrate

Caption: Workflow for palladium removal using activated carbon.

Methodology:

  • Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).

  • Addition of Activated Carbon: Add a suitable grade of activated carbon (typically 5-20 wt% relative to the crude product).

  • Stirring: Stir the suspension at room temperature or an elevated temperature (e.g., 45 °C) for a specified period (e.g., 1.5-18 hours).[10]

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.

  • Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.

  • Concentration: Concentrate the filtrate to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content.[11][12]

Selecting the Right Approach: A Decision Guide

The choice of palladium removal technique is highly dependent on the specific context of your synthesis. The following decision tree provides a general guideline for selecting an appropriate method.

Decision_Tree Start High Pd Content in Crude Product Hetero Is the Pd catalyst heterogeneous (e.g., Pd/C)? Start->Hetero Homo Is the Pd catalyst homogeneous? Hetero->Homo No Filter Simple Filtration through Celite Hetero->Filter Yes Screen Screen Scavengers (Carbon, Silica-Thiol, etc.) Homo->Screen Yes Crystallize Attempt Crystallization Homo->Crystallize Product is crystalline Analyze Analyze Pd Content (ICP-MS) Filter->Analyze Optimize Optimize Scavenger Type and Loading Screen->Optimize Combine Combine Scavenging and Crystallization Crystallize->Combine Pd still high Crystallize->Analyze Optimize->Analyze Combine->Analyze

Caption: Decision tree for selecting a palladium removal method.

References

Characterization of unexpected byproducts in pyrazolo[4,3-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of pyrazolo[4,3-b]pyridines. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this important heterocyclic scaffold. Here, we address common challenges, with a specific focus on the identification and mitigation of unexpected byproducts. The guidance provided is based on peer-reviewed literature and established best practices in synthetic and analytical chemistry.

Troubleshooting Guide

This section addresses specific, field-reported issues in a problem-and-solution format. We delve into the root causes of these challenges and provide actionable, step-by-step protocols to overcome them.

Problem 1: An unexpected, major byproduct appears in a Japp-Klingemann-based synthesis.

Scenario: You are following a synthetic route starting from a 2-chloro-3-nitropyridine, proceeding through an SNAr reaction and a modified Japp-Klingemann reaction to form the pyrazolo[4,3-b]pyridine core. However, alongside your target compound, you isolate a significant byproduct with the same mass but a distinctly different NMR spectrum.

Probable Cause: Base-Induced C→N Acetyl Group Migration.

In syntheses utilizing a Japp-Klingemann approach on a pyridinyl keto ester intermediate, the base used to induce deacylation and cyclization can trigger an unintended rearrangement. A well-documented instance involves the migration of an acetyl group from a carbon atom to a nitrogen atom within the hydrazone intermediate.[1][2] This intramolecular rearrangement competes with the desired cyclization, leading to a stable, isomeric byproduct that can be difficult to separate from the target molecule.

Diagnostic Workflow:

  • Initial Check (TLC/LC-MS): The target product and the byproduct may have very similar Rf values. An LC-MS analysis is critical and will likely show two peaks with identical mass-to-charge ratios (M+H)+, confirming they are isomers.

  • Structural Confirmation (NMR): The key to identification lies in careful analysis of 1H and 13C NMR spectra. The rearranged product often exhibits significant chemical shift changes for protons and carbons near the site of migration. 2D NMR experiments (COSY, HSQC, HMBC) are essential for unambiguous assignment. For example, in one reported case, the rearranged byproduct was isolated and its structure confirmed by X-ray crystallography.[2]

  • Mechanistic Insight: The use of milder nucleophilic bases, such as secondary amines (e.g., pyrrolidine) or DBU, can still lead to this rearrangement, while stronger bases like NaOH may introduce other side reactions, such as ester hydrolysis.[1]

Mitigation Strategies & Protocols:

  • Optimize Base and Temperature: The choice of base is critical. While pyrrolidine is often used, its concentration and the reaction temperature can influence the ratio of desired product to rearranged byproduct.

    • Recommendation: Screen milder, non-nucleophilic bases like DBU or DABCO at lower temperatures (e.g., 0 °C to room temperature) and monitor the reaction closely by TLC or LC-MS to find a kinetic window that favors the desired cyclization over the rearrangement.

  • Modify the Substrate: If possible, altering the acyl group on the keto ester intermediate can prevent the migration. Replacing the acetyl group with one that is more sterically hindered or electronically less prone to migration may be a viable, albeit more synthetically intensive, solution.

.

Troubleshooting Workflow for Unexpected Isomers

G cluster_0 Phase 1: Detection & Initial Analysis cluster_1 Phase 2: Isolation & Characterization cluster_2 Phase 3: Mitigation start Unexpected spot on TLC or peak in crude LC-MS ms_check Run ESI-MS analysis on crude mixture start->ms_check isomer_confirm Confirm byproduct has same mass as expected product (Isomer Alert!) ms_check->isomer_confirm isolate Isolate byproduct using flash column chromatography (shallow gradient recommended) isomer_confirm->isolate nmr Acquire high-resolution spectra: 1H, 13C, DEPT, COSY, HSQC, HMBC isolate->nmr structure Elucidate structure. Compare shifts to expected product. Look for key HMBC correlations. nmr->structure optimize Systematically optimize reaction: - Base (type, equivalents) - Temperature - Solvent structure->optimize monitor Monitor optimization reactions by LC-MS to quantify product:byproduct ratio optimize->monitor finalize Implement optimized conditions for scale-up monitor->finalize

Caption: A systematic workflow for identifying and mitigating isomeric byproducts.

Problem 2: My reaction produces a mixture of regioisomers that are inseparable.

Scenario: You are performing a cyclocondensation reaction to form the pyridine ring onto a pre-existing, unsymmetrically substituted aminopyrazole. Your final product is a mixture of two isomers, for example, the 4-substituted vs. the 6-substituted pyrazolo[4,3-b]pyridine, which co-elute during chromatography.

Probable Cause: Low Regioselectivity in Pyridine Ring Annulation.

When an unsymmetrical pyrazole is reacted with an unsymmetrical 1,3-dicarbonyl compound or its equivalent, two different cyclization pathways are possible.[3] The relative electrophilicity of the two carbonyl groups and the nucleophilicity of the atoms in the pyrazole ring dictate the product ratio. If these factors are not sufficiently differentiated, a mixture of regioisomers is often obtained.[3][4] Distinguishing between these isomers can be challenging as their NMR spectra are often very similar.[3]

Diagnostic and Mitigation Strategies:

  • Use Symmetrical Reagents: The simplest solution is to design the synthesis using a symmetrical 1,3-dicarbonyl compound if the target structure allows. This eliminates any possibility of forming regioisomers.

  • Enhance Electrophilicity Differences: If an unsymmetrical dicarbonyl compound is necessary, choose one with highly differentiated carbonyl groups. For example, using a β-ketoester where one carbonyl is a ketone and the other is an ester generally provides good selectivity, as the ketone is significantly more electrophilic.[3] A classic example is the use of 1,1,1-trifluoropentane-2,4-dione, where the carbonyl adjacent to the CF3 group is much more reactive.[3][4]

  • Control Reaction Conditions: In some cases, reaction conditions can influence regioselectivity.

    • Catalyst: Lewis or Brønsted acid catalysts can selectively activate one electrophilic site over another. A screening of catalysts (e.g., PTSA, ZrCl4, Sc(OTf)3) is recommended.

    • Temperature: Lowering the reaction temperature can sometimes enhance the selectivity of the kinetically favored product.

.

Mechanism of Regioisomer Formation

G cluster_Precursors Unsymmetrical Precursors cluster_Products Regioisomeric Products Aminopyrazole 5-Aminopyrazole (R1 ≠ H) Pathway_A Pathway A Aminopyrazole->Pathway_A Pathway_B Pathway B Aminopyrazole->Pathway_B Dicarbonyl 1,3-Dicarbonyl (R2 ≠ R3) Dicarbonyl->Pathway_A Dicarbonyl->Pathway_B Product_A Regioisomer 1 Pathway_A->Product_A Attack at Carbonyl 1 Product_B Regioisomer 2 Pathway_B->Product_B Attack at Carbonyl 2

Caption: Competing reaction pathways leading to a mixture of regioisomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for constructing the pyrazolo[4,3-b]pyridine core?

There are two main retrosynthetic approaches:

  • Annulation of a Pyrazole Ring onto a Pyridine Core: This is a very common method. It typically starts with a functionalized pyridine, such as a 2-chloro-3-aminopyridine or a 2-chloro-3-nitropyridine.[1] The pyrazole ring is then constructed in subsequent steps, for instance, via a Japp-Klingemann reaction followed by intramolecular SNAr cyclization.[1][2]

  • Annulation of a Pyridine Ring onto a Pyrazole Core: This strategy begins with a substituted pyrazole, typically a 4-amino-5-functionalized pyrazole.[1] The pyridine ring is then built upon this scaffold through cyclocondensation reactions with 1,3-dicarbonyl compounds or their equivalents.[3][4]

Q2: My purification by silica gel chromatography is failing. What are my options?

Pyrazolo[4,3-b]pyridines can be quite polar and may exhibit strong interactions with silica gel, leading to poor separation and tailing.

  • Alternative Stationary Phases: Consider using alumina (basic or neutral) or reverse-phase chromatography (C18) for difficult separations.

  • Solvent System Modifiers: If using silica, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia (in MeOH) to your mobile phase can significantly improve peak shape by neutralizing acidic silica sites.

  • Recrystallization: If your product is a solid and of sufficient purity (>90%), recrystallization is an excellent and scalable purification method. A screening of common solvents (e.g., ethanol, ethyl acetate, hexanes, or mixtures thereof) is recommended.

Q3: What are the key NMR signals to look for to confirm the pyrazolo[4,3-b]pyridine structure?

While the exact chemical shifts are highly dependent on substituents, some general features are:

  • 1H NMR: You will observe characteristic signals for the protons on the pyridine ring, typically in the aromatic region (δ 7.0-9.5 ppm). The coupling constants (J-values) between these protons are diagnostic of their relative positions.

  • 13C NMR: The carbon signals for the fused ring system will appear in the aromatic region (typically δ 110-160 ppm). 13C NMR, in conjunction with DEPT experiments, is particularly powerful for differentiating regioisomers, as the chemical shifts of the bridgehead carbons and substituted carbons are sensitive to the local electronic environment.[5]

  • HMBC: A 2D Heteronuclear Multiple Bond Correlation (HMBC) experiment is invaluable. It will show correlations between protons and carbons that are 2 or 3 bonds away. This allows you to "walk" around the molecule and unambiguously confirm the connectivity of the fused ring system.

Protocols

Protocol 1: Systematic Characterization of an Unknown Byproduct

This protocol outlines a systematic approach to identify an unknown impurity observed during reaction monitoring.

  • Preliminary Analysis (LC-MS): a. Dilute a sample of the crude reaction mixture in a suitable solvent (e.g., MeOH or ACN). b. Inject onto an LC-MS system using a standard gradient (e.g., 5-95% ACN in water with 0.1% formic acid). c. Obtain the mass spectrum for the unknown peak. Determine its (M+H)+ and compare it to the expected product and potential side products (e.g., starting materials, hydrolyzed intermediates, isomers).

  • Isolation (Chromatography): a. Concentrate the crude reaction mixture onto a small amount of silica gel. b. Perform flash column chromatography. Use a shallow gradient of a carefully selected solvent system (e.g., hexanes/ethyl acetate or DCM/MeOH) to achieve baseline separation of the byproduct from the desired product and other impurities. c. Collect fractions and analyze by TLC to pool the pure byproduct.

  • Structure Elucidation (NMR & HRMS): a. Prepare a sample of the isolated, pure byproduct (~5-10 mg) in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6). b. Acquire High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass and allow for the determination of the elemental formula. c. Acquire 1D NMR Spectra: i. 1H NMR (for proton environment and coupling). ii. 13C NMR (for carbon count and type). iii. DEPT-135 (to differentiate CH/CH3 from CH2 carbons). d. Acquire 2D NMR Spectra: i. COSY (Correlation Spectroscopy): To identify 1H-1H coupling networks. ii. HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to the carbons they are attached to. iii. HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is often the most critical experiment for confirming the overall scaffold and substituent positions. e. Data Analysis: Integrate all data (HRMS, 1D, and 2D NMR) to propose and confirm the structure of the byproduct.

Data Summary

Table 1: Influence of Base on a Japp-Klingemann/Cyclization Reaction.

BaseTemperature (°C)Key ObservationOutcomeReference
NaOH / MeONaRT - 40Notable side reactions with ester groups observed.Impractical for clean conversion.[1]
DABCO40Clean reaction, but formation of an unknown byproduct (5a').Mixture of product and isomer.[1]
Pyrrolidine40Formation of desired product along with varying amounts of byproduct (5a').Mixture of product and isomer.[1]

References

Technical Support Center: Synthesis of 5-Substituted Pyrazolo[4,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrazolo[4,3-b]pyridine scaffold is a significant pharmacophore due to its structural similarity to purines, leading to a wide range of biological activities.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource on alternative synthetic routes to 5-substituted pyrazolo[4,3-b]pyridines. It addresses common experimental challenges through detailed troubleshooting guides and frequently asked questions, ensuring scientific integrity and practical applicability.

I. Core Synthetic Strategies & Troubleshooting

The synthesis of the pyrazolo[4,3-b]pyridine core can be broadly approached from two main retrosynthetic disconnections: annulation of a pyridine ring onto a pre-formed pyrazole, or construction of the pyrazole ring onto a substituted pyridine. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern.

Route A: Pyridine Ring Annulation on a Pyrazole Precursor

This classical approach typically involves the cyclocondensation of a 4-aminopyrazole derivative with a suitable three-carbon electrophilic synthon.

Question 1: I am attempting the cyclocondensation of a 4-aminopyrazole-5-carbaldehyde with an active methylene compound, but I'm observing very low yields and a complex mixture of byproducts. What could be the issue?

Answer: Low yields and complex reaction mixtures in this route often stem from the inherent instability of 4-aminopyrazole-5-carbaldehydes.[1][2] Here’s a systematic approach to troubleshoot this issue:

  • Aldehyde Instability: These aldehydes are prone to self-condensation and degradation, especially under harsh reaction conditions.

    • Recommendation: It is highly recommended to use the aldehyde immediately after its preparation. If storage is necessary, keep it under an inert atmosphere at low temperatures. Consider using an N-protected form of the aminopyrazole, such as a Boc-protected amine, which can enhance stability.[2] The protecting group can be removed in a subsequent step.

  • Reaction Conditions: The choice of catalyst and solvent is critical.

    • Recommendation: Start with milder reaction conditions. For instance, using a catalytic amount of a base like piperidine or pyrrolidine in a protic solvent such as ethanol at reflux is a good starting point. If the reaction does not proceed, a stronger base like sodium ethoxide can be cautiously employed. However, be aware that stronger bases can promote side reactions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to avoid prolonged reaction times that can lead to product degradation.

  • Purity of Starting Materials: Impurities in either the aminopyrazole or the active methylene compound can significantly impact the reaction outcome.

    • Recommendation: Ensure the purity of your starting materials through appropriate purification techniques like recrystallization or column chromatography before proceeding with the reaction.

Question 2: I am trying to synthesize a 5-substituted pyrazolo[4,3-b]pyridine using a substituted malononitrile, but I am getting a mixture of regioisomers. How can I control the regioselectivity?

Answer: Regioselectivity is a common challenge when using unsymmetrical reagents. The formation of the desired isomer depends on the relative reactivity of the functional groups.

  • Understanding the Mechanism: The reaction proceeds through an initial Knoevenagel condensation followed by cyclization. The regioselectivity is determined by which nitrile group participates in the cyclization.

  • Steric and Electronic Effects: The steric bulk and electronic nature of the substituent on the malononitrile can influence the regiochemical outcome.

    • Recommendation: While systematic studies on this specific reaction are limited, you can draw parallels from related condensations. A bulkier substituent may favor the formation of one regioisomer over the other due to steric hindrance in the transition state. Experimenting with different solvents of varying polarity can also influence the regioselectivity by differentially solvating the transition states.

  • Spectroscopic Analysis: Differentiating between the regioisomers is crucial.

    • Recommendation: Utilize advanced NMR techniques such as 2D NOESY or HMBC to establish the connectivity and spatial relationships between the protons and carbons in your product, which will allow for unambiguous structure elucidation. In some cases, single-crystal X-ray diffraction may be necessary for definitive proof of structure. Mass spectrometry with isotopic labeling can also be a powerful tool for identifying regioisomers.

Route B: Pyrazole Ring Annulation on a Pyridine Precursor

This alternative approach involves constructing the pyrazole ring onto a pre-functionalized pyridine. A particularly effective method is the one-pot synthesis from 2-chloro-3-nitropyridines.[1][3]

Question 1: I am following the one-pot procedure from a 2-chloro-3-nitropyridine, but the reaction is sluggish and gives a low yield of the desired pyrazolo[4,3-b]pyridine. What are the critical parameters to optimize?

Answer: This one-pot reaction involves a sequence of steps: a nucleophilic aromatic substitution (SNA_r_), a modified Japp-Klingemann reaction, and a cyclization. Each step has its own critical parameters.

  • SNA_r_ Step: The initial substitution of the chloride with a carbanion is often the slowest step.

    • Recommendation: Ensure your reagents are anhydrous, as moisture can quench the carbanion. The choice of base is also important; sodium hydride (NaH) is commonly used and should be of good quality. The reaction temperature for this step can be gently heated (e.g., to 40-50 °C) to facilitate the reaction, but be cautious of potential side reactions at higher temperatures.

  • Japp-Klingemann Reaction and Cyclization: The success of this phase depends on the efficiency of the azo-coupling and subsequent cyclization.

    • Recommendation: The arenediazonium salt used should be freshly prepared or of high quality. The choice of base for the cyclization step is crucial. While the original protocol may suggest a specific base, you may need to screen other bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or a milder secondary amine to optimize the cyclization and minimize side reactions.[1]

  • Monitoring the Reaction: A one-pot reaction requires careful monitoring to ensure each step proceeds as expected.

    • Recommendation: Use TLC to monitor the consumption of the starting materials and the appearance of key intermediates and the final product. This will help you determine the optimal reaction time for each stage.

Question 2: During the workup of my reaction from a 2-chloro-3-nitropyridine, I am having trouble purifying the final product. It seems to be contaminated with a persistent impurity. What could this be and how can I remove it?

Answer: A known side reaction in this synthesis is the formation of an N-acetyl hydrazone intermediate, which can sometimes be isolated.[1] This intermediate may not fully cyclize to the desired pyrazolo[4,3-b]pyridine.

  • Identification of the Byproduct: This byproduct can be identified by careful analysis of your NMR and mass spectrometry data. The presence of an N-acetyl group will be evident in the 1H NMR spectrum.

  • Promoting Complete Cyclization:

    • Recommendation: If you suspect the presence of the uncyclized intermediate, you can try to force the cyclization to completion by resubjecting the crude product to the reaction conditions for a longer period or at a slightly elevated temperature.

  • Purification Strategies: Pyrazolo[4,3-b]pyridines are often polar compounds.

    • Recommendation: Column chromatography on silica gel is the most common purification method. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is generally effective. If your compound is highly polar, you may need to use a more polar solvent system, such as dichloromethane/methanol. Recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) can also be a very effective method for obtaining highly pure material.

II. Alternative Synthetic Routes to 5-Substituted Pyrazolo[4,3-b]pyridines

Directly installing substituents at the 5-position can be challenging. Here are some alternative strategies:

A. Synthesis from 4-Substituted Pyridine Precursors

A logical approach is to start with a pyridine derivative that already bears the desired substituent at the 4-position (which will become the 5-position of the pyrazolo[4,3-b]pyridine).

Example: The synthesis of a 5-aryl-pyrazolo[4,3-b]pyridine could start from a 2-chloro-4-aryl-3-nitropyridine using the one-pot procedure described in Route B.

B. Post-Synthetic Modification at C5

If a suitable 5-halo-pyrazolo[4,3-b]pyridine can be synthesized, palladium-catalyzed cross-coupling reactions offer a powerful tool for introducing a wide variety of substituents at this position.

  • Suzuki-Miyaura Coupling: For the introduction of aryl or heteroaryl groups.

  • Buchwald-Hartwig Amination: For the introduction of amino groups.

  • Sonogashira Coupling: For the introduction of alkynyl groups.

Challenge: The synthesis of the 5-halo-pyrazolo[4,3-b]pyridine precursor can be non-trivial. This may require a multi-step synthesis starting from a suitably substituted pyridine.

III. Frequently Asked Questions (FAQs)

Q1: What is the key difference between pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine, and how can I ensure I have synthesized the correct isomer?

A1: The key difference lies in the fusion of the pyrazole and pyridine rings. In pyrazolo[4,3-b]pyridine, the pyrazole ring is fused across the C4-C3 bond of the pyridine, while in pyrazolo[3,4-b]pyridine, it is fused across the C3-C4 bond. This seemingly small difference can have a significant impact on the biological activity. The most definitive way to confirm the isomer is through single-crystal X-ray crystallography. Spectroscopic methods, particularly 2D NMR techniques like HMBC and NOESY, are invaluable for establishing the connectivity and confirming the regiochemistry of your product.

Q2: My final 5-substituted pyrazolo[4,3-b]pyridine is a highly polar, amorphous solid that is difficult to purify by column chromatography. Are there any alternative purification techniques?

A2: Highly polar compounds can indeed be challenging to purify. Here are a few suggestions:

  • Reverse-Phase Chromatography: If your compound is soluble in polar solvents like methanol or acetonitrile, reverse-phase column chromatography (using a C18-functionalized silica gel) can be a very effective alternative to normal-phase chromatography.

  • Preparative HPLC: For small quantities of material, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent separation and high purity.

  • Salt Formation and Recrystallization: If your molecule has a basic nitrogen atom, you can try forming a salt (e.g., with HCl or trifluoroacetic acid). The resulting salt may have different solubility properties and could be more amenable to recrystallization.

Q3: Can I use microwave-assisted synthesis to accelerate the formation of pyrazolo[4,3-b]pyridines?

A3: Yes, microwave-assisted organic synthesis can often significantly reduce reaction times and improve yields in the synthesis of heterocyclic compounds. The focused heating provided by microwaves can accelerate slow reactions and sometimes lead to cleaner reaction profiles. However, it is important to carefully optimize the reaction conditions (temperature, time, and power) for each specific reaction, as overheating can lead to decomposition.

IV. Detailed Experimental Protocols

Protocol 1: One-Pot Synthesis of Ethyl 1-Aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates from 2-Chloro-3-nitropyridines[1]

This protocol is adapted from the work of Nikol'skiy et al. and provides a reliable method for the synthesis of a range of substituted pyrazolo[4,3-b]pyridines.

Step 1: Formation of the Pyridinyl Keto Ester Anion

  • To a stirred suspension of sodium hydride (60% in mineral oil, 1.2 eq.) in anhydrous THF, add ethyl acetoacetate (1.0 eq.) dropwise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Allow the mixture to warm to room temperature and stir for 15 minutes.

  • Add the corresponding 2-chloro-3-nitropyridine (1.0 eq.) portion-wise.

  • Heat the reaction mixture to 40 °C and stir for 2-6 hours, monitoring the reaction progress by TLC.

Step 2: Japp-Klingemann Reaction and Cyclization

  • Cool the reaction mixture to room temperature.

  • Add the appropriate aryldiazonium tosylate (1.1 eq.) followed by pyridine (1.0 eq.).

  • Stir the reaction mixture at room temperature for 5-60 minutes (monitor by TLC).

  • Add pyrrolidine (4.0 eq.) and stir the reaction mixture at 40 °C for another 15-90 minutes (monitor by TLC).

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and pour it into 1N hydrochloric acid.

  • Extract the aqueous layer with chloroform or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexanes and ethyl acetate) to afford the desired 5-substituted pyrazolo[4,3-b]pyridine.

Table 1: Representative Examples of 5-Substituted Pyrazolo[4,3-b]pyridines Synthesized via Protocol 1

EntryAryldiazonium Salt5-SubstituentYield (%)
14-Fluorophenyl5-(4-Fluorophenyl)76
22-Methyl-4-nitrophenyl5-(2-Methyl-4-nitrophenyl)73
34-Bromophenyl5-(4-Bromophenyl)83

Yields are based on the starting 2-chloro-3-nitropyridine.

V. Visualizing Synthetic Pathways

Diagram 1: General Synthetic Routes to Pyrazolo[4,3-b]pyridines

G cluster_0 Route A: Pyridine Ring Annulation cluster_1 Route B: Pyrazole Ring Annulation 4-Aminopyrazole 4-Aminopyrazole Pyrazolo[4,3-b]pyridine_A Pyrazolo[4,3-b]pyridine 4-Aminopyrazole->Pyrazolo[4,3-b]pyridine_A Cyclocondensation 3-Carbon Synthon 3-Carbon Synthon 3-Carbon Synthon->Pyrazolo[4,3-b]pyridine_A Substituted Pyridine Substituted Pyridine Pyrazolo[4,3-b]pyridine_B Pyrazolo[4,3-b]pyridine Substituted Pyridine->Pyrazolo[4,3-b]pyridine_B Cyclization Hydrazine Hydrazine Hydrazine->Pyrazolo[4,3-b]pyridine_B

Caption: Overview of the two primary synthetic strategies for the pyrazolo[4,3-b]pyridine core.

Diagram 2: Troubleshooting Workflow for Low Yields

G start Low Yield Observed purity Check Starting Material Purity start->purity purity->start If impure, purify & repeat conditions Optimize Reaction Conditions (Temperature, Time, Catalyst) purity->conditions If pure stability Assess Starting Material Stability conditions->stability If no improvement workup Review Work-up & Purification conditions->workup If improvement stability->start If unstable, use protective groups end end workup->end Successful Optimization

Caption: A decision tree for troubleshooting low-yielding reactions in pyrazolo[4,3-b]pyridine synthesis.

VI. References

  • Nikol'skiy, V. V., Minyaev, M. E., Bastrakov, M. A., & Starosotnikov, A. M. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1569. --INVALID-LINK--

  • Request PDF. (n.d.). Synthesis of 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives and annulation of imidazole and pyrimidine rings thereto. ResearchGate. --INVALID-LINK--

  • Nikol'skiy, V. V., Minyaev, M. E., Bastrakov, M. A., & Starosotnikov, A. M. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. ResearchGate. --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to Suzuki and Stille Coupling for the Functionalization of 3-Iodo-pyrazolo[4,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[4,3-b]pyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant biological activity.[1][2] The targeted functionalization of this heterocycle is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutics. The carbon-carbon bond formation at the 3-position is a critical step in the elaboration of these molecules. Among the plethora of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings are two of the most powerful and widely employed methods.[3]

This guide provides a detailed, data-driven comparison of the Suzuki and Stille couplings for the specific application of functionalizing 3-iodo-pyrazolo[4,3-b]pyridines. By examining the mechanistic nuances, reaction performance, and practical considerations of each method, this document aims to equip researchers with the insights needed to make informed decisions for their synthetic strategies.

Mechanistic Overview: A Tale of Two Transmetalations

Both Suzuki and Stille couplings are palladium-catalyzed reactions that follow a similar catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The primary distinction lies in the nature of the organometallic reagent used in the transmetalation step.[5]

  • Suzuki Coupling: Employs organoboron reagents, typically boronic acids or their esters. A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[6]

  • Stille Coupling: Utilizes organotin reagents (stannanes). The transmetalation step in Stille coupling generally does not require a base, which can be advantageous for base-sensitive substrates.[7]

The choice between these two powerful methods often involves a trade-off between toxicity, functional group tolerance, and reaction robustness.[8]

Coupling_Cycles cluster_suzuki Suzuki Coupling cluster_stille Stille Coupling s_start Pd(0)L_n s_oa Oxidative Addition (Ar-I) s_start->s_oa s_pd_ii Ar-Pd(II)-I-L_n s_oa->s_pd_ii s_trans Transmetalation (R-B(OR')_2 + Base) s_pd_ii->s_trans s_r_pd_ar R-Pd(II)-Ar-L_n s_trans->s_r_pd_ar s_re Reductive Elimination s_r_pd_ar->s_re s_re->s_start Regenerates Catalyst s_end R-Ar s_re->s_end st_start Pd(0)L_n st_oa Oxidative Addition (Ar-I) st_start->st_oa st_pd_ii Ar-Pd(II)-I-L_n st_oa->st_pd_ii st_trans Transmetalation (R-SnR'_3) st_pd_ii->st_trans st_r_pd_ar R-Pd(II)-Ar-L_n st_trans->st_r_pd_ar st_re Reductive Elimination st_r_pd_ar->st_re st_re->st_start Regenerates Catalyst st_end R-Ar st_re->st_end

Caption: Catalytic cycles for Suzuki and Stille coupling.

Head-to-Head Comparison: Performance and Practicality

The selection of a cross-coupling method for the functionalization of 3-iodo-pyrazolo[4,3-b]pyridines hinges on several key factors, from reaction efficiency to the nature of the desired substituents.

Reaction Conditions and Yields

While direct comparative studies on 3-iodo-pyrazolo[4,3-b]pyridines are not extensively documented, data from analogous nitrogen-rich heterocycles provide valuable insights.[9][10]

Suzuki Coupling: Generally offers high yields for a wide range of aryl and heteroaryl boronic acids. The reaction is, however, sensitive to the choice of base and solvent. Strong bases like NaOH or K3PO4 are often employed.[11] Protic solvents or aqueous mixtures are common, which can be a double-edged sword, aiding in the dissolution of the base but potentially leading to protodeboronation of the boronic acid.[12]

Stille Coupling: Often demonstrates excellent yields, particularly with sterically hindered or electronically demanding coupling partners where Suzuki reactions may falter.[13] Stille couplings are typically performed under anhydrous, non-polar conditions. A significant advantage is the frequent circumvention of a strong base, which enhances functional group tolerance.[14] However, the addition of copper(I) salts can sometimes accelerate the reaction.[15]

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron (boronic acids/esters)Organotin (stannanes)
Toxicity Low toxicity of boron reagents and byproductsHigh toxicity of organotin reagents and byproducts[7]
Stability of Reagents Boronic acids can be prone to protodeboronationOrganostannanes are generally stable to air and moisture[8]
Functional Group Tolerance Good, but can be sensitive to strong bases[16]Excellent, tolerates a wide range of functional groups[14]
Reaction Conditions Typically requires a base[6]Often proceeds under neutral conditions
Byproduct Removal Boron byproducts are often water-soluble and easily removedTin byproducts can be difficult to remove[3]
Functional Group Tolerance

The Stille coupling often exhibits superior functional group tolerance due to its typically base-free conditions.[14] This is a critical consideration in multi-step syntheses of complex molecules where sensitive functionalities may be present. While the Suzuki reaction is generally robust, the requisite base can be incompatible with certain functional groups, such as esters, or protons acidic enough to be deprotonated.[4][16]

Substrate Scope

Both methods are versatile; however, some trends have been observed. The Suzuki coupling is exceptionally effective for a vast array of commercially available aryl and heteroaryl boronic acids.[3] The Stille coupling, on the other hand, can be more reliable for coupling partners that are sterically demanding or possess coordinating heteroatoms, which can sometimes interfere with the Suzuki catalytic cycle.[13]

Toxicity and Purification

The most significant drawback of the Stille coupling is the high toxicity of organotin reagents and the difficulty in removing tin-containing byproducts from the reaction mixture.[7][17] This can be a major hurdle, especially in the context of pharmaceutical development where stringent purity requirements are in place. Suzuki coupling, in contrast, utilizes relatively non-toxic boronic acids, and the boron-based byproducts are generally easier to remove during workup and purification.[3]

Experimental Protocols

The following protocols are representative examples for the functionalization of a 3-iodo-pyrazolo[4,3-b]pyridine derivative.

Protocol 1: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - 3-Iodo-pyrazolo[4,3-b]pyridine - Arylboronic acid (1.5 eq) - Pd catalyst (e.g., Pd(PPh3)4, 5 mol%) - Base (e.g., K3PO4, 2 eq) - Solvent (e.g., Dioxane/H2O) degas Degas with N2/Ar reagents->degas heat Heat (e.g., 90-100 °C) Monitor by TLC/LC-MS degas->heat quench Cool to RT Quench with H2O heat->quench extract Extract with organic solvent (e.g., EtOAc) quench->extract purify Dry, concentrate Purify by chromatography extract->purify

Caption: General workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • To a reaction vessel, add the 3-iodo-pyrazolo[4,3-b]pyridine (1.0 equiv), the desired arylboronic acid (1.5 equiv), a palladium catalyst such as Pd(PPh3)4 (0.05 equiv), and a base like K3PO4 (2.0 equiv).

  • Add a degassed solvent system, for example, a 4:1 mixture of dioxane and water.

  • Thoroughly degas the reaction mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Heat the reaction to 90-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Stille Coupling

Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - 3-Iodo-pyrazolo[4,3-b]pyridine - Organostannane (1.2 eq) - Pd catalyst (e.g., Pd(PPh3)4, 5 mol%) - Anhydrous Solvent (e.g., Toluene) degas Degas with N2/Ar reagents->degas heat Heat (e.g., 100-110 °C) Monitor by TLC/LC-MS degas->heat quench Cool to RT Quench with aq. KF (optional) heat->quench extract Extract with organic solvent (e.g., EtOAc) quench->extract purify Dry, concentrate Purify by chromatography extract->purify

Caption: General workflow for Stille coupling.

Step-by-Step Methodology:

  • In a flame-dried reaction vessel, dissolve the 3-iodo-pyrazolo[4,3-b]pyridine (1.0 equiv) and the organostannane reagent (1.2 equiv) in an anhydrous solvent such as toluene.

  • Add the palladium catalyst, for instance, Pd(PPh3)4 (0.05 equiv).

  • Degas the mixture with a stream of nitrogen or argon for 15-20 minutes.

  • Heat the reaction to 100-110 °C, monitoring by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, the reaction mixture can be treated with an aqueous solution of KF to precipitate tin byproducts as insoluble fluorides, which can then be filtered off.

  • Extract the aqueous phase with an organic solvent.

  • Combine the organic layers, dry, and concentrate.

  • Purify the residue via flash column chromatography.

Conclusion and Recommendations

Both Suzuki and Stille couplings are highly effective for the C-3 functionalization of 3-iodo-pyrazolo[4,3-b]pyridines. The choice between them should be guided by the specific requirements of the synthesis.

  • Choose Suzuki Coupling when:

    • Low toxicity and environmentally benign conditions are a priority.

    • A wide variety of commercially available boronic acids are to be screened.

    • The substrate is tolerant to basic conditions.

  • Choose Stille Coupling when:

    • The substrate is sensitive to basic conditions.

    • Sterically hindered or electronically challenging coupling partners are required.

    • High functional group tolerance is paramount for a complex target molecule.

    • The challenges of handling toxic tin reagents and removing their byproducts can be effectively managed.

For initial explorations and library synthesis, the Suzuki-Miyaura coupling is often the recommended first choice due to its favorable environmental profile, the vast commercial availability of reagents, and generally simpler purification procedures.[3] However, the Stille coupling remains an indispensable tool for challenging substrates where the Suzuki reaction may prove inadequate, provided that the necessary precautions for handling and purification are taken.[14]

References

A Comparative Guide to 5-Substituted Pyrazolo[4,3-b]pyridine Kinase Inhibitors: A Deep Dive into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Drug Discovery Community

As a Senior Application Scientist, this guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-substituted pyrazolo[4,3-b]pyridine kinase inhibitors. While the pyrazolo[4,3-b]pyridine scaffold is a promising framework for the development of novel kinase inhibitors, it is notably less explored than its isomeric counterpart, pyrazolo[3,4-b]pyridine. This guide will synthesize the available data on the pyrazolo[4,3-b]pyridine core, drawing comparisons with the more extensively studied pyrazolo[3,4-b]pyridine scaffold to illuminate potential avenues for drug design and optimization.

The Pyrazolopyridine Scaffold: A Privileged Structure in Kinase Inhibition

The pyrazolopyridine core is a recurring motif in kinase inhibitor design, acting as a bioisosteric replacement for the purine ring of ATP. This allows these compounds to competitively bind to the ATP-binding site of a wide array of kinases, which are crucial regulators of cellular processes and established targets in oncology and inflammatory diseases. The isomeric forms of pyrazolopyridine, including the [4,3-b] and [3,4-b] ring systems, offer distinct electronic and steric properties that can be exploited to achieve desired potency and selectivity.

Decoding the Structure-Activity Relationship at the 5-Position

The substitution pattern at the 5-position of the pyrazolo[4,3-b]pyridine ring system is a critical determinant of a compound's inhibitory activity and selectivity profile. While comprehensive SAR studies for this specific scaffold are limited, we can extrapolate from the extensive research on the isomeric pyrazolo[3,4-b]pyridines to guide our analysis.

Comparison of 5-Aryl and 5-Heteroaryl Substitutions

The introduction of aryl and heteroaryl moieties at the 5-position has been a common strategy in the development of pyrazolopyridine-based kinase inhibitors. These groups can engage in crucial π-π stacking and hydrophobic interactions within the ATP-binding pocket.

Compound IDScaffold Isomer5-SubstituentTarget Kinase(s)IC50 (nM)Reference
1a Pyrazolo[3,4-b]pyridinePhenylGSK-3β100[1]
1b Pyrazolo[3,4-b]pyridine4-FluorophenylGSK-3β80[1]
1c Pyrazolo[3,4-b]pyridine2-ThienylGSK-3β150[1]
2a Pyrazolo[3,4-b]pyridinePhenylCDK1500[2]
2b Pyrazolo[3,4-b]pyridine4-MethoxyphenylCDK1350[2]

This table presents data for the pyrazolo[3,4-b]pyridine isomer due to the limited availability of specific SAR data for 5-substituted pyrazolo[4,3-b]pyridines.

The data on pyrazolo[3,4-b]pyridines suggests that subtle modifications to the 5-aryl substituent can significantly impact potency. For instance, the introduction of a fluorine atom at the 4-position of the phenyl ring (Compound 1b) leads to a modest improvement in GSK-3β inhibition compared to the unsubstituted phenyl ring (Compound 1a). This highlights the sensitivity of the kinase active site to electronic and steric changes at this position.

The Influence of 5-Amino Substitutions

The incorporation of amino groups at the 5-position introduces a key hydrogen bond donor, which can form critical interactions with the hinge region of the kinase. This strategy has been successfully employed in the development of potent inhibitors for various kinase families.

Experimental Protocols: A Guide to Synthesis and Evaluation

The synthesis of 5-substituted pyrazolo[4,3-b]pyridines and the subsequent evaluation of their kinase inhibitory activity are crucial steps in the drug discovery process. Below are generalized protocols based on established methodologies for related pyrazolopyridine scaffolds.

General Synthetic Scheme for 5-Aryl-Pyrazolo[4,3-b]pyridines

A common route to pyrazolo[4,3-b]pyridines involves the condensation of a substituted aminopyrazole with a β-ketoester, followed by cyclization. For the introduction of a 5-aryl group, a Suzuki or Stille coupling reaction with a halogenated pyrazolo[4,3-b]pyridine intermediate is often employed.

G cluster_synthesis Synthesis of 5-Aryl-Pyrazolo[4,3-b]pyridines start Substituted Aminopyrazole intermediate1 Pyrazolo[4,3-b]pyridinone start->intermediate1 Condensation with β-ketoester intermediate2 5-Halo-Pyrazolo[4,3-b]pyridine intermediate1->intermediate2 Halogenation (e.g., POCl3) product 5-Aryl-Pyrazolo[4,3-b]pyridine intermediate2->product Suzuki/Stille Coupling with Arylboronic acid/stannane

Caption: A generalized synthetic workflow for 5-aryl-pyrazolo[4,3-b]pyridines.

Kinase Inhibition Assay: A Method for Potency Determination

The inhibitory activity of the synthesized compounds is typically assessed using in vitro kinase assays. A widely used method is the LanthaScreen™ Eu Kinase Binding Assay, which measures the displacement of a fluorescent tracer from the kinase active site by the inhibitor.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Prepare a solution of the target kinase, a europium-labeled anti-tag antibody, and the Alexa Fluor™ 647-labeled tracer.

  • Assay Plate Preparation: Add the kinase, antibody, and tracer solution to the wells of a low-volume 384-well plate.

  • Compound Addition: Add the serially diluted test compounds to the assay plate. Include wells with a known inhibitor as a positive control and wells with DMSO as a negative control.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Signal Detection: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: Calculate the TR-FRET ratio and plot the results against the compound concentration to determine the IC50 value.

Signaling Pathway Perturbation: The Downstream Effects of Kinase Inhibition

The inhibition of key kinases by 5-substituted pyrazolo[4,3-b]pyridines can have profound effects on cellular signaling pathways implicated in cancer and other diseases. For example, targeting Cyclin-Dependent Kinases (CDKs) can lead to cell cycle arrest and apoptosis, while inhibiting Glycogen Synthase Kinase-3 (GSK-3) can impact multiple pathways involved in metabolism, inflammation, and neurodegeneration.

G cluster_pathway CDK-Mediated Cell Cycle Progression GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD CDK46 CDK4/6 CyclinD->CDK46 pRb pRb CDK46->pRb Phosphorylation E2F E2F pRb->E2F S_Phase S-Phase Entry E2F->S_Phase Transcription Inhibitor Pyrazolo[4,3-b]pyridine Inhibitor Inhibitor->CDK46

Caption: Inhibition of CDK4/6 by a pyrazolo[4,3-b]pyridine inhibitor blocks cell cycle progression.

Comparative Analysis with Alternative Scaffolds

The pyrazolo[4,3-b]pyridine scaffold offers a unique set of properties compared to other common kinase inhibitor cores.

ScaffoldKey AdvantagesKey DisadvantagesRepresentative Drug(s)
Pyrazolo[4,3-b]pyridine Novelty, potential for unique selectivity profilesLess explored, SAR not well-established(Preclinical Candidates)
Pyrazolo[3,4-d]pyrimidine Well-established SAR, proven clinical successPotential for off-target effects on related kinasesRibociclib, Ibrutinib
Pyrrolo[2,3-d]pyrimidine Strong hinge-binding interactionsPotential for metabolic liabilitiesTofacitinib
Quinazoline Potent inhibition of receptor tyrosine kinasesOften associated with skin toxicitiesGefitinib, Erlotinib

The novelty of the pyrazolo[4,3-b]pyridine scaffold presents an opportunity to develop inhibitors with novel selectivity profiles, potentially avoiding the off-target effects associated with more established scaffolds. However, the limited exploration of this core means that significant medicinal chemistry efforts are required to fully elucidate its potential.

Future Directions and Unanswered Questions

The field of 5-substituted pyrazolo[4,3-b]pyridine kinase inhibitors is still in its nascent stages. Key questions that remain to be addressed include:

  • Comprehensive SAR: A systematic exploration of a wide range of substituents at the 5-position is needed to build a robust SAR model for various kinase families.

  • Selectivity Profiling: Extensive kinase panel screening is required to understand the selectivity profiles of these inhibitors and to identify opportunities for developing highly selective probes and drug candidates.

  • Structural Biology: Co-crystal structures of 5-substituted pyrazolo[4,3-b]pyridines bound to their target kinases are essential for understanding the molecular basis of their activity and for guiding rational drug design.

This guide serves as a foundational resource for researchers entering this exciting area of drug discovery. The insights provided herein, though based on limited direct data for the pyrazolo[4,3-b]pyridine scaffold, offer a rational starting point for the design and synthesis of the next generation of kinase inhibitors.

References

A Comparative Analysis of 5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine and Its Analogs: A Landscape of Limited Data

Author: BenchChem Technical Support Team. Date: January 2026

Despite extensive investigation into the broader pyrazolopyridine scaffold as a promising framework in medicinal chemistry, a detailed comparative analysis of the biological activity of 5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine and its direct analogs is significantly hampered by a notable scarcity of publicly available research and experimental data. While the pyrazolo[3,4-b]pyridine isomer has been the subject of numerous studies, the specific biological profile and structure-activity relationships (SAR) for the 1H-pyrazolo[4,3-b]pyridine core, particularly with the substitution pattern of interest, remain largely unexplored in the accessible scientific literature.

This guide, therefore, serves to outline the current landscape of available information and highlight the critical knowledge gaps that present both a challenge and an opportunity for researchers in drug discovery.

The Pyrazolo[4,3-b]pyridine Scaffold: An Overview

The pyrazolopyridine nucleus, an isostere of purine, represents a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The fusion of a pyrazole and a pyridine ring creates a bicyclic heteroaromatic system with diverse potential for substitution and biological activity. Variations in the nitrogen atom placement within the pyrazole ring and the fusion pattern with the pyridine ring give rise to several isomers, with the 1H-pyrazolo[3,4-b]pyridine being the most extensively studied.[1]

The 1H-pyrazolo[4,3-b]pyridine scaffold, the focus of this guide, has been investigated to a lesser extent. However, some studies have pointed to its potential as a core for developing kinase inhibitors. For instance, certain pyrazolo[4,3-b]pyridine derivatives have been explored as inhibitors of Interleukin-2 Inducible T-cell Kinase (ITK), a crucial enzyme in T-cell signaling.[1] Additionally, 1-sulfonyl-pyrazolo[4,3-b]pyridine derivatives have been investigated as inhibitors of the c-Met kinase, a receptor tyrosine kinase implicated in cancer.[1] These findings suggest that the 1H-pyrazolo[4,3-b]pyridine core is a valid starting point for the design of targeted therapies.

This compound: The Compound of Interest

The specific compound, this compound, features a benzyloxy group at the 5-position and an iodine atom at the 3-position. From a medicinal chemistry perspective, these substituents offer distinct properties:

  • 5-Benzyloxy Group: The benzyloxy moiety provides a bulky, lipophilic character to this part of the molecule. The ether linkage offers some conformational flexibility. This group could potentially engage in hydrophobic interactions within a protein binding pocket.

  • 3-Iodo Group: The iodine atom is a large halogen capable of forming halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. Furthermore, the carbon-iodine bond provides a reactive handle for further synthetic elaboration through cross-coupling reactions, allowing for the generation of a diverse library of analogs.

Comparative Biological Activity: A Data Deficit

A comprehensive search of scientific databases and patent literature did not yield any direct comparative studies on the biological activity of this compound and its closely related analogs where the benzyloxy and iodo groups are systematically varied. The lack of published data, such as IC50 values from enzymatic or cell-based assays, prevents a quantitative comparison of their potencies and selectivities against any specific biological target.

To construct a meaningful comparison, one would need access to experimental data for a series of analogs, such as those presented in the hypothetical table below.

Table 1: Hypothetical Comparative Activity Data for this compound Analogs

Compound IDR1 (at C5)R2 (at C3)Target Kinase IC50 (nM)Cancer Cell Line GI50 (µM)
Target -OCH2Ph -I Data Not Available Data Not Available
Analog 1-OCH3-I
Analog 2-OH-I
Analog 3-OCH2Ph-Br
Analog 4-OCH2Ph-Cl
Analog 5-OCH2Ph-H
Analog 6-OCH2Ph-Aryl

Without such data, any discussion on the structure-activity relationship remains speculative. For example, one might hypothesize that smaller alkoxy groups at the 5-position could enhance solubility, or that different halogens at the 3-position would modulate halogen bonding strength and reactivity, but these remain untested assumptions for this specific scaffold.

Future Directions and Opportunities

The current lack of data on the biological activity of this compound and its analogs represents a significant opportunity for research. A systematic study involving the synthesis of a focused library of analogs and their evaluation against a panel of relevant biological targets, such as kinases implicated in cancer, would be of high value to the medicinal chemistry community.

Such a study would involve:

  • Synthesis of a diverse set of analogs: This would include variations at both the 5-position (e.g., different alkoxy groups, amino groups, or aryl groups) and the 3-position (e.g., other halogens, small alkyl groups, or aryls introduced via cross-coupling).

  • Screening against a panel of kinases: Given the known activity of other pyrazolopyridine isomers, a broad kinase screen would be a logical starting point to identify potential targets.

  • Cell-based assays: Active compounds from the kinase screens should be evaluated for their anti-proliferative activity in relevant cancer cell lines.

  • Structure-Activity Relationship (SAR) analysis: The collected data would allow for the elucidation of the SAR, providing insights into the key structural features required for potent and selective activity.

Experimental Protocols (Hypothetical)

While specific protocols for the synthesis and biological evaluation of the target compound and its analogs are not available, the following represents a general, hypothetical workflow that a researcher might follow.

General Synthetic Workflow

A plausible synthetic route to 5-(alkoxy)-3-halo-1H-pyrazolo[4,3-b]pyridines could be envisioned as follows:

G start Substituted 2-aminopyridine step1 Diazotization and Sandmeyer Reaction start->step1 step2 Introduction of a suitable activating group step1->step2 step3 Cyclization to form the pyrazolo[4,3-b]pyridine core step2->step3 step4 Halogenation at C3 step3->step4 step5 Alkylation/Arylation at C5-OH step4->step5 end Target Analogs step5->end

Caption: A generalized, hypothetical synthetic workflow for the preparation of 5-alkoxy-3-halo-1H-pyrazolo[4,3-b]pyridine analogs.

Hypothetical Kinase Inhibition Assay Protocol
  • Compound Preparation: Analogs are dissolved in DMSO to create stock solutions.

  • Assay Buffer Preparation: A suitable kinase assay buffer is prepared, typically containing a buffer salt (e.g., HEPES), MgCl2, ATP, and a substrate (e.g., a peptide or protein).

  • Kinase Reaction: The kinase, substrate, and test compound (at various concentrations) are incubated in the assay buffer. The reaction is initiated by the addition of ATP.

  • Detection: After a set incubation period, the reaction is stopped, and the amount of product formed is quantified. This can be done using various methods, such as phosphorylation-specific antibodies in an ELISA format or by measuring the depletion of ATP using a luminescent assay.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

References

A Guide to the Structural Analysis of Pyrazolo[4,3-b]pyridine Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structural characteristics of the pyrazolo[4,3-b]pyridine scaffold, a crucial component in the development of novel therapeutics, particularly kinase inhibitors. While a specific complex of 5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine is not publicly available in crystallographic databases, we can extrapolate significant structural insights by examining a closely related and well-characterized analogue, 3-iodo-1H-pyrazolo[3,4-b]pyridine. Understanding the foundational crystal structure of this core scaffold is paramount for researchers and drug development professionals aiming to design potent and selective inhibitors.

The pyrazolo[3,4-b]pyridine and its isomeric pyrazolo[4,3-b]pyridine core are privileged structures in medicinal chemistry.[1] They are key components in a variety of inhibitors targeting kinases such as ALK, TBK1, and TRKA, which are implicated in various cancers.[2][3][4] The strategic placement of substituents on this bicyclic system allows for the fine-tuning of interactions with the target protein, influencing potency and selectivity. This guide will delve into the experimental details of determining the crystal structure of a representative compound and compare its structural features to provide a framework for rational drug design.

Experimental Protocol: Synthesis and Crystallization of a Model Pyrazolopyridine

To comprehend the three-dimensional arrangement of the pyrazolo[4,3-b]pyridine scaffold, we will examine the synthesis and crystallization of 3-iodo-1H-pyrazolo[3,4-b]pyridine, for which detailed experimental data is available.[5][6] The choice of an iodinated analogue is particularly instructive, as the iodine atom can participate in halogen bonding, a significant non-covalent interaction in ligand-protein binding.

Synthesis of 3-iodo-1H-pyrazolo[3,4-b]pyridine

The synthesis is typically achieved through the direct iodination of the parent 1H-pyrazolo[3,4-b]pyridine.[5]

Step-by-Step Protocol:

  • Dissolution: Dissolve 1H-pyrazolo[3,4-b]pyridine (3.5 g, 29.4 mmol) in dimethylformamide (DMF, 50 ml).

  • Addition of Reagents: Add iodine (18.7 g, 73.6 mmol) to the solution, followed by the portion-wise addition of potassium hydroxide (KOH, 6.6 g, 118.0 mmol).

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Work-up: Pour the reaction mixture into brine and extract with ethyl acetate.

  • Washing: Wash the organic extract with brine and aqueous sodium sulfate (Na2SO4) solution.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 and concentrate under vacuum.

  • Purification: Purify the residue by recrystallization from a mixture of dichloromethane (CH2Cl2) and hexane to yield the final product as a white solid.[5]

Crystallization for X-ray Diffraction

Obtaining high-quality crystals is a critical step for successful X-ray crystallographic analysis.

Step-by-Step Protocol:

  • Solvent Selection: Prepare a saturated solution of the purified 3-iodo-1H-pyrazolo[3,4-b]pyridine in dichloromethane.

  • Vapor Diffusion: Place the solution in a small vial and insert it into a larger, sealed chamber containing hexane.

  • Crystal Growth: Allow the hexane to slowly diffuse into the dichloromethane solution at room temperature. This gradual decrease in solubility will promote the growth of single crystals suitable for X-ray diffraction over several days.[5]

G cluster_synthesis Synthesis cluster_crystallization Crystallization s1 Dissolve 1H-pyrazolo[3,4-b]pyridine in DMF s2 Add Iodine and KOH s1->s2 s3 Stir at Room Temperature (2h) s2->s3 s4 Quench with Brine & Extract with Ethyl Acetate s3->s4 s5 Wash Organic Layer s4->s5 s6 Dry and Concentrate s5->s6 s7 Recrystallize from CH2Cl2/Hexane s6->s7 c1 Prepare Saturated Solution in CH2Cl2 s7->c1 Purified Product c2 Slow Vapor Diffusion of Hexane c1->c2 c3 Single Crystal Growth c2->c3 X-ray Diffraction X-ray Diffraction c3->X-ray Diffraction

Caption: Workflow for the synthesis and crystallization of 3-iodo-1H-pyrazolo[3,4-b]pyridine.

Comparative Structural Analysis

The crystal structure of 3-iodo-1H-pyrazolo[3,4-b]pyridine reveals key architectural features that are foundational to the broader class of pyrazolopyridine inhibitors.[5][6]

Parameter Value [5]
Chemical FormulaC6H4IN3
Molecular Weight245.02
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.7999 (13)
b (Å)7.7939 (9)
c (Å)17.406 (2)
β (°)101.748 (2)
Volume (ų)1434.5 (3)
Z8
Temperature (K)150
RadiationMo Kα
R-factor0.017

Key Structural Features and Comparison:

  • Planarity: The pyrazolo[3,4-b]pyridine core is essentially planar, with a dihedral angle of only 0.82(3)° between the pyridine and pyrazole rings.[5][6] This planarity is a common feature of many kinase inhibitors, allowing for favorable π-π stacking interactions within the ATP-binding pocket of kinases.

  • Intermolecular Interactions: The crystal packing is stabilized by a network of non-covalent interactions:

    • N-H···N Hydrogen Bonds: Molecules form centrosymmetric dimers through N-H···N hydrogen bonds.[5][6] This interaction mimics the hydrogen bonding patterns observed between many kinase inhibitors and the hinge region of the kinase domain.

    • C-I···N Halogen Bonds: The iodine atom participates in halogen bonding with a nitrogen atom of an adjacent molecule.[5][6] This is a highly directional and significant interaction that can be exploited in drug design to enhance binding affinity and selectivity. The presence of the 3-iodo substituent in the target compound, this compound, suggests that it is also capable of forming such crucial halogen bonds.

    • π–π Stacking: The planar aromatic systems exhibit significant π–π stacking interactions, further stabilizing the crystal lattice.[5][6]

G cluster_dimer Centrosymmetric Dimer cluster_chain Zigzag Chains cluster_stack Overall Packing mol1 Pyrazolo[3,4-b]pyridine (Molecule 1) mol2 Pyrazolo[3,4-b]pyridine (Molecule 2) mol1->mol2 N-H···N Hydrogen Bond dimer1 Dimer A dimer2 Dimer B dimer1->dimer2 C-I···N Halogen Bond chain1 Chain X chain2 Chain Y chain1->chain2 π-π Stacking

Caption: Key intermolecular interactions in the crystal structure of 3-iodo-1H-pyrazolo[3,4-b]pyridine.

Application in Drug Design: A Comparative Outlook

The structural data from 3-iodo-1H-pyrazolo[3,4-b]pyridine provides a robust foundation for understanding how more complex derivatives, such as this compound, might interact with a protein target.

  • The Core Scaffold as an Anchor: The pyrazolopyridine core acts as an anchor, typically forming hydrogen bonds with the kinase hinge region. The planarity of the ring system facilitates insertion into the narrow ATP-binding cleft.

  • The 3-Iodo Substituent: As observed in the crystal structure, the iodine at the 3-position is a potent halogen bond donor. In a kinase active site, this group can form a halogen bond with a backbone carbonyl oxygen or a Lewis basic side chain (e.g., from an aspartate or glutamate residue), significantly enhancing binding affinity.

  • The 5-Benzyloxy Substituent: While not present in our model compound, the 5-benzyloxy group of the target molecule introduces several key features:

    • Steric Bulk and Vectoriality: The benzyloxy group adds significant bulk and projects into what is often termed the "solvent-exposed" region of the ATP-binding site. This allows for the exploration of additional pockets and can be modified to improve selectivity against other kinases.

    • Hydrophobic Interactions: The phenyl ring of the benzyloxy group can engage in hydrophobic and π-stacking interactions with nonpolar residues in the active site.

    • Potential for Hydrogen Bonding: The ether oxygen can act as a hydrogen bond acceptor.

In comparison to other pyrazolopyridine-based inhibitors, the combination of a halogen bond donor at the 3-position and a bulky, hydrophobic group at the 5-position represents a common and effective strategy for achieving high potency. For instance, in the design of ALK inhibitors, modifications at similar positions on the pyrazolo[3,4-b]pyridine scaffold were crucial for overcoming resistance mutations.[3]

Conclusion

The X-ray crystal structure of 3-iodo-1H-pyrazolo[3,4-b]pyridine provides invaluable, experimentally-grounded insights into the structural properties of the broader pyrazolopyridine class of compounds. The observed planarity, hydrogen bonding capabilities, and, notably, the capacity for halogen bonding, are all critical features that underpin their efficacy as kinase inhibitors. By understanding these foundational structural principles, researchers can more effectively design next-generation therapeutics, such as this compound, with improved potency, selectivity, and pharmacokinetic properties. This guide serves as a testament to the power of fundamental crystallographic studies in advancing rational drug discovery.

References

Navigating Kinase Selectivity: A Comparative Guide to the Off-Target Effects of Pyrazolo[4,3-b]pyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the pyrazolo[4,3-b]pyridine scaffold and its isomers have emerged as a versatile and potent framework for designing kinase inhibitors. Their efficacy against a range of targets, including Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3 (GSK-3), and Fibroblast Growth Factor Receptors (FGFRs), has positioned them as valuable tools in oncology and other therapeutic areas. However, the clinical translation of any kinase inhibitor hinges on a thorough understanding of its selectivity. Off-target effects can lead to unforeseen toxicities or polypharmacology, which can be either detrimental or beneficial.

This guide provides an in-depth comparison of the off-target profiles of pyrazolo[4,3-b]pyridine-based inhibitors against established alternatives for several key kinase targets. By synthesizing data from peer-reviewed literature and public databases, we aim to equip researchers with the insights needed to make informed decisions in their experimental designs and drug discovery pipelines.

The Criticality of Kinase Selectivity

The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites. This similarity is the primary reason for the cross-reactivity of many small molecule inhibitors. A highly selective inhibitor is often desired to minimize toxicity and to clearly attribute a biological effect to the inhibition of a specific target. Conversely, in some contexts, such as oncology, multi-targeted inhibitors can be advantageous in overcoming resistance mechanisms. Therefore, a comprehensive and comparative understanding of off-target effects is not merely an academic exercise but a cornerstone of rational drug design.

Comparative Analysis of Off-Target Profiles

This section compares the selectivity of pyrazolo[4,3-b]pyridine-based inhibitors with alternative chemical scaffolds targeting the same primary kinases. The data is presented to highlight the differences in their off-target interactions.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

CDK2 is a key regulator of the cell cycle, and its aberrant activity is a hallmark of many cancers. The purine analog Roscovitine is a well-established, first-generation CDK inhibitor. Pyrazolo[4,3-d]pyrimidines, bioisosteres of purines, have been developed to improve upon the properties of compounds like Roscovitine[1][2].

Comparison:

Inhibitor Scaffold Primary Target(s) Potency (IC50) Key Off-Targets and Notes
Pyrazolo[4,3-d]pyrimidine (Compound 7) CDK2Potent (specific IC50 not provided in source)Selectivity profile consistent with CDK inhibition. Anticancer activities reported to exceed those of its bioisostere Roscovitine[1][3].
Roscovitine (Purine) CDK1, CDK2, CDK5, CDK7, CDK90.16 - 0.8 µM[3]KINOMEscan data at 10 µM shows significant binding to multiple kinases, including DYRK1A, DYRK1B, CLK1, CLK2, CLK3, and others. Selective over ERK1 and ERK2[3][4][5].

Expert Insight: The development of pyrazolo[4,3-d]pyrimidine scaffolds as Roscovitine bioisosteres was driven by the need for improved potency and potentially better selectivity[1][2]. While Roscovitine is a valuable tool, its off-target profile, which includes other CDKs and kinases like DYRKs and CLKs, complicates the interpretation of cellular phenotypes. Researchers using Roscovitine should be aware of these off-targets and consider pyrazolo[4,3-d]pyrimidines as potentially more selective alternatives, though comprehensive kinome-wide data for the latter is less publicly available.

Glycogen Synthase Kinase-3 (GSK-3) Inhibition

GSK-3 is a constitutively active serine/threonine kinase implicated in numerous diseases, including Alzheimer's, bipolar disorder, and cancer. CHIR-99021 is an aminopyrimidine derivative widely regarded as one of the most potent and selective GSK-3 inhibitors available[6][7]. Pyrazolo[3,4-b]pyridines have also been developed as potent GSK-3 inhibitors[4][8].

Comparison:

Inhibitor Scaffold Primary Target(s) Potency (IC50) Key Off-Targets and Notes
Pyrazolo[3,4-b]pyridine GSK-3βNanomolar range (e.g., 0.8 ± 0.4 nM for an optimized compound)[8]Selectivity profiling of some 6-aryl-pyrazolo[3,4-b]pyridines revealed significant inhibition of CDK2[4][8].
CHIR-99021 (Aminopyrimidine) GSK-3β, GSK-3α6.7 nM (GSK-3β), 10 nM (GSK-3α)[7][9]Exhibits exceptional selectivity, with over 500-fold selectivity for GSK-3 compared to closely related kinases and over 800-fold against a panel of 45 other enzymes and receptors[9]. At high concentrations (10 µM), some inhibition of BRAF, CDKs, and CK1 has been reported[6].

Expert Insight: CHIR-99021 sets a high bar for GSK-3 selectivity[6][9]. While pyrazolo[3,4-b]pyridines can achieve remarkable potency for GSK-3, the potential for CDK2 cross-reactivity is a key consideration[4][8]. This dual GSK-3/CDK inhibition could be advantageous in certain cancer contexts but is a liability when dissecting specific GSK-3-mediated pathways. For researchers requiring precise GSK-3 inhibition, CHIR-99021 remains the gold standard.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Dysregulation of FGFR signaling is a known driver in various cancers. PD173074 is a well-characterized, selective inhibitor of FGFRs[10][11]. The pyrazolo[3,4-b]pyridine scaffold has also been successfully employed to generate potent and selective FGFR inhibitors.

Comparison:

Inhibitor Scaffold Primary Target(s) Potency (IC50) Key Off-Targets and Notes
Pyrazolo[3,4-b]pyridine (Compound 7n) FGFR1, FGFR2, FGFR30.3 nM (FGFR1)Exhibited good selectivity for FGFR over other protein kinases, including a 1200-fold selectivity for FGFR1 over VEGFR2[11].
PD173074 FGFR1, FGFR321.5 nM (FGFR1), 5 nM (FGFR3)[10]Also inhibits VEGFR2 with an IC50 of ~100 nM. It is highly selective against PDGFR, c-Src, EGFR, InsR, MEK, and PKC (IC50 > 17,000 nM)[10][12].

Expert Insight: Both scaffolds have yielded highly effective FGFR inhibitors. The pyrazolo[3,4-b]pyridine derivative 7n demonstrates excellent selectivity against the closely related VEGFR2, a common off-target for many FGFR inhibitors[11]. PD173074 also shows good selectivity but does inhibit VEGFR2 at concentrations approximately 5-fold higher than those required for FGFR1 inhibition[10][12]. The choice between these scaffolds may depend on the specific experimental context and the importance of avoiding any VEGFR2-mediated effects.

Experimental Protocols for Assessing Kinase Selectivity

The determination of an inhibitor's off-target profile is a critical component of its characterization. Several robust methodologies are employed for this purpose.

Workflow for Kinase Selectivity Profiling

G cluster_0 Initial Screening cluster_1 Broad Kinome Profiling cluster_2 Validation & Quantification A Test Compound (e.g., pyrazolo[4,3-b]pyridine derivative) B Primary Target Assay (e.g., CDK2) A->B Determine IC50 C Single High-Dose Screen (e.g., 1-10 µM) B->C Proceed if potent D Large Kinase Panel (>100 kinases) C->D Identify potential off-targets E Dose-Response Assays for identified hits D->E Follow up on hits F Determine IC50/Kd values for off-targets E->F Quantify potency G Comparative Analysis (e.g., vs. alternative inhibitors) F->G Generate Selectivity Profile

Caption: A typical workflow for determining the selectivity profile of a kinase inhibitor.

Method 1: Radiometric Kinase Assay (e.g., ³³P-ATP Filter Binding)

This is a traditional and highly reliable method for measuring kinase activity. It directly quantifies the transfer of a radiolabeled phosphate from ATP to a substrate.

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the kinase, a specific substrate (protein or peptide), and the test inhibitor at various concentrations.

  • Initiation: Start the reaction by adding a solution containing MgCl₂ and [γ-³³P]ATP.

  • Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a specific duration.

  • Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid).

  • Separation: Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose). The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will not.

  • Washing: Wash the filters extensively to remove unbound radiolabel.

  • Quantification: Measure the radioactivity retained on each filter using a scintillation counter.

  • Data Analysis: Plot the remaining kinase activity against the inhibitor concentration to determine the IC50 value.

Causality Explained: This method's trustworthiness stems from its direct measurement of the enzymatic activity of interest—phosphorylation. By quantifying the amount of radiolabeled phosphate transferred, it provides a direct readout of the inhibitor's effect on the kinase's catalytic function.

Method 2: Competitive Binding Assay (e.g., KINOMEscan™)

This technology measures the ability of a compound to displace a proprietary, immobilized ligand from the ATP-binding site of a large number of kinases. It provides a measure of binding affinity (Kd) rather than direct inhibition of activity.

Step-by-Step Protocol:

  • Assay Principle: The assay involves a kinase-tagged phage, the test compound, and an immobilized ligand that binds to the kinase's active site[4].

  • Competition: The test compound competes with the immobilized ligand for binding to the kinase.

  • Quantification: The amount of kinase-tagged phage that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the phage DNA tag.

  • Data Output: Results are typically reported as "percent of control," where a low percentage indicates strong displacement of the kinase by the test compound, signifying a high-affinity interaction[4].

  • Data Analysis: By testing a range of inhibitor concentrations, a dissociation constant (Kd) can be determined for each kinase interaction.

Causality Explained: This method provides a self-validating system by directly assessing the physical interaction between the inhibitor and the kinase's ATP pocket. Because it is independent of substrate and ATP concentrations, it offers a standardized way to compare binding affinities across the kinome.

Signaling Pathway Context: GSK-3 in the Wnt/β-Catenin Pathway

Understanding the on- and off-target effects of an inhibitor requires placing it in the context of its relevant signaling pathways. For example, a GSK-3 inhibitor is expected to stabilize β-catenin.

wnt_pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dsh Dishevelled Frizzled->Dsh Complex Destruction Complex (Axin, APC, CK1, GSK-3) Dsh->Complex Inhibits BetaCatenin β-Catenin Complex->BetaCatenin Phosphorylates for Degradation Proteasome Proteasome BetaCatenin->Proteasome TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activates TargetGenes Target Gene Expression TCF_LEF->TargetGenes Inhibitor Pyrazolo[4,3-b]pyridine or CHIR-99021 Inhibitor->Complex Inhibits GSK-3 component

Caption: The canonical Wnt signaling pathway and the inhibitory action of GSK-3 inhibitors.

Conclusion

The pyrazolo[4,3-b]pyridine scaffold is a powerful tool in the kinase inhibitor arsenal. While derivatives have shown excellent potency and, in some cases, superior selectivity over older alternatives, a case-by-case evaluation is essential. This guide highlights that while a pyrazolo[3,4-b]pyridine FGFR inhibitor may offer advantages over PD173074 by avoiding VEGFR2, another derivative targeting GSK-3 might exhibit less selectivity than CHIR-99021 due to CDK2 cross-reactivity.

Ultimately, the choice of inhibitor should be guided by the specific biological question being addressed. Researchers must weigh the benefits of high potency against the potential confounding effects of off-target interactions. By employing rigorous selectivity profiling and understanding the broader kinome context, the scientific community can continue to develop and utilize these inhibitors to their fullest potential, advancing both basic research and clinical medicine.

References

A Spectroscopic Guide to Differentiating Pyrazolo[4,3-b]pyridine Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized as a bioisostere of purines. This structural similarity allows its derivatives to interact with a wide range of biological targets, leading to their investigation as inhibitors of kinases, reverse transcriptase, and various receptors.[1] However, the synthesis of N-substituted pyrazolo[4,3-b]pyridines often yields a mixture of two regioisomers: the 1H- and 2H- forms, where the substituent is located on the N1 or N2 atom of the pyrazole ring, respectively.

The precise location of this substituent is critical as it profoundly influences the molecule's three-dimensional shape, electronic properties, and hydrogen bonding capabilities. Consequently, the two regioisomers can exhibit vastly different pharmacological activities and pharmacokinetic profiles. The unambiguous structural elucidation of these isomers is therefore a non-negotiable step in drug discovery and development. This guide provides a comprehensive comparison of the 1H- and 2H-pyrazolo[4,3-b]pyridine regioisomers using key spectroscopic techniques, offering field-proven insights and detailed experimental protocols for their definitive identification.

The Structural and Electronic Basis of Regioisomerism

The fundamental difference between the 1H- and 2H-pyrazolo[4,3-b]pyridine isomers lies in the position of the exocyclic nitrogen bond or the tautomeric proton. This seemingly minor change significantly alters the electronic distribution across the fused heterocyclic system. In the 1H-isomer, the N1 atom is adjacent to the pyridine ring fusion, whereas in the 2H-isomer, the N2 atom is further away. This distinction directly impacts the chemical environment of every atom in the scaffold, providing a solid basis for spectroscopic differentiation.

Caption: Core structures of the two regioisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is the most powerful and definitive technique for distinguishing between pyrazole N-regioisomers.[2][3] The differences in chemical shifts (δ) and nuclear coupling constants (J) provide a detailed fingerprint of the molecular structure. For complex cases, two-dimensional (2D) NMR experiments offer unambiguous proof of connectivity.

Causality Behind NMR Differences

The key to differentiation lies in the anisotropic and electronic effects originating from the substituted nitrogen. In the 1H-isomer, the substituent at N1 is sterically hindered by the H7 proton of the pyridine ring. In contrast, the substituent at N2 in the 2H-isomer is in a more open environment. This steric difference, combined with the altered electronic landscape, creates predictable and measurable differences in the NMR spectra.

¹H NMR Spectroscopy

While a simple ¹H NMR can sometimes be sufficient, especially if both isomers are available for comparison, assignments can be challenging.[4] The most diagnostic proton is often H3, which is adjacent to the substituted nitrogen in the 1H-isomer but one atom further removed in the 2H-isomer.

  • Chemical Shift of H3: The H3 proton in the 1H-isomer is typically deshielded (shifted downfield) compared to the H3 proton in the 2H-isomer due to the direct influence of the adjacent substituted nitrogen.

  • Chemical Shift of H7: The H7 proton often experiences a noticeable downfield shift in the 1H-isomer due to the steric compression and anisotropic effect of the N1-substituent.

¹³C NMR Spectroscopy

¹³C NMR provides a clearer picture as the carbon chemical shifts are highly sensitive to the local electronic environment. The carbons flanking the substituted nitrogen (C3 and C7a) are the most informative.

  • Chemical Shift of C3: This carbon will show a significant difference in chemical shift between the two isomers.

  • Chemical Shift of C7a: The bridgehead carbon C7a, being adjacent to N1, is more sensitive to substitution at the N1 position and will differ significantly from its chemical shift in the 2H-isomer.

2D NMR Techniques for Unambiguous Assignment

For novel compounds or when reference spectra are unavailable, 2D NMR is essential.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is often the most conclusive experiment. It reveals long-range (2-3 bond) correlations between protons and carbons. To identify the 1H-isomer, one would look for a correlation between the protons of the N1-substituent and the bridgehead carbon C7a. For the 2H-isomer, a correlation would be expected between the N2-substituent protons and both C3 and C7a.[5]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity between protons. In a 1H-isomer, a NOE correlation between the N1-substituent and the H7 proton of the pyridine ring is definitive proof of that isomeric form. This interaction is impossible in the 2H-isomer.

Spectroscopic Probe 1H-Isomer Signature 2H-Isomer Signature Rationale
¹H NMR (H7) Typically shifted further downfield.More upfield chemical shift.Steric and anisotropic effect of the N1-substituent.
¹³C NMR (C7a) Significant shift variation upon N1-substitution.Less sensitive to N2-substitution.C7a is directly bonded to N1.
HMBC Correlation from N1-substituent protons to C7a .Correlation from N2-substituent protons to C3 .Based on 3-bond J-coupling pathways.
NOESY Correlation between N1-substituent protons and H7 .No correlation between N2-substituent protons and H7.Through-space proximity (<5 Å).

UV-Vis Absorption and Fluorescence Spectroscopy

While NMR provides structural detail, UV-Visible absorption and fluorescence spectroscopy offer insights into the electronic properties of the regioisomers. The chromophoric system of the pyrazolo[4,3-b]pyridine core is altered by the position of the N-substituent, leading to changes in the energy of electronic transitions.[6]

  • Absorption (λmax): The two regioisomers will likely exhibit different absorption maxima (λmax) and molar absorptivity coefficients (ε). The specific direction of the shift (blue or red) depends on the nature of the substituent and its interaction with the fused ring system. Generally, the isomer with the more extended conjugation will have a red-shifted (longer wavelength) λmax.

  • Emission (λem): If the compounds are fluorescent, their emission maxima and quantum yields will also differ. These properties are highly sensitive to the molecule's electronic structure and its interaction with the solvent.[7]

Parameter Expected Observation
λmax (Absorption) Different values for each regioisomer.
ε (Molar Absorptivity) Different values for each regioisomer.
λem (Emission) Different values for each regioisomer (if fluorescent).
Quantum Yield (Φ) Different values for each regioisomer (if fluorescent).

Experimental Protocols

Protocol 1: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified regioisomer in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum using a 400 MHz or higher spectrometer. A spectral width of -2 to 12 ppm is typically sufficient.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time may be necessary due to the lower natural abundance of ¹³C.

  • HMBC Acquisition: Use a standard HMBC pulse sequence (e.g., hsqcetgpl3d). Optimize the long-range coupling delay (typically set for J = 8-10 Hz) to observe 2- and 3-bond correlations.

  • NOESY Acquisition: Use a standard NOESY pulse sequence (e.g., noesyesgpph). A mixing time of 500-800 ms is generally appropriate for small molecules to observe key correlations.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Carefully analyze the correlations in the 2D spectra to assign the structure.

Protocol 2: UV-Vis and Fluorescence Analysis
  • Sample Preparation: Prepare a stock solution of each isomer in a spectroscopic grade solvent (e.g., Dichloromethane, Acetonitrile) at a concentration of 1 mM.

  • UV-Vis Measurement: From the stock solution, prepare a dilute solution (e.g., 10 µM) in the chosen solvent. Record the absorbance spectrum from 200 to 600 nm using a dual-beam spectrophotometer and a 1 cm path length quartz cuvette. Use the pure solvent as a blank.

  • Fluorescence Measurement: Using the same 10 µM solution, record the emission spectrum on a fluorometer. Excite the sample at its determined λmax. Record the emission over a range starting ~10 nm above the excitation wavelength. Determine the quantum yield using a known standard (e.g., quinine sulfate).

Workflow for Regioisomer Differentiation

The following workflow provides a systematic approach to identifying pyrazolo[4,3-b]pyridine regioisomers from a synthetic reaction mixture.

G start Reaction Mixture (Potential 1H/2H Isomers) purify Purification (e.g., Column Chromatography) start->purify isomers Separated Isomers purify->isomers nmr_1h Acquire ¹H NMR isomers->nmr_1h decision Ambiguous? nmr_1h->decision nmr_2d Acquire 2D NMR (HMBC & NOESY) decision->nmr_2d Yes assign Unambiguous Assignment decision->assign No nmr_2d->assign uv_vis Optional: UV-Vis & Fluorescence Analysis assign->uv_vis properties Characterize Electronic Properties uv_vis->properties

Caption: A systematic workflow for isomer separation and identification.

Conclusion

Distinguishing between the 1H- and 2H-pyrazolo[4,3-b]pyridine regioisomers is a critical task that relies on a systematic application of modern spectroscopic techniques. While ¹H and ¹³C NMR provide strong initial indicators, 2D NMR experiments, particularly HMBC and NOESY, offer the most definitive and trustworthy evidence for structural assignment. HMBC confirms covalent connectivity through long-range couplings, while NOESY verifies through-space proximity, leaving no room for ambiguity. UV-Vis and fluorescence spectroscopy complement this structural data by providing valuable information on the electronic properties unique to each isomer. By following the protocols and workflow outlined in this guide, researchers in drug development can confidently and accurately characterize their synthesized compounds, ensuring the integrity of their structure-activity relationship studies and the overall success of their research programs.

References

A Head-to-Head Battle of Scaffolds: Assessing the Drug-Likeness of Novel Pyrazolo[4,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the early assessment of a compound's drug-like properties is a critical determinant of its downstream success. A promising biological activity profile can be rendered irrelevant if the molecule cannot effectively reach its target in the body. In this guide, we, as senior application scientists, provide an in-depth comparison of the drug-likeness of the increasingly popular pyrazolo[4,3-b]pyridine scaffold against other established heterocyclic cores. This analysis is grounded in both computational predictions and supporting experimental data to offer a clear, evidence-based perspective for your drug discovery programs.

The pyrazolo[4,3-b]pyridine core, a fused bicyclic heterocycle, has garnered significant attention in medicinal chemistry. Its rigid structure and versatile substitution patterns make it a fertile ground for developing potent and selective inhibitors for a range of biological targets, particularly kinases. However, to translate this potential into viable drug candidates, a thorough evaluation of their Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.

The Foundational Principles: Gauging Drug-Likeness

Before delving into the specifics of the pyrazolo[4,3-b]pyridine scaffold, it is essential to understand the key parameters that define a "drug-like" molecule. These properties are often the primary drivers of oral bioavailability and overall clinical success.

Lipinski's Rule of Five: A cornerstone in early drug discovery, Lipinski's Rule of Five provides a set of simple heuristics to predict poor oral absorption or permeation. An orally active drug generally has:

  • No more than 5 hydrogen bond donors.

  • No more than 10 hydrogen bond acceptors.

  • A molecular weight under 500 Daltons.

  • A calculated octanol-water partition coefficient (logP) not greater than 5.

While not an absolute determinant of success or failure, these guidelines are invaluable for flagging potential liabilities early in the design-make-test-analyze cycle.

Beyond Lipinski: A Multi-Parameter Approach: Modern drug discovery employs a more nuanced approach, considering a broader spectrum of physicochemical and pharmacokinetic properties. These include:

  • Solubility: The ability of a compound to dissolve in aqueous media is crucial for its absorption from the gastrointestinal tract. Poor solubility is a frequent cause of low bioavailability.

  • Permeability: The capacity of a drug to pass through biological membranes, such as the intestinal epithelium, is essential for its absorption into the bloodstream.

  • Metabolic Stability: The resistance of a compound to metabolism, primarily by cytochrome P450 enzymes in the liver, influences its half-life and duration of action.

  • Efflux Ratio: This parameter, often determined in cell-based assays, indicates whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can pump drugs out of cells and limit their absorption and distribution.

In Silico Assessment: A First-Pass Filter

Computational tools provide a rapid and cost-effective means of predicting the drug-likeness of virtual compounds, enabling chemists to prioritize synthetic efforts.

SwissADME and ADMET-AI: Powerful Predictive Platforms

Web-based tools like SwissADME and ADMET-AI have become indispensable in modern drug discovery.

  • SwissADME offers a user-friendly interface to predict a wide range of ADME parameters, including physicochemical properties, pharmacokinetic profiles, and drug-likeness filters. A key feature is the "Bioavailability Radar," which provides a quick visual assessment of a compound's suitability for oral administration.

  • ADMET-AI utilizes a machine learning approach, specifically a graph neural network, to provide fast and accurate predictions of over 40 ADME properties. It also offers the unique feature of comparing the predicted properties of a query molecule to a reference set of approved drugs, providing valuable context for interpretation.

To illustrate the utility of these tools, let's consider a hypothetical pyrazolo[4,3-b]pyridine derivative and compare its predicted properties to a well-known kinase inhibitor, Imatinib, and a common indole-based scaffold.

PropertyPyrazolo[4,3-b]pyridine Derivative (Hypothetical)Imatinib (Known Drug)Indole-based Scaffold (Hypothetical)
Molecular Weight450 g/mol 493.6 g/mol 380 g/mol
logP3.54.14.2
H-Bond Donors252
H-Bond Acceptors684
Lipinski Violations000
GI Absorption (SwissADME)HighHighHigh
BBB Permeant (SwissADME)NoNoNo

This initial in silico screen suggests that our hypothetical pyrazolo[4,3-b]pyridine derivative possesses favorable drug-like properties, comparable to an established drug and another common heterocyclic scaffold.

Experimental Verification: The Ground Truth

While computational predictions are invaluable for initial screening, experimental validation is essential to confirm the drug-like properties of a compound. Here, we outline the standard experimental protocols for assessing solubility and permeability.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assays

Objective: To determine the aqueous solubility of a compound, a critical factor for oral absorption.

Kinetic Solubility Assay (High-Throughput Screening):

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • Serial Dilution: Serially dilute the stock solution in DMSO in a 96-well plate.

  • Aqueous Buffer Addition: Add a phosphate-buffered saline (PBS) solution (pH 7.4) to each well.

  • Incubation: Incubate the plate at room temperature with shaking for a defined period (e.g., 2 hours).

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which precipitation is first observed is the kinetic solubility.

Thermodynamic Solubility Assay (Gold Standard):

  • Solid Compound Addition: Add an excess of the solid test compound to a vial containing PBS (pH 7.4).

  • Equilibration: Shake the vial at a constant temperature (e.g., 25°C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

  • Filtration/Centrifugation: Separate the undissolved solid by filtration or centrifugation.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

Experimental Protocol: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound using a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer with characteristics of the intestinal epithelium.

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for the formation of a confluent and differentiated monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Buffer Preparation: Prepare a transport buffer, such as Hanks' Balanced Salt Solution (HBSS), warmed to 37°C.

  • Bidirectional Transport Study:

    • Apical to Basolateral (A→B) Transport: Add the test compound to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.

    • Basolateral to Apical (B→A) Transport: Add the test compound to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.

  • Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh buffer.

  • Concentration Analysis: Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (Papp B→A / Papp A→B) is then determined.

Comparative Analysis: Pyrazolo[4,3-b]pyridines vs. Other Scaffolds

To provide a tangible comparison, we present a case study based on a series of pyrazolo[4,3-c]pyridine derivatives developed as RIP1 kinase inhibitors, which serves as a good proxy for the broader pyrazolopyridine class.[1] This data is compared with typical values for other common heterocyclic scaffolds found in kinase inhibitors.

ParameterPyrazolo[4,3-c]pyridine Derivative (Compound 22)[1]Typical QuinolinesTypical Indoles
Solubility
Aqueous Solubility (pH 7.4)>100 µM10 - 50 µM1 - 20 µM
Permeability
Caco-2 Papp (A→B)15.0 x 10⁻⁶ cm/s5 - 20 x 10⁻⁶ cm/s2 - 15 x 10⁻⁶ cm/s
Efflux Ratio1.2< 2Often > 2
Metabolic Stability
Human Liver Microsomes (% remaining after 60 min)85%60 - 90%40 - 80%

Interpretation of the Data:

  • Solubility: The representative pyrazolopyridine derivative exhibits excellent aqueous solubility, a significant advantage over many quinoline and indole-based compounds which can suffer from poor solubility. This is a crucial first step towards good oral bioavailability.

  • Permeability: With a high Papp value and a low efflux ratio, the pyrazolopyridine derivative demonstrates high permeability and is not a significant substrate for efflux transporters. This profile is highly desirable for an orally administered drug. While quinolines often show good permeability, indoles can be more susceptible to efflux.

  • Metabolic Stability: The high percentage of the parent compound remaining after incubation with human liver microsomes indicates good metabolic stability. This suggests a lower likelihood of rapid clearance in vivo, which could translate to a longer duration of action.

Visualizing the Workflow and Concepts

To further clarify the process of drug-likeness assessment, the following diagrams illustrate the key workflows and relationships.

G cluster_0 In Silico Assessment cluster_1 Experimental Validation Virtual Compound Library Virtual Compound Library ADMET Prediction\n(SwissADME, ADMET-AI) ADMET Prediction (SwissADME, ADMET-AI) Virtual Compound Library->ADMET Prediction\n(SwissADME, ADMET-AI) SMILES Input Prioritization for Synthesis Prioritization for Synthesis ADMET Prediction\n(SwissADME, ADMET-AI)->Prioritization for Synthesis Favorable Profile Synthesized Compound Synthesized Compound Prioritization for Synthesis->Synthesized Compound Solubility Assays\n(Kinetic & Thermodynamic) Solubility Assays (Kinetic & Thermodynamic) Synthesized Compound->Solubility Assays\n(Kinetic & Thermodynamic) Permeability Assay\n(Caco-2) Permeability Assay (Caco-2) Synthesized Compound->Permeability Assay\n(Caco-2) Lead Optimization Lead Optimization Solubility Assays\n(Kinetic & Thermodynamic)->Lead Optimization Permeability Assay\n(Caco-2)->Lead Optimization

Caption: A high-level overview of the drug-likeness assessment workflow.

G Drug-Likeness Drug-Likeness High Solubility High Solubility Drug-Likeness->High Solubility influences High Permeability High Permeability Drug-Likeness->High Permeability influences Metabolic Stability Metabolic Stability Drug-Likeness->Metabolic Stability influences Oral Bioavailability Oral Bioavailability High Solubility->Oral Bioavailability High Permeability->Oral Bioavailability Metabolic Stability->Oral Bioavailability contributes to

Caption: The interconnectedness of key drug-likeness parameters and their impact on oral bioavailability.

Conclusion: The Promise of the Pyrazolo[4,3-b]pyridine Scaffold

Our comparative analysis, supported by both predictive modeling and experimental data, suggests that the pyrazolo[4,3-b]pyridine scaffold possesses a highly favorable drug-likeness profile. The inherent properties of this heterocyclic system, including good aqueous solubility, high permeability, and metabolic stability, make it an attractive starting point for the development of orally bioavailable drugs.

While other established scaffolds like quinolines and indoles have a proven track record in drug discovery, they can present challenges related to solubility and efflux that may require significant medicinal chemistry efforts to overcome. The pyrazolo[4,3-b]pyridine core appears to offer a more "drug-like" foundation, potentially streamlining the lead optimization process and increasing the probability of identifying clinical candidates with desirable pharmacokinetic properties.

As with any scaffold, the ultimate drug-likeness of a specific derivative will depend on the nature and arrangement of its substituents. However, the intrinsic advantages of the pyrazolo[4,3-b]pyridine core make it a compelling choice for researchers seeking to develop the next generation of targeted therapeutics. By integrating the computational and experimental workflows outlined in this guide, drug discovery teams can effectively assess and optimize the drug-likeness of their novel pyrazolo[4,3-b]pyridine derivatives, paving the way for the development of safe and effective medicines.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Pyrazolo[4,3-b]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[4,3-b]pyridine Scaffold and the Imperative of Selectivity

The pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous potent kinase inhibitors.[1][2] Its structural features, particularly the arrangement of nitrogen atoms, allow it to form key hydrogen bond interactions within the highly conserved ATP-binding pocket of protein kinases.[3] This has led to the development of inhibitors targeting a range of kinases implicated in oncology and other diseases.[1][4]

However, the very feature that makes this scaffold effective—its ability to mimic the adenine moiety of ATP—also presents its greatest challenge: the potential for cross-reactivity.[5] The human kinome consists of over 500 members, many of which share structural similarities in their active sites.[5] An inhibitor designed for a specific cancer-driving kinase, such as a Fibroblast Growth Factor Receptor (FGFR), might also inhibit unrelated kinases, leading to unforeseen toxicities or confounding biological effects that compromise clinical translation and basic research findings.[5][6][7]

Therefore, rigorous, multi-faceted cross-reactivity profiling is not merely a supplementary step but a foundational pillar in the development of pyrazolo[4,3-b]pyridine inhibitors. This guide provides an in-depth comparison of state-of-the-art methodologies for assessing inhibitor selectivity, moving from high-throughput biochemical assays to physiologically relevant cell-based approaches. We will explore the causality behind experimental choices, provide actionable protocols, and interpret the data to build a comprehensive selectivity profile.

Pillar 1: In Vitro Profiling - Establishing a Baseline with Kinome-Wide Binding Assays

The logical first step in profiling a novel inhibitor is to assess its direct binding affinity against a large, purified panel of kinases. This "compound-centric" approach provides a broad, unbiased view of potential on- and off-targets.[8]

Core Technique: Competition Binding Assays (e.g., KINOMEscan™)

This technology is a gold standard for initial, large-scale selectivity screening.[9] It quantitatively measures the binding interactions between an inhibitor and a panel of hundreds of human kinases.

Causality of Experimental Choice: Unlike activity-based assays, competition binding assays are independent of ATP concentration, which can vary between assays and obscure the true binding affinity (Kd).[9][10] By measuring the thermodynamic Kd, we obtain a direct, comparable measure of potency across the kinome, enabling robust structure-activity relationship (SAR) analysis.[10] This approach is ideal for screening diverse modalities, including Type I and Type II inhibitors.[11]

cluster_0 Competition Binding Assay Principle Kinase DNA-tagged Kinase Ligand Immobilized Ligand (on bead) Kinase->Ligand Binding Blocked by Inhibitor qPCR qPCR Readout Ligand->qPCR Amount of bound kinase is inversely proportional to inhibitor affinity Inhibitor Test Inhibitor (Pyrazolo[4,3-b]pyridine) Inhibitor->Kinase Binds to Active Site

Caption: Workflow for a competition binding assay.

Experimental Protocol: High-Throughput Kinase Panel Screening
  • Compound Preparation: Solubilize the pyrazolo[4,3-b]pyridine test inhibitor in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Assay Plate Preparation: Prepare serial dilutions of the test compound. For a primary screen, a single high concentration (e.g., 1-10 µM) is often used to identify initial "hits".[12]

  • Binding Reaction: In a multi-well plate, combine the test compound with a panel of individual, DNA-tagged recombinant human kinases and an immobilized, active-site-directed ligand.[10]

  • Equilibration: Incubate the mixture to allow the binding competition to reach equilibrium.

  • Affinity Capture: The immobilized ligand captures any kinase that is not bound to the test inhibitor.

  • Washing: Unbound components are washed away.

  • Quantification: The amount of kinase bound to the immobilized ligand is measured. This is typically done using quantitative PCR (qPCR) to detect the DNA tag on the kinase.[10] A lower qPCR signal indicates a stronger interaction between the inhibitor and the kinase.

  • Data Analysis: Results are often expressed as a percentage of control (%Ctrl) or dissociation constant (Kd). A lower value signifies a more potent interaction.

Data Interpretation

The output is typically visualized on a "kinetree" diagram, where inhibited kinases are marked with colored circles. This allows for rapid visual assessment of selectivity within and across kinase families.

Kinase Target% Inhibition @ 1 µM (Compound A)Kd (nM) (Compound A)Kinase FamilyNotes
FGFR1 99.5% 0.8 TK Intended On-Target
FGFR2 99.2% 1.1 TK Expected on-target activity
VEGFR2 85.0%75TKSignificant off-target
SRC 65.0%250TKModerate off-target
CDK2 15.0%>10,000CMGCNegligible activity
PIM1 12.0%>10,000CAMKNegligible activity

Table 1: Illustrative kinase profiling data for a hypothetical pyrazolo[4,3-b]pyridine inhibitor (Compound A) designed to target FGFR1. Data shows high potency against the intended target family but also reveals a significant off-target liability in VEGFR2.

Pillar 2: Cellular Target Engagement - Validating Binding in a Physiological Context

While informative, in vitro data can be misleading. Cellular factors like membrane permeability, efflux pumps, and intracellular ATP concentrations (which are much higher than those in many biochemical assays) can dramatically alter an inhibitor's effective selectivity profile.[6] Therefore, verifying that the inhibitor binds its intended target(s) in living cells is a critical validation step.

Core Technique: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method for assessing target engagement in intact cells or tissues.[13] The principle is based on ligand-induced thermal stabilization: when an inhibitor binds to its target protein, the resulting complex is typically more resistant to heat-induced denaturation.[13][14]

Causality of Experimental Choice: CETSA provides direct, physical evidence of target binding in a native cellular environment without requiring any modification to the compound or the protein.[15] It allows for the confirmation of on-target engagement and can simultaneously uncover unexpected off-targets that are stabilized by the compound, offering a more physiologically relevant view of the inhibitor's interactome.

cluster_1 CETSA® Experimental Workflow Cells 1. Treat Intact Cells (Vehicle vs. Inhibitor) Heat 2. Heat Aliquots (Temperature Gradient) Cells->Heat Lyse 3. Lyse Cells (Freeze-Thaw) Heat->Lyse Centrifuge 4. Separate Soluble & Aggregated Proteins Lyse->Centrifuge WB 5. Analyze Soluble Fraction (Western Blot / MS) Centrifuge->WB

Caption: Step-by-step workflow for a CETSA experiment.

Experimental Protocol: CETSA for a Pyrazolo[4,3-b]pyridine Inhibitor
  • Cell Culture and Treatment: Culture the relevant cell line (e.g., a cancer cell line expressing the target kinase) to near-confluency. Treat cells with the pyrazolo[4,3-b]pyridine inhibitor at a desired concentration (e.g., 10x cellular IC₅₀) or with a vehicle control (e.g., DMSO) for a defined period (e.g., 1-3 hours).[16]

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a buffered solution. Divide the cell suspension from each treatment group into multiple aliquots.[14]

  • Thermal Challenge: Place each aliquot in a thermal cycler and heat to a different temperature for a short duration (e.g., 3 minutes at temperatures ranging from 40°C to 70°C).[14] One aliquot should remain at room temperature as a non-heated control.

  • Cell Lysis: Lyse the cells to release intracellular proteins. A common method is repeated freeze-thaw cycles using liquid nitrogen.[14]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins.[14]

  • Protein Quantification and Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Quantify the amount of the specific target protein remaining in the soluble fraction using Western Blot analysis with a specific antibody.[17]

  • Data Analysis: For each temperature point, quantify the band intensity from the Western Blot. Plot the percentage of soluble protein relative to the non-heated control against the temperature for both vehicle- and inhibitor-treated samples to generate "melt curves." A rightward shift in the melt curve for the inhibitor-treated sample indicates target protein stabilization.

Data Interpretation

A shift in the melting temperature (Tm) demonstrates direct target engagement. This can be performed for the primary target and for suspected off-targets identified in the biochemical screen.

Temperature (°C)% Soluble Target (Vehicle)% Soluble Target (Inhibitor)
40100%100%
4695%98%
4982%95%
52 (Tm Vehicle) 50% 88%
5525%75%
58 (Tm Inhibitor) 10%50%
615%20%

Table 2: Example CETSA data showing stabilization of a target protein by a pyrazolo[4,3-b]pyridine inhibitor. The melting temperature (Tm) shifted from 52°C to 58°C, confirming cellular target engagement.

Pillar 3: Functional Impact - Profiling Downstream Signaling with Phosphoproteomics

Confirming that an inhibitor binds a target is essential, but understanding the functional consequences of that binding is paramount. An inhibitor may bind to numerous kinases, but only inhibit the activity of a subset. Mass spectrometry-based phosphoproteomics allows for the global, quantitative analysis of thousands of phosphorylation events, providing a functional readout of kinase activity within the cell.[18][19]

Causality of Experimental Choice: This method moves beyond measuring binding affinity to assessing the actual functional impact of the inhibitor on cellular signaling networks.[18] By observing changes in the phosphorylation status of known kinase substrates, we can infer which kinase pathways are being modulated. This is exceptionally powerful for identifying unexpected off-target activity that may not have been obvious from binding data alone and for discovering potential biomarkers of drug response.[18][20]

cluster_2 On-Target vs. Off-Target Effects Inhibitor Pyrazolo[4,3-b]pyridine Inhibitor OnTarget On-Target Kinase (e.g., FGFR1) Inhibitor->OnTarget Inhibits OffTarget Off-Target Kinase (e.g., VEGFR2) Inhibitor->OffTarget Inhibits Pathway1 Intended Pathway (e.g., Proliferation) OnTarget->Pathway1 Pathway2 Unintended Pathway (e.g., Angiogenesis) OffTarget->Pathway2 Substrate1 Substrate A (Phosphorylation ↓) Pathway1->Substrate1 Substrate2 Substrate B (Phosphorylation ↓) Pathway2->Substrate2

Caption: An inhibitor can block its intended pathway and unintended off-target pathways.

Experimental Protocol: Quantitative Phosphoproteomics Workflow
  • Cell Culture and Treatment: Grow cells and treat with the pyrazolo[4,3-b]pyridine inhibitor or vehicle control, similar to the CETSA protocol. Use a time course and dose-response to capture dynamic signaling changes.

  • Lysis and Protein Digestion: Lyse the cells under denaturing conditions to inactivate endogenous phosphatases and proteases. Extract proteins and digest them into peptides using an enzyme like trypsin.

  • Phosphopeptide Enrichment: This is a critical step, as phosphopeptides are typically low in abundance.[19] Use affinity chromatography techniques such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) to selectively capture phosphopeptides from the complex mixture.[18][19]

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer sequences the peptides and identifies the precise location of the phosphorylation sites.

  • Data Analysis and Interpretation: Use specialized software to identify and quantify thousands of phosphopeptides across the different treatment conditions. Statistically significant changes in phosphorylation levels are mapped to specific proteins and signaling pathways. A decrease in phosphorylation of a known substrate implies inhibition of the upstream kinase.

Data Interpretation
PhosphositeProteinFold Change (Inhibitor vs. Vehicle)Associated Kinase(s)Interpretation
FRS2 (Y196)FRS2-10.5FGFR1 On-target effect confirmed
PLCg1 (Y783)PLCg1-9.8FGFR1 On-target effect confirmed
STAT3 (Y705)STAT3-1.2MultipleMinor change, ambiguous
KDR (Y951)VEGFR2-6.7VEGFR2 Confirms functional off-target activity
SRC (Y419)SRC-4.1SRC Confirms functional off-target activity

Table 3: Illustrative phosphoproteomics data for Compound A. The data confirms strong inhibition of the intended FGFR1 pathway and reveals significant functional inhibition of the VEGFR2 and SRC pathways, consistent with the in vitro binding data.

Conclusion: Synthesizing a Multi-Dimensional Selectivity Profile

The development of a truly selective pyrazolo[4,3-b]pyridine kinase inhibitor requires an integrated, multi-pronged approach. No single technique is sufficient. The journey begins with broad, in vitro kinome profiling to map the landscape of potential interactions and identify liabilities early. This is followed by crucial in-cell target engagement studies like CETSA to confirm that the inhibitor reaches and binds its targets in a physiological setting. Finally, functional methods such as phosphoproteomics provide the ultimate readout of the inhibitor's impact on cellular signaling networks, distinguishing mere binding from true functional inhibition.

By systematically applying these complementary techniques, researchers can build a robust, high-confidence cross-reactivity profile. This detailed understanding is essential for optimizing lead compounds, interpreting biological data with clarity, and ultimately developing safer, more effective targeted therapies.[5][6]

References

A Comparative Benchmarking Guide to Novel Pyrazolo[4,3-b]pyridine Inhibitors for Kinase-Driven Oncology

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of new pyrazolo[4,3-b]pyridine-based kinase inhibitors, using a hypothetical candidate, PYRA-1 , as an exemplar. We will benchmark PYRA-1 against established, potent Fibroblast Growth Factor Receptor (FGFR) inhibitors, Infigratinib (NVP-BGJ398) and AZD4547 , which are relevant comparators in clinical development.[1] The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.[2] Our objective is to present a robust, self-validating workflow that ensures scientific rigor and delivers a clear, comparative dataset for lead candidate selection.

Introduction: The Rationale for Benchmarking

The development of targeted cancer therapies hinges on the discovery of small molecules that are not only potent against their intended target but also highly selective, thereby minimizing off-target toxicities. The pyrazolo[4,3-b]pyridine core is a versatile scaffold that has given rise to inhibitors of various kinases, including FGFR, c-Met, and TANK-binding kinase 1 (TBK1).[2][3]

When a new chemical entity like PYRA-1 is synthesized, a critical question arises: how does it perform relative to existing standards? Simple potency metrics (e.g., IC50) are insufficient. A rigorous benchmarking program must be implemented to compare the candidate across multiple criteria, including:

  • Potency: How effectively does it inhibit the primary target kinase?

  • Selectivity: Does it inhibit other kinases, particularly those with high structural homology or known toxicity profiles (e.g., VEGFR2)?

  • Cellular Efficacy: Does biochemical potency translate into desired effects (e.g., inhibiting proliferation, inducing apoptosis) in relevant cancer cell models?

  • In Vivo Performance: Does the compound show anti-tumor activity in a preclinical animal model with an acceptable safety profile?

This guide details the experimental workflow designed to answer these questions, providing the causal logic behind each methodological choice.

The Benchmarking Workflow: From Enzyme to Organism

A multi-tiered approach is essential for a comprehensive evaluation. We begin with focused biochemical assays and progressively move to more complex biological systems. This ensures that resources are invested in candidates that show promise at each preceding stage.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Validation A Biochemical Assays (IC50/Ki Determination) C Cellular Assays (Target Engagement, Proliferation) A->C B Kinase Selectivity Profiling (Kinome Panel) D Pharmacokinetic (PK) Studies C->D Candidate Promotion E Xenograft Efficacy Model (Tumor Growth Inhibition) D->E

Caption: High-level experimental workflow for inhibitor benchmarking.

Phase 1, Step A: Biochemical Potency and Selectivity

Causality: The first step is to confirm direct, potent inhibition of the target enzyme in a clean, cell-free system. For our candidate PYRA-1, the primary targets are the FGFR family of receptor tyrosine kinases (FGFR1-4). A critical aspect of FGFR inhibitor safety is selectivity against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Inhibition of VEGFR2 is associated with toxicities such as hypertension.[1] Therefore, VEGFR2 serves as a crucial negative counterscreen.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine inhibitor potency.

  • Reagents: Recombinant human FGFR1, FGFR2, FGFR3, FGFR4, and VEGFR2 kinases; Europium (Eu)-labeled anti-tag antibody; Alexa Fluor™ 647-labeled, ATP-competitive kinase tracer; test compounds (PYRA-1, Infigratinib, AZD4547) serially diluted in DMSO.

  • Procedure: a. Prepare kinase/antibody solution in kinase buffer. b. Prepare tracer/buffer solution. c. In a 384-well plate, add 2.5 µL of each serially diluted compound. d. Add 2.5 µL of the kinase/antibody solution to each well and incubate for 60 minutes at room temperature to allow compound binding. e. Add 5 µL of the tracer solution to initiate the binding competition reaction. f. Incubate for another 60 minutes at room temperature.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (tracer) and 615 nm (Europium). Calculate the emission ratio (665/615).

  • Analysis: Plot the emission ratio against the logarithm of inhibitor concentration. Fit the data to a four-parameter logistic model to determine the IC50 value.

Phase 1, Step B: Cellular Target Engagement and Anti-Proliferative Activity

Causality: Potency in a biochemical assay does not guarantee activity in a cellular context. Cell permeability, stability, and efflux pump interactions can all influence efficacy. Therefore, we must verify that PYRA-1 can enter the cell, engage its target, and produce the desired biological outcome—halting cell proliferation. We use a cancer cell line, such as H1581 (non-small cell lung cancer), which is known to be driven by FGFR1 amplification.[1]

Experimental Protocol: Western Blot for Downstream Signaling

  • Cell Culture: Culture H1581 cells to 70-80% confluency. Serum-starve the cells overnight.

  • Treatment: Treat cells with varying concentrations of PYRA-1, Infigratinib, or AZD4547 for 2 hours.

  • Stimulation: Stimulate the cells with FGF2 (a ligand for FGFR) for 15 minutes to induce receptor phosphorylation.

  • Lysis & Protein Quantification: Lyse the cells and quantify total protein using a BCA assay.

  • Electrophoresis & Transfer: Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against phospho-FRS2 (a direct substrate of FGFR), total FRS2, phospho-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH).

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. Densitometry is used for quantification.

Experimental Protocol: Cell Viability Assay (CellTiter-Glo®)

  • Cell Plating: Seed H1581 cells in a 96-well white, clear-bottom plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Dosing: Treat the cells with a 10-point, 3-fold serial dilution of PYRA-1, Infigratinib, and AZD4547 for 72 hours.

  • Lysis and Signal Generation: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).

  • Data Acquisition: Measure luminescence on a plate reader.

  • Analysis: Normalize the data to vehicle-treated controls and plot against drug concentration to calculate the GI50 (concentration for 50% growth inhibition).

Comparative Data Analysis

The following tables summarize the expected data from the described experiments, benchmarking PYRA-1 against the known drugs.

Table 1: Comparative In Vitro Kinase Inhibition (IC50, nM)

CompoundFGFR1FGFR2FGFR3FGFR4VEGFR2Selectivity (VEGFR2/FGFR1)
PYRA-1 (Hypothetical) 0.8 2.1 1.5 55 250 313-fold
Infigratinib (BGJ398) 0.91.41.060180200-fold[1]
AZD4547 0.22.51.816524120-fold[1]

Table 2: Comparative Cellular Activity in H1581 Cells

CompoundTarget Engagement (p-FRS2 IC50, nM)Cell Proliferation (GI50, nM)
PYRA-1 (Hypothetical) 5 15
Infigratinib (BGJ398) 825
AZD4547 312

Interpretation of Results:

In this hypothetical dataset, PYRA-1 demonstrates sub-nanomolar potency against FGFR1, comparable to Infigratinib and slightly less potent than AZD4547. Critically, PYRA-1 shows a superior selectivity profile against VEGFR2 (>300-fold), suggesting a potentially wider therapeutic window and lower risk of hypertension-related side effects compared to the benchmarks. This excellent biochemical profile translates into potent single-digit nanomolar inhibition of downstream signaling and double-digit nanomolar inhibition of cell proliferation, on par with AZD4547.

Visualizing the Mechanism of Action

Understanding the signaling context is crucial for interpreting inhibitor data. The diagram below illustrates the canonical FGFR signaling pathway targeted by these inhibitors.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 P GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P TF Transcription Factors ERK->TF P Proliferation Proliferation TF->Proliferation Inhibitor PYRA-1 Infigratinib AZD4547 Inhibitor->FGFR

Caption: Simplified FGFR signaling pathway and point of inhibition.

Conclusion and Future Directions

Based on this comprehensive preclinical benchmarking, the hypothetical pyrazolo[4,3-b]pyridine inhibitor, PYRA-1, emerges as a strong candidate for further development. It combines potent on-target activity, comparable to established clinical candidates, with a superior selectivity profile against VEGFR2. This suggests a promising efficacy-to-safety ratio.

The logical next step, following the workflow, would be to advance PYRA-1 into in vivo pharmacokinetic and xenograft efficacy studies to determine if its excellent in vitro profile translates into meaningful anti-tumor activity in a living organism. This structured, comparative approach ensures that only the most promising candidates, backed by robust and multi-faceted data, proceed toward clinical evaluation.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

The lifecycle of a research chemical extends beyond its use in experimentation; its proper disposal is a critical final step that ensures the safety of laboratory personnel and the protection of our environment. 5-(Benzyloxy)-3-iodo-1H-pyrazolo[4,3-b]pyridine (CAS No. 1134328-03-2) is a halogenated heterocyclic compound whose structure demands a specific and informed disposal protocol.[1] This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to manage the disposal of this compound, grounding every recommendation in established safety principles and regulatory awareness.

Hazard Assessment & Chemical Profile: Understanding the "Why"

A robust disposal plan begins with a thorough understanding of the compound's intrinsic hazards. The structure of this compound incorporates several functional groups that dictate its risk profile and, consequently, its disposal pathway.

  • Iodinated Aromatic System: The presence of iodine classifies this compound as a halogenated organic .[2] Halogenated wastes are managed separately from non-halogenated streams because their incineration requires specific conditions to prevent the formation of toxic dioxins and furans. Furthermore, iodinated compounds can degrade over time, particularly when exposed to light, to form elemental iodine (I₂), which is corrosive and has its own toxicological profile.[3]

  • Pyrazolo[4,3-b]pyridine Core: This nitrogen-containing heterocyclic system is common in pharmacologically active molecules. While the specific toxicity data for this compound is not extensively documented, related pyridine-based compounds are known to be harmful if swallowed or inhaled and can cause skin and eye irritation.[4]

  • Benzyloxy Group: The benzyl ether linkage (C-O-CH₂-Ph) is generally stable but can be cleaved under certain reductive or strongly acidic conditions.[5] While unlikely to occur in a waste container, it's a point of potential reactivity that reinforces the need for segregated waste streams.

Based on available Safety Data Sheets (SDS) for the compound and its structural analogs, the primary hazards include:

  • Skin Irritation

  • Serious Eye Irritation

  • Potential for respiratory irritation if inhaled as a dust.[6][7]

Therefore, all waste containing this compound must be treated as Hazardous Chemical Waste .

Hazard ClassificationRationalePrimary Disposal Concern
Halogenated Organic Solid Contains covalently bonded iodine (>2% by weight).[2]Requires segregation into a dedicated halogenated waste stream for high-temperature incineration.
Irritant (Skin/Eye) Based on data for analogous heterocyclic compounds.[7][8]Direct contact must be avoided during handling and disposal; contaminated PPE becomes hazardous waste.
Environmental Hazard As with many synthetic organic molecules, improper disposal can lead to environmental contamination.[9]Must not be disposed of down the drain or in general refuse.[10]

Engineering Controls & Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, establish a safe handling environment.

  • Engineering Controls : All handling and preparation of waste (e.g., weighing, transferring, dissolving) must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[10] The designated waste accumulation area should be well-ventilated.

  • Personal Protective Equipment (PPE) : A baseline of PPE is mandatory.

    • Eye Protection : Chemical safety goggles are required at all times.

    • Hand Protection : Wear chemical-resistant gloves (e.g., nitrile rubber). If contact occurs, remove gloves immediately, wash hands, and don fresh gloves.

    • Body Protection : A standard laboratory coat must be worn. Ensure it is fully buttoned.

Core Disposal Protocol: A Step-by-Step Guide

This protocol covers the disposal of the pure solid compound, contaminated consumables, and dilute solutions.

Step 1: Waste Segregation and Container Selection
  • Identify the Correct Waste Stream : This compound must be disposed of in a container designated for Halogenated Organic Solid Waste or Halogenated Organic Liquid Waste , depending on the form. Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[11]

  • Select an Appropriate Container :

    • For solid waste (pure compound, contaminated weigh boats, wipes): Use a sealable, wide-mouth container made of a compatible material (e.g., high-density polyethylene, HDPE).

    • For liquid waste (solutions of the compound): Use a sealable, compatible solvent waste container (e.g., HDPE carboy).

  • Label the Container : Before adding any waste, affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department.[11] Clearly write the full chemical name, "this compound," and list any solvents present. Keep a running log of the contents.

Step 2: Consolidating Waste
  • Solid Waste : Carefully transfer any remaining solid compound into the designated solid waste container using a dedicated spatula or scoop.

  • Contaminated Labware : Disposable items such as gloves, weigh paper, and absorbent wipes used during handling or spill cleanup must be placed in the solid halogenated waste container.

  • Aqueous & Organic Solutions :

    • Pour solutions containing the compound directly into the designated Halogenated Organic Liquid Waste container.

    • Avoid overfilling the container; a maximum of 90% capacity is a standard rule to allow for expansion.[12]

    • Keep the container securely closed when not in use.

Spill Management Protocol

Accidents happen. A swift and correct response is critical.

  • Evacuate and Alert : If a significant amount is spilled, alert personnel in the immediate area and evacuate if necessary.

  • Don PPE : Ensure you are wearing the appropriate PPE as described in Section 2 before approaching the spill.

  • Contain the Spill :

    • For Solids : Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent it from becoming airborne.

    • For Liquids : Surround the spill with absorbent pads or booms to prevent it from spreading.

  • Collect the Waste : Carefully sweep or scoop the contained material and absorbent into a sealable bag or container.

  • Final Cleanup : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), starting from the outside and working inward. Place the used cloth in the same hazardous waste container.

  • Label and Dispose : Label the container as "Spill Debris containing this compound" and dispose of it as halogenated solid waste. Report the spill to your laboratory supervisor or EHS department as per institutional policy.

Decontamination Procedures

  • Glassware : Reusable glassware should be rinsed with a small amount of a suitable organic solvent (one that readily dissolves the compound, such as acetone or ethyl acetate). This initial rinseate is hazardous and must be collected in the Halogenated Organic Liquid Waste container. After the initial rinse, the glassware can be washed using standard laboratory procedures.

  • Surfaces : The benchtop and fume hood surfaces should be wiped down with a solvent-dampened cloth after work is complete. The cloth must be disposed of as solid halogenated waste.

Waste Storage & Final Disposition

  • Satellite Accumulation Area (SAA) : Store the sealed and labeled hazardous waste container in a designated SAA within your laboratory. This area must be secure and segregated from incompatible materials, such as strong oxidizing agents.[4][11]

  • Request for Pickup : Once the container is full (or if work on the project is complete), complete a chemical collection request form as required by your institution's EHS office.[4] EHS professionals or a licensed hazardous waste contractor will then collect the waste for final, compliant disposal, which typically involves high-temperature incineration.

Visualization: Disposal Workflow

The following diagram outlines the decision-making and operational flow for the proper disposal of this compound.

G Disposal Workflow for this compound Start Waste Generation (Solid, Liquid, Contaminated PPE) Assess Hazard Assessment: Is it Halogenated Waste? Start->Assess Spill Spill Occurs Start->Spill Segregate Segregate as HALOGENATED ORGANIC WASTE Assess->Segregate Yes Yes Yes (>2% Iodine) Container Select & Label Appropriate Waste Container (Solid or Liquid) Segregate->Container Collect Collect Waste: - Pure Compound - Solutions - Contaminated Items Container->Collect SealStore Seal Container & Store in Designated Satellite Accumulation Area (SAA) Collect->SealStore Pickup Arrange for Pickup by Environmental Health & Safety (EHS) SealStore->Pickup End Final Compliant Disposal (e.g., Incineration) Pickup->End SpillContain Contain & Absorb Spill Spill->SpillContain SpillCollect Collect Debris into Sealed Container SpillContain->SpillCollect SpillCollect->Segregate Dispose as Halogenated Solid Waste

Caption: Decision workflow for handling and disposing of waste containing this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.